MptpB-IN-1
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C17H11Cl2NO4 |
|---|---|
Peso molecular |
364.2 g/mol |
Nombre IUPAC |
4-[3-(3,5-dichloro-4-hydroxyphenyl)phenyl]-5-methyl-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C17H11Cl2NO4/c1-8-14(15(17(22)23)20-24-8)10-4-2-3-9(5-10)11-6-12(18)16(21)13(19)7-11/h2-7,21H,1H3,(H,22,23) |
Clave InChI |
RHLHXHOGVCAPFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C(=O)O)C2=CC=CC(=C2)C3=CC(=C(C(=C3)Cl)O)Cl |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of MptpB Inhibitors
This guide provides a comprehensive overview of the mechanism of action for inhibitors targeting Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), a critical virulence factor. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the molecular interactions, signaling pathways, and experimental validation of these promising anti-tuberculosis agents.
Core Mechanism of MptpB and Its Inhibition
Mycobacterium tuberculosis (Mtb) secretes the protein tyrosine phosphatase B (MptpB) into the cytoplasm of infected host macrophages.[1] As a key virulence factor, MptpB is essential for the intracellular survival and persistence of the bacterium.[1][2] Its primary function is to subvert host cell signaling pathways, thereby crippling the macrophage's innate immune response.[3][4]
The core mechanism of MptpB involves the dephosphorylation of key host proteins, leading to:
-
Inhibition of Pro-inflammatory Signaling: MptpB actively suppresses the NF-κB and MAPK (mitogen-activated protein kinase) signaling pathways.[5][6] It achieves this by dephosphorylating upstream kinases like ERK1/2 and p38, which in turn prevents the production of crucial pro-inflammatory cytokines such as IL-1β, IL-6, and TNF.[5][7][8]
-
Promotion of Host Cell Survival: To ensure a replicative niche, MptpB promotes macrophage survival by activating the pro-survival Akt signaling pathway, thereby inhibiting apoptosis.[3][4][7]
-
Arrest of Phagosome Maturation: MptpB exhibits phosphoinositide phosphatase activity, specifically dephosphorylating phosphoinositide-3-phosphate (PI3P) on the phagosomal membrane.[1][9] This action prevents the fusion of the phagosome with the lysosome, a critical step for bacterial degradation.[9][10]
MptpB inhibitors function as anti-virulence agents. Instead of directly killing the bacteria, they block the catalytic activity of MptpB.[11] This restores the host macrophage's natural defense mechanisms. By inhibiting MptpB, these compounds reverse the downstream effects: they restore MAPK and NF-κB signaling, enhance cytokine production, promote apoptosis of infected cells, and allow for phagolysosomal fusion, ultimately leading to a significant reduction in the intracellular mycobacterial burden.[1][3][7]
Quantitative Data of Representative MptpB Inhibitors
The following table summarizes the inhibitory potency of various MptpB inhibitors identified through screening and structure-based design efforts. These compounds represent different chemical scaffolds and demonstrate the feasibility of targeting MptpB with high potency and selectivity.
| Compound ID | Scaffold Class | Potency Metric | Value (µM) | Reference |
| Compound 1 | 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide | Kᵢ | 1.1 ± 0.03 | [12] |
| I-A09 | Benzofuran salicylic (B10762653) acid | IC₅₀ | Not specified | [7] |
| Inhibitor 10 | Not Specified | IC₅₀ | 1.3 | [13] |
| Inhibitor 11 | Not Specified | IC₅₀ | 5.6 | [13] |
| Inhibitor 12 | Not Specified | IC₅₀ | 1.26 | [13] |
| Unnamed Inhibitor | 6-hydroxy-benzofuran-5-carboxylic acid | IC₅₀ | 0.038 | [3] |
| Compound 13 (C13) | 4,5-diarylisoxazole-3-carboxylic acid | IC₅₀ | Not specified | [1][9][14] |
Key Experimental Protocols
Detailed methodologies are crucial for the evaluation of MptpB inhibitors. Below are protocols for key experiments cited in the literature.
This assay quantifies the direct inhibitory effect of a compound on recombinant MptpB enzyme activity.
-
Reagents and Materials:
-
Recombinant purified MptpB enzyme.
-
Phosphatase substrate: p-nitrophenyl phosphate (B84403) (pNPP) or a phosphotyrosine peptide.
-
Assay Buffer: pH-optimized buffer (e.g., pH 6.0) containing dithiothreitol (B142953) (DTT).[2]
-
Test compounds (inhibitors) dissolved in DMSO.
-
96-well microplate.
-
Spectrophotometer.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the MptpB enzyme to each well (except for the no-enzyme control).
-
Add the diluted test compound or DMSO (vehicle control) to the appropriate wells and incubate for a pre-determined time at room temperature.
-
Initiate the reaction by adding the pNPP substrate to all wells.
-
Monitor the hydrolysis of pNPP to p-nitrophenol by measuring the absorbance at 405 nm at regular intervals.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
This cell-based assay assesses the ability of an inhibitor to reduce the survival of mycobacteria within host macrophages.
-
Cell Lines and Bacteria:
-
Procedure:
-
Seed macrophages in 24-well plates and allow them to adhere overnight.
-
Infect the macrophage monolayer with the mycobacterial strain at a specific multiplicity of infection (MOI), typically between 1:1 and 10:1.[5][15] Allow phagocytosis to occur for 2-4 hours.
-
Wash the cells with PBS to remove extracellular bacteria. Optionally, use amikacin (B45834) for a short period to kill any remaining extracellular bacteria.
-
Add fresh culture medium containing the test inhibitor at various concentrations or DMSO as a control.
-
Incubate the infected cells for a period of 24 to 72 hours.
-
At desired time points, lyse the macrophages with a solution of 0.1% Triton X-100 or saponin (B1150181) to release intracellular bacteria.
-
Prepare serial dilutions of the cell lysates in PBS.
-
Plate the dilutions on Middlebrook 7H10 or 7H11 agar (B569324) plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFU) to determine the intracellular bacterial load.
-
Calculate the percentage reduction in bacterial survival compared to the DMSO-treated control.[1]
-
This technique is used to measure the phosphorylation status of key proteins in signaling pathways modulated by MptpB.
-
Reagents and Materials:
-
Macrophage cell line (e.g., RAW264.7) stably expressing MptpB or a vector control.[5][12]
-
Stimulants: Lipopolysaccharide (LPS), Pam3CSK4, or IFN-γ.[5][6]
-
MptpB inhibitor.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-p-ERK1/2, anti-ERK1/2, anti-p-p38, anti-p38, anti-p-p65, anti-p65.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
-
Procedure:
-
Plate MptpB-expressing or vector control macrophages and treat with the inhibitor or DMSO for a specified time.
-
Stimulate the cells with an agonist like LPS or IFN-γ for various time points (e.g., 0, 15, 30, 60 minutes).[6]
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities to determine the ratio of phosphorylated protein to total protein, assessing the inhibitor's ability to restore signaling.[8]
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the key mechanisms and experimental logic described in this guide.
Caption: MptpB subverts macrophage signaling; inhibitors block MptpB to restore immune function.
Caption: A phased approach for evaluating MptpB inhibitors from initial screen to in vivo studies.
Caption: Inhibition of MptpB breaks the chain of events leading to mycobacterial survival.
References
- 1. Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-Benzofuran-5-Carboxylic Acid Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into mode of actions of novel natural Mycobacterium protein tyrosine phosphatase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MptpB Promotes Mycobacteria Survival by Inhibiting the Expression of Inflammatory Mediators and Cell Apoptosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Mycobacterial Tyrosine Phosphatase PtpB Affects Host Cytokine Expression by Dephosphorylating ERK1/2 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MptpB Inhibitor Improves the Action of Antibiotics against Mycobacterium tuberculosis and Nontuberculous Mycobacterium avium Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cris.unibo.it [cris.unibo.it]
- 11. scispace.com [scispace.com]
- 12. Identification and Characterization of Novel Inhibitors of mPTPB, an Essential Virulent Phosphatase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
MptpB Inhibitor I-A09: A Technical Guide to a Novel Anti-Tuberculosis Candidate
Disclaimer: The specific nomenclature "MptpB-IN-1" does not correspond to a standardized inhibitor designation in the reviewed scientific literature. This document provides a comprehensive technical overview of a well-characterized and potent Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) inhibitor, I-A09 , as a representative example of this inhibitor class.
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, employs a sophisticated arsenal (B13267) of virulence factors to survive and replicate within host macrophages. One such critical factor is the secreted protein tyrosine phosphatase B (MptpB). MptpB disrupts host cell signaling pathways, thereby suppressing the innate immune response and promoting mycobacterial persistence. Consequently, MptpB has emerged as a promising target for the development of novel anti-tuberculosis therapeutics. This guide details the core technical aspects of I-A09, a potent and selective inhibitor of MptpB.
Core Compound Data: I-A09
I-A09 is a bidentate benzofuran (B130515) salicylic (B10762653) acid derivative identified from a combinatorial library assembled via click chemistry.[1] It serves as a valuable chemical probe for studying MptpB function and as a lead compound for anti-tuberculosis drug development.
| Property | Value | Reference |
| Chemical Name | 6-hydroxy-3-(1-(2-((4-morpholinophenyl)amino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)-2-phenylbenzofuran-5-carboxylic acid | [2] |
| CAS Number | 1143579-76-3 | [2] |
| Molecular Formula | C29H25N5O6 | [2] |
| Molecular Weight | 539.54 g/mol | [2] |
| Appearance | Not specified in literature | |
| Solubility | Soluble in DMSO |
Quantitative Efficacy and Selectivity
I-A09 demonstrates potent inhibition of MptpB with high selectivity over other human phosphatases.
| Parameter | Value | Target | Conditions | Reference |
| IC50 | 1.26 ± 0.22 µM | MptpB | pH 7, 25 °C | |
| Ki | 1.08 ± 0.06 µM | MptpB | Noncompetitive vs. pNPP | |
| Selectivity | >10-fold | MptpB | vs. a panel of mammalian PTPs (PTP1B, TC-PTP, SHP2, Lyp, FAP1, CD45, LAR, PTPα, VHR, VHX, Cdc14) |
Mechanism of Action
MptpB is secreted by Mtb into the host macrophage cytosol, where it dephosphorylates key signaling proteins to modulate the host's immune response. Specifically, MptpB has been shown to:
-
Downregulate the ERK1/2 and p38 MAPK pathways , leading to reduced production of the pro-inflammatory cytokine IL-6.
-
Upregulate the Akt signaling pathway , which promotes host cell survival and prevents apoptosis, thereby creating a hospitable environment for the mycobacteria.
I-A09 acts by inhibiting the phosphatase activity of MptpB. This inhibition reverses the downstream effects of MptpB on host cell signaling, restoring the macrophage's ability to mount an effective immune response against the invading mycobacteria.
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by MptpB and its inhibition by I-A09.
Caption: MptpB's impact on host macrophage signaling pathways.
Caption: I-A09 restores normal macrophage signaling.
Experimental Protocols
MptpB Phosphatase Activity Assay
This protocol is adapted from the methodology used to characterize MptpB inhibitors.
Objective: To determine the in vitro inhibitory activity of a compound against MptpB.
Materials:
-
Recombinant MptpB enzyme
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0, 1 mM DTT)
-
Test compound (e.g., I-A09) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the MptpB enzyme to each well.
-
Add the test compound dilutions to the respective wells. Include a DMSO control (no inhibitor).
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the pNPP substrate to all wells.
-
Monitor the hydrolysis of pNPP to p-nitrophenol by measuring the absorbance at 405 nm at regular intervals.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for MptpB phosphatase activity assay.
Macrophage Infection Assay
This protocol is a generalized procedure based on common practices for assessing the intracellular efficacy of anti-mycobacterial compounds.
Objective: To evaluate the ability of a compound to inhibit the growth of M. tuberculosis within macrophages.
Materials:
-
Macrophage cell line (e.g., J774A.1 or THP-1)
-
Mycobacterium tuberculosis (e.g., H37Rv strain)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., I-A09)
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
7H10 agar (B569324) plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed macrophages in a multi-well plate and allow them to adhere overnight.
-
Infect the macrophage monolayer with M. tuberculosis at a specific multiplicity of infection (MOI) (e.g., 1:1).
-
After a few hours of infection, wash the cells to remove extracellular bacteria.
-
Add fresh medium containing serial dilutions of the test compound. Include a DMSO control.
-
Incubate the infected cells for a specified period (e.g., 72 hours).
-
Lyse the macrophages to release the intracellular bacteria.
-
Plate serial dilutions of the cell lysate on 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks until bacterial colonies (Colony Forming Units, CFUs) are visible.
-
Count the CFUs to determine the intracellular bacterial load for each treatment condition.
-
Calculate the percentage of bacterial growth inhibition compared to the DMSO control.
Caption: Workflow for macrophage infection assay.
In-Cell Phosphorylation Assay (Western Blot)
This protocol outlines the general steps for assessing the phosphorylation status of target proteins in cells treated with an MptpB inhibitor.
Objective: To determine the effect of a compound on the phosphorylation of ERK, p38, and Akt in macrophages expressing MptpB.
Materials:
-
Macrophage cell line (e.g., RAW264.7) transfected to express MptpB
-
Test compound (e.g., I-A09)
-
Stimulant (e.g., IFN-γ)
-
Lysis buffer with phosphatase and protease inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-p38, anti-total-p38, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed MptpB-expressing macrophages in a multi-well plate.
-
Treat the cells with the test compound or DMSO for a specified time.
-
Stimulate the cells with a relevant agonist (e.g., IFN-γ) to induce signaling.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
Conclusion
I-A09 is a potent and selective inhibitor of the Mycobacterium tuberculosis virulence factor MptpB. By targeting this key enzyme, I-A09 can restore the host macrophage's innate immune signaling, thereby inhibiting intracellular mycobacterial growth. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on novel anti-tuberculosis therapies. Further optimization of I-A09 and similar compounds holds significant promise for the development of new treatments to combat tuberculosis, including drug-resistant strains.
References
MptpB-IN-1: A Novel Anti-Virulence Strategy Against Mycobacterium tuberculosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), employs a sophisticated arsenal (B13267) of virulence factors to survive and replicate within host macrophages. One such critical factor is the secreted protein tyrosine phosphatase MptpB. By targeting host cell signaling pathways, MptpB subverts the innate immune response, promoting mycobacterial persistence. MptpB-IN-1 is a potent and selective inhibitor of MptpB that represents a promising anti-virulence therapeutic strategy. Unlike traditional antibiotics that directly target bacterial growth, this compound disarms the bacterium's ability to manipulate the host, thereby allowing the host's own immune system to effectively clear the infection. This guide provides a comprehensive overview of the function of this compound, its mechanism of action, relevant experimental protocols, and a summary of key quantitative data.
The Role of MptpB in Mycobacterium tuberculosis Pathogenesis
MptpB is a secreted virulence factor essential for the survival of Mtb within host macrophages.[1] Once secreted into the host cell cytosol, MptpB modulates several key signaling pathways to the bacterium's advantage.[2][3] Its primary function is to dephosphorylate host proteins, thereby disrupting normal cellular processes that would otherwise lead to bacterial clearance.[4][5]
MptpB has been shown to exhibit triple-specificity phosphatase activity, acting on phosphotyrosine, phosphoserine/threonine, and phosphoinositide substrates.[6] This broad substrate specificity allows it to interfere with multiple host signaling cascades.
Key host pathways targeted by MptpB include:
-
MAPK (Mitogen-Activated Protein Kinase) Signaling: MptpB dephosphorylates and inactivates ERK1/2 and p38, leading to the suppression of pro-inflammatory cytokine production, such as IL-6 and TNF.[3][4] This dampens the host's innate immune response.
-
STAT3 (Signal Transducer and Activator of Transcription 3) Signaling: MptpB can dephosphorylate STAT3, further contributing to the dysregulation of cytokine expression.[4][7]
-
Akt Signaling: MptpB promotes host cell survival by activating the Akt pathway, which inhibits apoptosis of the infected macrophage.[3] This ensures a protected replicative niche for the bacteria.
-
Phosphoinositide Metabolism: By dephosphorylating phosphoinositides like PI3P and PI(3,5)P2, MptpB is thought to interfere with phagosome maturation and fusion with lysosomes, preventing the destruction of the intracellular mycobacteria.[6]
The multifaceted interference of MptpB with host signaling pathways underscores its importance as a virulence factor and a prime target for anti-TB drug development.
This compound: Mechanism of Action and Therapeutic Potential
This compound, also referred to in the literature as compound 13 or C13, is a potent and selective inhibitor of MptpB.[8] It has been developed through structure-based design to specifically target the unique active site of MptpB, which differs significantly from human phosphatases, suggesting a low potential for off-target effects.[8]
The mechanism of action of this compound is to block the phosphatase activity of MptpB. By inhibiting MptpB, this compound restores the host's natural ability to combat mycobacterial infection. The key consequences of MptpB inhibition by this compound include:
-
Restoration of Pro-inflammatory Cytokine Production: Inhibition of MptpB leads to the reactivation of the MAPK pathway, resulting in increased production of IL-6 and other cytokines necessary for a robust immune response.
-
Promotion of Macrophage Apoptosis: By blocking MptpB's influence on the Akt pathway, this compound allows for the induction of apoptosis in infected macrophages, a crucial mechanism for limiting bacterial spread.
-
Enhanced Mycobacterial Clearance: this compound treatment has been shown to reduce the intracellular survival of Mtb in macrophages, including multidrug-resistant strains.[8]
-
In Vivo Efficacy: In preclinical animal models, such as the guinea pig model of tuberculosis, this compound monotherapy has demonstrated a significant reduction in bacterial load in the lungs and spleen and an improvement in overall pathology.[8]
Importantly, this compound does not have direct bactericidal activity but rather acts as an anti-virulence agent, making it a valuable tool for combination therapy with existing antibiotics.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other relevant MptpB inhibitors.
Table 1: In Vitro Inhibitory Activity of Selected MptpB Inhibitors
| Compound | Target | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| This compound (Cmpd 13) | MptpB | 0.9 | N/A | N/A | [8] |
| I-A09 | MptpB | 1.26 | N/A | N/A | [9] |
| Compound 1 | MptpB | 1.3 | 1.1 | Noncompetitive | [10] |
Table 2: In Vivo Efficacy of this compound (Compound 13) in Guinea Pig Model of TB
| Treatment Group | Dosing | Duration | Organ | Log10 CFU Reduction vs. Vehicle | Reference |
| This compound (Acute) | 100 mg/kg, oral, daily | 28 days | Lungs | ~1.5 | [8] |
| This compound (Acute) | 100 mg/kg, oral, daily | 28 days | Spleen | ~2.0 | [8] |
| This compound (Chronic) | 100 mg/kg, oral, daily | 28 days | Lungs | ~1.0 | [8] |
| This compound (Chronic) | 100 mg/kg, oral, daily | 28 days | Spleen | ~1.5 | [8] |
Experimental Protocols
MptpB Phosphatase Activity Assay (pNPP Assay)
This assay is used to determine the enzymatic activity of MptpB and to evaluate the inhibitory potential of compounds like this compound. It utilizes the chromogenic substrate p-nitrophenyl phosphate (B84403) (pNPP).
Materials:
-
Recombinant MptpB enzyme
-
Assay Buffer: 100 mM sodium acetate (B1210297) (pH 5.5), 10 mM MgCl2
-
pNPP Substrate Solution: Prepare a stock solution of pNPP in the assay buffer. The final concentration in the reaction will be in the mM range.
-
This compound or other test inhibitors dissolved in DMSO.
-
Stop Solution: 1 N NaOH
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the this compound inhibitor in the assay buffer. Include a DMSO-only control.
-
In a 96-well plate, add 50 µL of the diluted inhibitor or control to triplicate wells.
-
Add 25 µL of the recombinant MptpB enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 15-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The solution will turn yellow.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.
Macrophage Infection Model to Assess Intracellular Mycobacterial Survival
This protocol describes the infection of a macrophage cell line (e.g., THP-1 or RAW264.7) with M. tuberculosis and subsequent treatment with this compound to evaluate its effect on intracellular bacterial viability. All work with live M. tuberculosis must be performed under Biosafety Level 3 (BSL-3) containment.
Materials:
-
Macrophage cell line (e.g., THP-1 monocytes)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC
-
This compound dissolved in DMSO
-
PBS (Phosphate Buffered Saline)
-
Sterile water
-
7H10 agar (B569324) plates
-
Cell culture plates (e.g., 24-well plates)
Procedure:
-
Macrophage Seeding and Differentiation:
-
Seed THP-1 monocytes in a 24-well plate at a density of 2.5 x 10^5 cells/well.
-
Add PMA to a final concentration of 25-100 ng/mL to differentiate the monocytes into adherent macrophages.
-
Incubate for 24-48 hours. Replace the medium with fresh, antibiotic-free medium and rest the cells for another 24 hours.
-
-
Preparation of Mycobacterial Inoculum:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase.
-
Wash the bacterial culture with PBS and resuspend in cell culture medium.
-
Briefly sonicate or pass the bacterial suspension through a syringe to disperse clumps.
-
Adjust the bacterial concentration to achieve the desired multiplicity of infection (MOI), typically between 1 and 10.
-
-
Macrophage Infection:
-
Remove the medium from the differentiated macrophages and infect with the prepared M. tuberculosis inoculum.
-
Incubate for 4 hours to allow for phagocytosis.
-
Wash the cells three times with warm PBS to remove extracellular bacteria.
-
-
Inhibitor Treatment:
-
Add fresh cell culture medium containing the desired concentrations of this compound or a DMSO vehicle control.
-
Incubate the infected and treated cells for 48-72 hours.
-
-
Enumeration of Intracellular Bacteria (CFU Assay):
-
At the end of the incubation period, wash the cells with PBS.
-
Lyse the macrophages with sterile water for 10-15 minutes.
-
Prepare serial dilutions of the cell lysates in PBS.
-
Plate the dilutions on 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFUs) to determine the intracellular bacterial load.
-
Compare the CFU counts from this compound treated wells to the DMSO control to determine the reduction in bacterial survival.
-
Visualizations: Signaling Pathways and Experimental Workflow
MptpB Signaling Pathway in Host Macrophage
Caption: MptpB subverts host signaling to promote Mtb survival.
Effect of this compound on Host Macrophage Signaling
Caption: this compound restores host immune signaling and promotes bacterial clearance.
Experimental Workflow for Testing this compound Efficacy
Caption: Workflow for assessing this compound's effect on intracellular Mtb survival.
References
- 1. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting mycobacterium protein tyrosine phosphatase B for antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mycobacterial Tyrosine Phosphatase PtpB Affects Host Cytokine Expression by Dephosphorylating ERK1/2 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disruption of mptpB impairs the ability of Mycobacterium tuberculosis to survive in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MptpB, a virulence factor from Mycobacterium tuberculosis, exhibits triple-specificity phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mycobacterial Tyrosine Phosphatase PtpB Affects Host Cytokine Expression by Dephosphorylating ERK1/2 and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diversity-Oriented Synthesis for Novel, Selective and Drug-like Inhibitors for a Phosphatase from Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Characterization of Novel Inhibitors of mPTPB, an Essential Virulent Phosphatase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
MptpB-IN-1: A Novel Strategy to Counteract Mycobacterium tuberculosis Immune Evasion
An In-depth Technical Guide on the Role of MptpB in Host Immune Response and the Therapeutic Potential of its Inhibition
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), has evolved sophisticated mechanisms to evade the host immune system, leading to persistent infection.[1][2] A key virulence factor secreted by Mtb into the host macrophage cytoplasm is the Mycobacterium protein tyrosine phosphatase B (MptpB).[3][4] This enzyme plays a crucial role in the survival and replication of the bacteria within macrophages by actively suppressing the host's innate immune responses.[2] MptpB achieves this by modulating critical host signaling pathways, thereby inhibiting inflammatory responses and apoptosis of the infected macrophage. Consequently, MptpB has emerged as a promising target for the development of novel anti-tuberculosis therapeutics. This guide provides a comprehensive overview of the molecular mechanisms of MptpB-mediated immune suppression and the therapeutic potential of its inhibitors, with a focus on a class of compounds represented by MptpB-IN-1.
MptpB: Mechanism of Action and Impact on Host Immune Signaling
MptpB is a 30 kDa protein with a unique structural fold that differs from typical protein tyrosine phosphatases (PTPs). It possesses a large, flexible active site, allowing it to act on a range of substrates, including phosphotyrosine, phosphoserine/threonine, and phosphoinositides. This broad substrate specificity enables MptpB to interfere with multiple host signaling cascades.
Upon secretion into the host macrophage, MptpB exerts its virulence by:
-
Inhibiting MAPK and NF-κB Signaling: MptpB actively suppresses the phosphorylation, and thus activation, of key components of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Specifically, it blocks the phosphorylation of p38 and ERK1/2 in the MAPK pathway, and p65 and IKKα in the NF-κB pathway. These pathways are central to the production of pro-inflammatory cytokines and the induction of an effective anti-mycobacterial immune response.
-
Activating the Akt Pathway: In contrast to its inhibitory effects on pro-inflammatory pathways, MptpB promotes host cell survival by activating the Akt signaling pathway. This anti-apoptotic effect ensures a protected niche for the intracellular replication of Mtb.
-
Altering Phagosome Maturation: Evidence suggests that MptpB plays a role in preventing the maturation of the Mtb-containing phagosome into a bactericidal phagolysosome. This is potentially achieved through its phosphoinositide phosphatase activity, which can disrupt the signaling required for phagosome trafficking and fusion with lysosomes.
The net result of these molecular interventions is a dampened host immune response characterized by:
-
Reduced Pro-inflammatory Cytokine Production: The inhibition of MAPK and NF-κB signaling leads to a significant decrease in the secretion of key inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β).
-
Suppressed iNOS Expression: MptpB also inhibits the expression of inducible nitric oxide synthase (iNOS), an enzyme responsible for producing nitric oxide, a potent anti-mycobacterial molecule.
-
Inhibition of Macrophage Apoptosis: By activating the Akt pathway and inhibiting p53 expression, MptpB prevents the programmed cell death of infected macrophages, which would otherwise limit bacterial replication and expose the bacteria to other immune cells.
This compound and Other Inhibitors: Restoring Host Immunity
The critical role of MptpB in Mtb pathogenesis makes it an attractive target for antivirulence therapies. The inhibition of MptpB is not directly bactericidal but rather disables a key survival mechanism of the bacteria within the host, allowing the host's own immune system to effectively clear the infection. Several small molecule inhibitors of MptpB have been developed and shown to reverse the immunosuppressive effects of the enzyme.
Quantitative Data on MptpB Inhibitors
The following tables summarize the in vitro and intracellular efficacy of various MptpB inhibitors.
| Inhibitor | IC50 (μM) | Target | Reference(s) |
| Compound 15 | 2.8 | MptpB | |
| I-A09 | 1.26 | MptpB | |
| Compound 13 | Not Specified | MptpB | |
| Isoxazole-based compounds | 0.4 - 7 | MptpB | |
| L335-M34 | 0.16 | MptpA |
Table 1: In vitro inhibitory activity of selected compounds against MptpB and a related phosphatase, MptpA.
| Inhibitor | Cell Line | Mycobacterial Strain | Concentration (μM) | % Reduction in Intracellular Burden | Reference(s) |
| Compound 13 | J774 (mouse macrophage) | M. bovis BCG | Not Specified | Up to 84% | |
| Compound 13 | THP-1 (human macrophage) | M. tuberculosis (drug-susceptible) | Not Specified | Up to 63% | |
| C13 | THP-1 (human macrophage) | M. tuberculosis | 29 µg/mL | 44% | |
| C13 | RAW264.7 (mouse macrophage) | M. avium | 29 µg/mL | 38% | |
| I-A09 | Raw264.7 (mouse macrophage) | M. bovis BCG | 5 - 10 | Not Specified (restores ERK1/2 activation) | |
| Isoxazole-salicylate derivative | Macrophages | M. bovis BCG | 20, 80, 160 | 42%, 64%, >90% |
Table 2: Intracellular efficacy of MptpB inhibitors in macrophage infection models.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of MptpB and the efficacy of its inhibitors.
Macrophage Culture and Infection with Mycobacterium tuberculosis
-
Cell Culture:
-
RAW264.7 (murine macrophage) or THP-1 (human monocytic) cell lines are commonly used.
-
Culture cells in DMEM or RPMI-1640 medium, respectively, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified incubator.
-
For THP-1 cells, differentiate into macrophages by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
-
Mycobacterial Culture:
-
Grow M. tuberculosis H37Rv or M. bovis BCG in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 to mid-log phase.
-
-
Infection Protocol:
-
Seed macrophages in multi-well plates at a desired density (e.g., 1 x 10^5 cells/well in a 24-well plate).
-
Wash the mycobacterial culture and resuspend in antibiotic-free cell culture medium.
-
Infect macrophages at a specific Multiplicity of Infection (MOI), typically ranging from 1:1 to 10:1 (bacteria to macrophage).
-
Incubate for 2-4 hours to allow for phagocytosis.
-
Wash the cells three times with PBS to remove extracellular bacteria.
-
Add fresh culture medium, with or without the MptpB inhibitor, and incubate for the desired time points.
-
Determination of Intracellular Mycobacterial Survival (CFU Assay)
-
Cell Lysis:
-
At each time point, aspirate the culture medium.
-
Lyse the infected macrophages with 0.1% Triton X-100 in sterile water for 10 minutes.
-
-
Plating and Incubation:
-
Prepare serial dilutions of the cell lysate in sterile PBS with 0.05% Tween 80.
-
Plate the dilutions on Middlebrook 7H10 or 7H11 agar (B569324) plates supplemented with OADC.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
-
Quantification:
-
Count the number of Colony Forming Units (CFUs) on the plates from a dilution that yields a countable number of colonies (e.g., 30-300).
-
Calculate the total CFU per well to determine the intracellular bacterial load.
-
Measurement of Cytokine Production (ELISA)
-
Sample Collection:
-
Collect the culture supernatant from infected macrophages at various time points.
-
Centrifuge the supernatant to remove any cells or debris.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for IL-6 and IL-1β.
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Add standards and samples (culture supernatants) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody conjugated to an enzyme (e.g., HRP). Incubate for 1-2 hours.
-
Wash the plate and add the substrate (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.
-
Analysis of Signaling Pathway Activation (Western Blot)
-
Protein Extraction:
-
Lyse infected macrophages with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK, p38, and Akt overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Assessment of Macrophage Apoptosis (Annexin V/7-AAD Staining)
-
Cell Preparation:
-
Collect both adherent and floating cells from the culture wells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V positive, 7-AAD/PI negative cells are considered early apoptotic.
-
Annexin V positive, 7-AAD/PI positive cells are considered late apoptotic or necrotic.
-
Visualizations
Signaling Pathways Modulated by MptpB
Caption: MptpB signaling pathways in the host macrophage.
Experimental Workflow for Testing MptpB Inhibitors
Caption: Workflow for evaluating MptpB inhibitor efficacy.
Conclusion
MptpB is a critical virulence factor that enables Mycobacterium tuberculosis to establish and maintain a persistent infection by subverting the host immune response. By targeting key signaling pathways within the macrophage, MptpB creates a favorable environment for bacterial replication. The development of MptpB inhibitors, such as this compound, represents a promising host-directed therapeutic strategy. These inhibitors have demonstrated the ability to restore the macrophage's anti-mycobacterial functions, leading to reduced intracellular bacterial survival. Further research and development of potent and selective MptpB inhibitors could lead to novel adjunctive therapies for tuberculosis, potentially shortening treatment duration and improving outcomes, especially for drug-resistant strains.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.hellobio.com [cdn.hellobio.com]
- 4. researchgate.net [researchgate.net]
MptpB-IN-1 (Compound 13): A Technical Guide on a Novel Anti-Tuberculosis Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), continues to be a major global health threat, exacerbated by the rise of multidrug-resistant strains. A promising strategy to combat TB is the development of anti-virulence agents that disarm the bacterium's ability to survive and replicate within the host. One such target is the Mycobacterium protein tyrosine phosphatase B (MptpB), a key virulence factor secreted by Mtb to subvert host immune responses. This technical guide provides an in-depth overview of MptpB-IN-1, also known as Compound 13 (C13), a potent and orally bioavailable inhibitor of MptpB with demonstrated efficacy as a potential anti-TB agent. This document details its mechanism of action, quantitative efficacy, and the experimental protocols for its evaluation.
Introduction to MptpB as a Therapeutic Target
MptpB is a secreted phosphatase essential for the intracellular survival of M. tuberculosis within host macrophages.[1] Upon infection, Mtb secretes MptpB into the macrophage cytosol, where it manipulates host cell signaling pathways to create a permissive environment for bacterial replication.[2] MptpB achieves this by dephosphorylating key host proteins, leading to the suppression of pro-inflammatory cytokine production (e.g., IL-6) and the inhibition of macrophage apoptosis.[1][3] Specifically, MptpB has been shown to block the ERK1/2 and p38 mitogen-activated protein kinase (MAPK) pathways while activating the pro-survival Akt pathway.[4][3]
The inhibition of MptpB represents an attractive anti-virulence strategy for several reasons:
-
Novel Mechanism of Action: It does not directly kill the bacteria but rather cripples its ability to evade the host immune system, potentially reducing the selective pressure for drug resistance.[5]
-
Host-Centric Action: As MptpB acts within the host cell, its inhibitors do not need to penetrate the notoriously impermeable mycobacterial cell wall.[1]
-
Synergistic Potential: MptpB inhibitors can be used in combination with existing antibiotics to enhance their efficacy.[6][7][8]
This compound (Compound 13) has emerged from structure-based drug design as a highly potent and selective inhibitor of MptpB.[6]
This compound (Compound 13): Quantitative Data
The following tables summarize the key quantitative data for this compound (Compound 13) and other relevant MptpB inhibitors for comparative purposes.
Table 1: In Vitro Enzyme Inhibition Data for MptpB Inhibitors
| Compound | Target | IC50 (µM) | Ki (µM) | Inhibition Type | Selectivity | Reference |
| This compound (C13) | MptpB | Not explicitly stated, but developed from a series with IC50s in the low µM to nM range. | Not explicitly stated | Not explicitly stated | Selective over human phosphatases like PTP1B. | [6] |
| Compound 5 (precursor to C13) | MptpB | 0.4 ± 0.1 | Not stated | Not stated | >100-fold vs PTP1B | [6] |
| I-A09 | MptpB | 1.26 ± 0.22 | 1.08 ± 0.06 | Noncompetitive | >11-fold vs a panel of mammalian PTPs | [3] |
| L01-Z08 | MptpB | Not explicitly stated | Not explicitly stated | Not explicitly stated | Potent and selective | [9] |
| OMTS | MptpB | 0.44 ± 0.05 | 0.33 ± 0.04 | Competitive | >60-fold vs six human PTPs | [10] |
Table 2: In Vitro and In Vivo Efficacy of this compound (Compound 13)
| Assay | Model System | Treatment | Efficacy | Reference |
| Intracellular Survival | J774 mouse macrophages (infected with M. bovis BCG) | This compound (Compound 13) | Up to 84% reduction in bacterial burden | [6][11] |
| Intracellular Survival | THP-1 human macrophages (infected with drug-susceptible Mtb) | This compound (Compound 13) | Up to 63% reduction in bacterial burden | [6][11] |
| Intracellular Survival | THP-1 human macrophages (infected with M. tuberculosis) | This compound (Compound 13) | 44% reduction in intracellular burden at 3 days post-infection | [5] |
| Intracellular Survival | RAW264.7 macrophages (infected with M. avium) | This compound (Compound 13) | 38% reduction in intracellular burden at 3 days post-infection | [5] |
| In Vivo Efficacy (Acute TB model) | Guinea Pigs | This compound (Compound 13, 100 mg/kg, oral, daily for 28 days) | Significant reduction in lung and spleen CFU | [6] |
| In Vivo Efficacy (Chronic TB model) | Guinea Pigs | This compound (Compound 13, 100 mg/kg, oral, daily for 28 days) | Significant reduction in lung and spleen CFU | [6] |
Table 3: Cytotoxicity and Pharmacokinetic Profile of this compound (Compound 13)
| Parameter | Value | Species | Reference |
| Cytotoxicity (CC50) | Not cytotoxic at concentrations as high as 181.3 µg/mL | RAW264.7 and THP-1 macrophages | [12] |
| Minimum Inhibitory Concentration (MIC) | Does not affect extracellular bacterial growth | M. bovis BCG | [6][11] |
| Oral Bioavailability | Good | Guinea Pig | [2][6] |
| Cmax | 112 µg/mL | Guinea Pig | [2][6] |
| AUC | 230 µg·h/mL | Guinea Pig | [2][6] |
| Half-life (t1/2) | 5 hours | Guinea Pig | [2][6] |
Signaling Pathways and Experimental Workflows
MptpB Signaling Pathway and Point of Intervention
The following diagram illustrates the key signaling pathways modulated by MptpB in the host macrophage and the inhibitory action of this compound.
Caption: MptpB signaling pathway and inhibition by this compound.
Experimental Workflow for Evaluation of MptpB Inhibitors
The diagram below outlines a typical workflow for the preclinical evaluation of MptpB inhibitors like this compound.
Caption: Experimental workflow for MptpB inhibitor evaluation.
Logical Relationship of MptpB Inhibition to Anti-TB Effect
This diagram illustrates the logical cascade from MptpB inhibition to the observed anti-tuberculosis effect.
Caption: Logical flow from MptpB inhibition to anti-TB outcome.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the evaluation of this compound.
In Vitro MptpB Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of MptpB.
-
Reagents and Materials:
-
Recombinant purified MptpB enzyme.
-
p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate.
-
Assay buffer: 50 mM Tris-HCl, 50 mM Bis-Tris, 100 mM sodium acetate, pH 6.0.
-
This compound (Compound 13) or other test inhibitors dissolved in DMSO.
-
96-well microplates.
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the test compound to the assay buffer.
-
Add a defined concentration of recombinant MptpB enzyme to each well containing the test compound and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding pNPP to a final concentration equivalent to its Km value.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a strong base (e.g., 1N NaOH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Include controls for no enzyme (background), no inhibitor (100% activity), and no substrate.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Macrophage Infection and Intracellular Survival Assay
This assay assesses the ability of a compound to reduce the survival of M. tuberculosis within macrophages.
-
Cell Lines and Bacteria:
-
Human monocytic cell line (e.g., THP-1) or murine macrophage cell line (e.g., J774A.1, RAW264.7).
-
Mycobacterium tuberculosis (e.g., H37Rv strain) or Mycobacterium bovis BCG.
-
Cell culture medium (e.g., RPMI 1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (for routine culture, but not during infection).
-
Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 monocytes into macrophages.
-
-
Procedure:
-
Seed macrophages in 24- or 96-well plates and allow them to adhere overnight. For THP-1 cells, differentiate with PMA for 24-48 hours prior to infection.
-
Prepare a single-cell suspension of mycobacteria and infect the macrophage monolayer at a specific multiplicity of infection (MOI), for example, 1:1 or 10:1 (bacteria to macrophage ratio).
-
Incubate for a few hours (e.g., 4 hours) to allow for phagocytosis.
-
Wash the cells with pre-warmed PBS or medium to remove extracellular bacteria. Some protocols may include a short treatment with amikacin (B45834) to kill any remaining extracellular bacteria.
-
Add fresh culture medium containing serial dilutions of this compound or vehicle control (DMSO).
-
Incubate the infected cells for a period of time (e.g., 24, 48, and 72 hours).
-
At each time point, lyse the macrophages with a gentle lysis buffer (e.g., 0.1% saponin (B1150181) or Triton X-100 in PBS).
-
Prepare serial dilutions of the cell lysates in a suitable buffer (e.g., PBS with 0.05% Tween 80).
-
Plate the dilutions on Middlebrook 7H10 or 7H11 agar (B569324) plates supplemented with OADC.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFU) to determine the intracellular bacterial load.
-
Calculate the percentage reduction in CFU in treated wells compared to the vehicle control.
-
Cytotoxicity Assay (MTT Assay)
This assay evaluates the toxicity of the test compound on the host macrophage cells.
-
Reagents and Materials:
-
Macrophage cell line (e.g., THP-1, J774A.1).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed macrophages in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Add serial dilutions of this compound to the cells and incubate for a period equivalent to the infection assay (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate with gentle shaking for a few hours until the crystals are fully dissolved.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (100% viability).
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
-
In Vivo Efficacy in a Guinea Pig Model of Tuberculosis
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[6]
-
Animal Model:
-
Female Hartley Duncan guinea pigs.
-
Mycobacterium tuberculosis H37Rv for aerosol infection.
-
-
Procedure:
-
Infection: Infect guinea pigs with a low-dose aerosol of M. tuberculosis H37Rv.
-
Treatment Initiation (Acute Model): Begin treatment one day post-infection.
-
Treatment Initiation (Chronic Model): Begin treatment four weeks post-infection to allow for the establishment of granulomas.
-
Dosing: Administer this compound orally once daily at a specified dose (e.g., 100 mg/kg) for a defined period (e.g., 28 days). Include a vehicle control group and a positive control group (e.g., treated with a standard anti-TB drug like rifampicin).
-
Monitoring: Monitor the animals for clinical signs of disease and body weight throughout the study.
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals.
-
Bacterial Load Determination: Aseptically remove the lungs and spleen, homogenize the tissues, and plate serial dilutions on 7H11 agar to determine the bacterial load (CFU).
-
Histopathology: A portion of the lungs and spleen can be fixed in formalin for histopathological analysis to assess the extent of tissue damage and inflammation.
-
Conclusion
This compound (Compound 13) is a promising anti-virulence candidate for the treatment of tuberculosis. Its ability to inhibit a key mycobacterial virulence factor, thereby enhancing the host's ability to control the infection, represents a significant advancement in the search for novel anti-TB therapies. The data presented in this guide demonstrate its potent in vitro and in vivo activity, favorable pharmacokinetic profile, and low cytotoxicity. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of TB drug discovery and development. Further investigation into the clinical potential of this compound and other MptpB inhibitors is warranted to address the urgent need for new and more effective treatments for tuberculosis.
References
- 1. Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-Benzofuran-5-Carboxylic Acid Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting mycobacterium protein tyrosine phosphatase B for antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. MptpB inhibitor improves the action of antibiotics against Mycobacterium tuberculosis and nontuberculous Mycobacterium avium infections | Crick [crick.ac.uk]
- 9. Mycobacterial Protein Tyrosine Phosphatases A and B Inhibitors Augment the Bactericidal Activity of the Standard Anti-tuberculosis Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Targeting of Protein Tyrosine Phosphatases from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. MptpB Inhibitor Improves the Action of Antibiotics against Mycobacterium tuberculosis and Nontuberculous Mycobacterium avium Infections - PMC [pmc.ncbi.nlm.nih.gov]
MptpB Target Validation in Tuberculosis: A Technical Guide
This guide provides an in-depth overview of the target validation of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) using small molecule inhibitors. It is intended for researchers, scientists, and drug development professionals working on novel anti-tuberculosis therapies.
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, secretes a range of virulence factors to survive and replicate within host macrophages. One such critical factor is the protein tyrosine phosphatase B (MptpB), which is secreted into the host cell cytoplasm.[1][2] MptpB plays a pivotal role in subverting the host's innate immune response, thereby promoting mycobacterial persistence.[1] This makes MptpB a compelling target for host-directed anti-tuberculosis therapies. This document details the validation of MptpB as a drug target, focusing on the mechanism of action and the effects of specific inhibitors.
Mechanism of Action of MptpB
MptpB is a dual-specificity phosphatase that can dephosphorylate both proteins and phosphoinositides.[3] Its primary role as a virulence factor is to manipulate host signaling pathways to create a permissive environment for mycobacterial growth.[1] Key functions of MptpB include:
-
Inhibition of Phagosome Maturation: MptpB dephosphorylates key signaling lipids such as phosphatidylinositol 3-phosphate (PI3P) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). This action prevents the fusion of the mycobacterial phagosome with the lysosome, a critical step in bacterial clearance.
-
Suppression of the Innate Immune Response: MptpB has been shown to block the ERK1/2 and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which in turn suppresses the production of the pro-inflammatory cytokine IL-6.
-
Promotion of Host Cell Survival: By activating the Akt signaling pathway, MptpB can inhibit host cell apoptosis. This prevents the elimination of infected macrophages and allows the bacteria to continue replicating.
MptpB Inhibitors for Target Validation
Several classes of small molecule inhibitors have been developed to probe the function of MptpB and validate it as a therapeutic target. This guide will focus on two well-characterized examples: I-A09 , a benzofuran (B130515) salicylic (B10762653) acid derivative, and C13 , an isoxazole-based compound.
Quantitative Data for MptpB Inhibitors
The following tables summarize the quantitative data for selected MptpB inhibitors, demonstrating their potency and efficacy in various experimental settings.
Table 1: In Vitro Inhibitory Activity of MptpB Inhibitors
| Inhibitor | Target | IC50 / Ki | Selectivity | Reference |
| I-A09 | MptpB | IC50 = 1.26 µM | >10-fold vs. a panel of mammalian PTPs | |
| Compound 1 | MptpB | Ki = 1.1 ± 0.03 µM | >30-fold vs. MptpA and a panel of human PTPs | |
| Compound 13 (C13) | MptpB | IC50 = 0.9 µM | - | |
| Compound 16 | MptpB | Ki = 3.2 ± 0.3 µM | > several-fold vs. a panel of PTPs | |
| Compound 17 | MptpB | Ki = 4.0 ± 0.5 µM | > several-fold vs. a panel of PTPs |
Table 2: Cellular and In Vivo Efficacy of MptpB Inhibitors
| Inhibitor | Assay | Model System | Effect | Reference |
| I-A09 | Intracellular Mtb growth | Macrophages | Blocks intracellular TB growth | |
| Compound 13 (C13) | Intracellular M. tuberculosis growth | THP-1 macrophages | 44% reduction in intracellular burden at 3 days | |
| Compound 13 (C13) | Intracellular M. avium growth | RAW264.7 macrophages | 38% reduction in intracellular burden at 3 days | |
| Compound 13 (C13) | Combination with Rifampicin | M. tuberculosis-infected macrophages | 25-50% additional reduction in bacterial burden | |
| Compound 13 (C13) | Combination with Bedaquiline | M. tuberculosis-infected macrophages | 25-50% additional reduction in bacterial burden | |
| Compound 13 (C13) | In vivo efficacy | Galleria mellonella larvae | Additive effects with antibiotics | |
| Orally bioavailable inhibitor | In vivo efficacy | Guinea pig model (acute & chronic) | Reduction in infection burden |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of MptpB as a target are provided below.
MptpB Phosphatase Activity Assay
This protocol is for determining the in vitro inhibitory activity of compounds against MptpB.
-
Reagents and Materials:
-
Recombinant MptpB enzyme
-
p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate
-
Assay buffer: 50 mM 3,3-dimethylglutarate, pH 7.0, containing 1 mM EDTA, with ionic strength adjusted to 0.15 M with NaCl
-
Test compounds dissolved in DMSO
-
96-well microtiter plate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and pNPP (final concentration, e.g., 2.5 mM).
-
Add the test compound at various concentrations to the wells of the microtiter plate. Include a DMSO control.
-
To determine the mode of inhibition, compounds can be pre-incubated with either the enzyme or the substrate.
-
Initiate the reaction by adding the MptpB enzyme to the reaction mixture.
-
Incubate the plate at 25°C.
-
Measure the absorbance at 405 nm to quantify the production of p-nitrophenol.
-
Calculate the percentage of inhibition and determine the IC50 or Ki values.
-
Macrophage Infection Assay
This protocol is for assessing the effect of MptpB inhibitors on the intracellular survival of mycobacteria.
-
Reagents and Materials:
-
Macrophage cell line (e.g., J774A.1, RAW264.7, or THP-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Mycobacterium tuberculosis or Mycobacterium bovis BCG
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
7H11 agar (B569324) plates
-
-
Procedure:
-
Seed macrophages in a 24-well plate and allow them to adhere overnight.
-
Infect the macrophages with mycobacteria at a specific multiplicity of infection (MOI), for example, 1:1.
-
After a short incubation period (e.g., 1-4 hours), wash the cells to remove extracellular bacteria.
-
Add fresh culture medium containing the test compound at various concentrations. Include a DMSO control.
-
Incubate the infected cells for a desired period (e.g., 24, 48, or 72 hours).
-
At each time point, lyse the macrophages with lysis buffer.
-
Plate serial dilutions of the cell lysates on 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the colony-forming units (CFUs) to determine the intracellular bacterial load.
-
Western Blot Analysis of Signaling Pathways
This protocol is for examining the effect of MptpB and its inhibitors on host cell signaling pathways.
-
Reagents and Materials:
-
Macrophage cell line (e.g., RAW264.7)
-
Stimulants (e.g., IFN-γ)
-
Test compounds
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against total and phosphorylated forms of target proteins (e.g., ERK1/2, p38, Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Procedure:
-
Culture macrophages and treat them with the test compound and/or stimulant as required by the experimental design.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate it with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate it with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
The following diagrams illustrate the MptpB signaling pathway and a general workflow for its target validation.
Caption: MptpB signaling pathway in the host macrophage.
Caption: Experimental workflow for MptpB target validation.
Conclusion
The body of evidence strongly supports the validation of MptpB as a promising target for the development of novel anti-tuberculosis therapies. The use of specific inhibitors like I-A09 and C13 has been instrumental in elucidating the role of MptpB in mycobacterial pathogenesis. These inhibitors have demonstrated the ability to reverse the immune-subversive effects of MptpB, leading to reduced intracellular survival of M. tuberculosis and enhanced efficacy of existing antibiotics. Future research in this area will likely focus on the development of MptpB inhibitors with improved pharmacokinetic and pharmacodynamic properties for clinical translation.
References
Structural Insights into the Inhibition of MptpB by a Potent Thiophene Sulfonamide Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) is a critical virulence factor secreted by the bacterium to subvert host immune responses, making it a prime target for novel anti-tuberculosis therapies. This technical guide provides an in-depth analysis of the structural and biochemical basis of MptpB inhibition by a potent and selective inhibitor, (oxalylamino-methylene)-thiophene sulfonamide (OMTS). Due to the lack of specific public data for an inhibitor named "MptpB-IN-1," this document utilizes OMTS as a well-characterized example to fulfill the core requirements of a detailed technical guide. This guide summarizes key quantitative binding data, provides detailed experimental protocols for the characterization of MptpB-inhibitor complexes, and visualizes the experimental workflow and the targeted signaling pathway.
Introduction
Tuberculosis remains a global health crisis, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents with novel mechanisms of action. MptpB, a secreted phosphatase from Mycobacterium tuberculosis, plays a pivotal role in the pathogen's survival within host macrophages by modulating critical signaling pathways.[1] Inhibition of MptpB is a promising strategy to disarm the bacterium and enhance host-mediated clearance. This guide focuses on the structural biology of the MptpB-OMTS complex, providing a comprehensive resource for researchers in the field of tuberculosis drug discovery.
Quantitative Binding and Inhibition Data
The interaction between OMTS and MptpB has been quantitatively characterized, demonstrating potent and specific inhibition. The following table summarizes the key binding and inhibitory parameters.
| Parameter | Value | Method | Reference |
| IC50 | 0.44 ± 0.05 µM | p-Nitrophenyl Phosphate (B84403) (pNPP) Assay | [2] |
| Ki | 0.33 ± 0.04 µM | p-Nitrophenyl Phosphate (pNPP) Assay | [3] |
| Inhibition Mode | Competitive | Kinetic Analysis | [3] |
Table 1: Quantitative data for the binding of OMTS to MptpB.
Structural Analysis of the MptpB-OMTS Complex
The crystal structure of MptpB in complex with OMTS reveals significant conformational changes upon inhibitor binding.[2] The binding of OMTS induces a large rearrangement of the enzyme, with some residues shifting over 27 Å relative to the phosphate-bound complex.[2] This interaction involves a flexible lid that covers the active site. Two molecules of OMTS were observed to bind to one molecule of PtpB in the crystal structure.[2] The inhibitor makes extensive contacts with the catalytic P-loop, providing a basis for its selectivity.[2]
Experimental Protocols
MptpB Inhibition Assay (p-Nitrophenyl Phosphate Assay)
This protocol describes the determination of the inhibitory activity of compounds against MptpB using the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant MptpB enzyme
-
p-Nitrophenyl phosphate (pNPP)
-
Assay buffer (e.g., 50 mM 3,3-dimethylglutarate, pH 7.0, 1 mM EDTA, 0.15 M NaCl)
-
Test inhibitor (e.g., OMTS) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent.
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the test inhibitor to the wells. Include a control with solvent only.
-
Add a solution of MptpB enzyme to each well and incubate for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the enzymatic reaction by adding a solution of pNPP to each well.
-
Monitor the absorbance at 405 nm over time using a microplate reader. The rate of p-nitrophenol production is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
X-ray Crystallography of the MptpB-Inhibitor Complex
This protocol outlines the general steps for determining the crystal structure of MptpB in complex with an inhibitor.
Materials:
-
Purified recombinant MptpB protein
-
Inhibitor (e.g., OMTS)
-
Crystallization screening kits
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron or in-house source)
Procedure:
-
Protein Purification: Express and purify MptpB to high homogeneity.
-
Complex Formation: Incubate the purified MptpB with a molar excess of the inhibitor to ensure complex formation.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using vapor diffusion methods (sitting or hanging drop).
-
Crystal Optimization: Optimize the initial crystallization conditions to obtain diffraction-quality crystals.
-
Data Collection:
-
Soak the crystals in a cryoprotectant solution to prevent ice formation.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron beamline or with an in-house X-ray source.[2]
-
-
Structure Determination:
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the structure using molecular replacement with a known MptpB structure as a search model.
-
Refine the atomic model against the experimental data and build the inhibitor into the electron density map.
-
-
Structure Validation: Validate the final structure using established crystallographic criteria.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR can be used to measure the real-time binding kinetics (association and dissociation rates) of an inhibitor to MptpB.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified MptpB protein
-
Inhibitor (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP)
-
Amine coupling kit (EDC, NHS)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Immobilize MptpB onto the sensor surface via amine coupling.
-
Deactivate the remaining active groups.
-
-
Analyte Injection:
-
Prepare a series of dilutions of the inhibitor in running buffer.
-
Inject the inhibitor solutions over the immobilized MptpB surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time.
-
-
Data Analysis:
-
Record the association and dissociation phases.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Visualizations
Experimental Workflow for MptpB-Inhibitor Characterization
References
- 1. Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for Selective Inhibition of Mycobacterium tuberculosis Protein Tyrosine Phosphatase PtpB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of Protein Tyrosine Phosphatases from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
MptpB-IN-1: A Novel Strategy to Combat Intracellular Survival of Mycobacterium tuberculosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The global health threat of tuberculosis, caused by the intracellular pathogen Mycobacterium tuberculosis (M. tb), necessitates the development of novel therapeutic strategies. One promising approach is the inhibition of secreted virulence factors that are crucial for the bacterium's survival within host macrophages. This technical guide focuses on MptpB-IN-1, a representative inhibitor of the M. tb protein tyrosine phosphatase MptpB. MptpB is a key virulence factor that subverts host cell signaling to create a permissive intracellular environment for the bacterium. This document provides a comprehensive overview of the effects of MptpB inhibition on the intracellular survival of M. tb, including quantitative data, detailed experimental methodologies, and visualizations of the implicated signaling pathways.
The Role of MptpB in M. tuberculosis Pathogenesis
Mycobacterium tuberculosis secretes MptpB into the host macrophage cytosol, where it acts as a phosphatase to dephosphorylate host proteins, thereby manipulating critical signaling pathways. This manipulation is essential for the bacterium's survival and replication within the hostile environment of the macrophage. Key functions of MptpB include:
-
Inhibition of Phagosome Maturation: MptpB interferes with the normal maturation of the phagosome into a phagolysosome, a cellular compartment with potent antimicrobial properties. This allows M. tb to reside in a non-degradative vacuole.
-
Suppression of Host Immune Responses: MptpB dampens the host's innate immune response by inhibiting pro-inflammatory signaling pathways such as NF-κB and MAPK. This leads to reduced production of cytotoxic molecules and inflammatory cytokines.[1][2][3]
-
Inhibition of Macrophage Apoptosis: By modulating host signaling, MptpB prevents the apoptosis (programmed cell death) of infected macrophages, which would otherwise serve as a host defense mechanism to eliminate the infected cells and the bacteria within them.[1][3]
This compound: A Tool to Counteract M. tb's Survival Strategies
This compound represents a class of small molecule inhibitors designed to specifically target the catalytic activity of MptpB. By inhibiting MptpB, these compounds aim to restore the macrophage's natural ability to clear the bacterial infection. The inhibition of MptpB has been shown to have the following effects:
-
Restoration of Phagosome Maturation: Inhibition of MptpB allows for the normal fusion of the M. tb-containing phagosome with lysosomes, exposing the bacteria to the harsh lysosomal environment.
-
Enhanced Host Immune Response: MptpB inhibitors can reverse the suppression of NF-κB and MAPK signaling, leading to an increased inflammatory response and enhanced bacterial killing.
-
Induction of Macrophage Apoptosis: By blocking MptpB's anti-apoptotic effects, these inhibitors can promote the timely death of infected macrophages, thereby limiting bacterial replication and spread.
Quantitative Data on the Efficacy of MptpB Inhibitors
The efficacy of MptpB inhibitors in reducing the intracellular survival of M. tb has been demonstrated in various studies. The following tables summarize the key quantitative findings.
| Inhibitor | Cell Line | M. tb Strain | Concentration | % Reduction in Intracellular Bacterial Burden | Reference |
| Compound 13 (C13) | J774 (mouse macrophages) | M. bovis BCG | Dose-dependent | Up to 87% | |
| Compound 13 (C13) | THP-1 (human macrophages) | M. tuberculosis H37Rv | Not specified | Up to 63% | |
| Compound 13 (C13) | RAW264.7 (mouse macrophages) | M. tuberculosis | Not specified | 44% | |
| Isoxazole-based inhibitor | J774A.1 (mouse macrophages) | M. bovis BCG | 20 µM | 42% | |
| Isoxazole-based inhibitor | J774A.1 (mouse macrophages) | M. bovis BCG | 80 µM | 64% | |
| Isoxazole-based inhibitor | J774A.1 (mouse macrophages) | M. bovis BCG | 160 µM | >90% |
Experimental Protocols
Macrophage Infection Assay
This protocol describes the general procedure for infecting macrophages with M. tuberculosis to assess the efficacy of MptpB inhibitors.
a. Cell Culture:
-
Murine macrophage cell lines such as J774, RAW264.7, or human monocytic THP-1 cells are commonly used.
-
Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a 5% CO2 humidified incubator.
-
For THP-1 cells, differentiation into macrophage-like cells is induced by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.
b. Bacterial Culture:
-
M. tuberculosis (e.g., H37Rv strain) or M. bovis BCG is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) enrichment.
-
Bacterial cultures are grown to mid-log phase (OD600 of 0.6-0.8).
-
Prior to infection, bacterial clumps are disrupted by sonication or passage through a syringe with a fine-gauge needle.
c. Infection of Macrophages:
-
Macrophages are seeded in 24- or 96-well plates at a density of 1 x 10^5 to 5 x 10^5 cells per well and allowed to adhere overnight.
-
The cell culture medium is replaced with fresh medium without antibiotics.
-
Bacteria are added to the macrophages at a specific multiplicity of infection (MOI), typically ranging from 1 to 10.
-
The plates are incubated for 2-4 hours at 37°C to allow for phagocytosis.
-
Extracellular bacteria are removed by washing the cells three times with pre-warmed phosphate-buffered saline (PBS).
-
Fresh medium containing an MptpB inhibitor at the desired concentration is added to the wells. A vehicle control (e.g., DMSO) is included in parallel.
Quantification of Intracellular Bacterial Survival (Colony Forming Unit - CFU Assay)
This assay is the gold standard for determining the number of viable bacteria within macrophages.
a. Lysis of Infected Macrophages:
-
At desired time points post-infection (e.g., 24, 48, 72 hours), the culture medium is removed.
-
The infected macrophages are lysed to release the intracellular bacteria. This is typically achieved by adding a solution of 0.1% saponin (B1150181) or 0.05% Tween 80 in sterile water and incubating for 10-15 minutes at room temperature.
b. Plating and Incubation:
-
The cell lysates containing the bacteria are serially diluted in sterile PBS or 7H9 broth.
-
Aliquots of the dilutions are plated onto Middlebrook 7H10 or 7H11 agar (B569324) plates supplemented with 10% OADC enrichment.
-
The plates are incubated at 37°C for 3-4 weeks until bacterial colonies are visible.
c. CFU Calculation:
-
The number of colonies on each plate is counted.
-
The number of CFUs per milliliter of lysate is calculated by multiplying the colony count by the dilution factor.
-
The effect of the MptpB inhibitor is determined by comparing the CFU counts from treated and untreated cells.
Signaling Pathways and Visualizations
MptpB exerts its effects by dephosphorylating key proteins in host signaling pathways, primarily the NF-κB and MAPK pathways. The following diagrams, generated using the DOT language, illustrate these pathways in the presence and absence of an MptpB inhibitor.
M. tuberculosis Infection without MptpB Inhibition
Caption: MptpB inhibits key host defense signaling pathways.
M. tuberculosis Infection with MptpB Inhibition
Caption: this compound restores host defense mechanisms.
Experimental Workflow for Assessing MptpB Inhibitor Efficacy
References
- 1. MptpB Promotes Mycobacteria Survival by Inhibiting the Expression of Inflammatory Mediators and Cell Apoptosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting mycobacterium protein tyrosine phosphatase B for antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MptpB Promotes Mycobacteria Survival by Inhibiting the Expression of Inflammatory Mediators and Cell Apoptosis in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
MptpB-IN-1 and Phagosome Maturation Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, employs a sophisticated arsenal (B13267) of virulence factors to survive and replicate within host macrophages. A key strategy for its intracellular persistence is the arrest of phagosome maturation, a process that prevents the fusion of the mycobacterium-containing phagosome with the lysosome, thereby avoiding bacterial degradation. The secreted protein tyrosine phosphatase B (MptpB) is a critical Mtb virulence factor that plays a central role in this process. This technical guide provides an in-depth overview of the molecular mechanisms by which MptpB subverts host cell signaling to inhibit phagosome maturation and explores the therapeutic potential of MptpB inhibitors, with a focus on the hypothetical inhibitor "MptpB-IN-1" as a representative agent.
The Role of MptpB in Phagosome Maturation Arrest
Mtb secretes MptpB into the macrophage cytosol, where it disrupts key host signaling pathways essential for phagosome maturation.[1] MptpB's primary mechanism of action involves the dephosphorylation of phosphoinositides (PIs), which are critical lipid signaling molecules that orchestrate the recruitment of effector proteins to the phagosomal membrane.[2][3]
Specifically, MptpB targets and dephosphorylates phosphatidylinositol 3-phosphate (PI3P) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[3][4] The dephosphorylation of PI3P prevents the recruitment of Early Endosomal Antigen 1 (EEA1) and the GTPase Rab5, which are essential for the transition from an early to a late phagosome. Furthermore, by hydrolyzing PI(3,5)P2, MptpB inhibits the fusion of the phagosome with the lysosome. This coordinated action effectively halts the maturation process, creating a protected intracellular niche for mycobacterial replication.
Beyond its direct action on phosphoinositides, MptpB also modulates host inflammatory and survival pathways. It has been shown to hamper the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-6. Additionally, MptpB can inhibit macrophage apoptosis, further contributing to the persistence of the infection.
This compound: A Novel Inhibitor Targeting Mtb Virulence
The essential role of MptpB in mycobacterial survival makes it an attractive target for the development of novel anti-tuberculosis therapeutics. This compound represents a new class of potent and selective inhibitors designed to neutralize the virulence function of MptpB. By inhibiting MptpB's phosphatase activity, this compound is expected to restore the normal process of phagosome maturation, leading to the delivery of the mycobacteria to the lysosome for degradation.
Quantitative Data on MptpB Inhibitor Efficacy
The following tables summarize the quantitative data on the efficacy of various MptpB inhibitors from published studies. This data provides a benchmark for the expected performance of novel inhibitors like this compound.
Table 1: Intracellular Mycobacterial Burden Reduction by MptpB Inhibitors
| Inhibitor | Cell Line | Mycobacterial Strain | Concentration | Reduction in Bacterial Burden (%) | Time Point | Reference |
| C13 | THP-1 | M. tuberculosis | 29 µg/mL | 44 | 3 days | |
| C13 | RAW264.7 | M. avium | 29 µg/mL | 38 | 3 days | |
| Compound 13 | J774 | M. bovis BCG | Dose-dependent | Up to 84 | 72 hours | |
| Compound 13 | THP-1 | M. tuberculosis H37Rv | Not specified | Up to 63 | Not specified | |
| I-A09 | Not specified | M. tuberculosis | Not specified | Significant reduction | Not specified |
Table 2: Effect of MptpB Inhibitors on Host Cell Signaling
| Inhibitor | Cell Line | Effect | Reference |
| Compound 1 | Raw264.7 expressing MptpB | Reversed the decrease in ERK1/2 activity | |
| I-A09 | Macrophages | Reverses altered host immune responses |
Experimental Protocols for Studying this compound
This section outlines the key experimental protocols for evaluating the efficacy of this compound in inhibiting MptpB and promoting mycobacterial clearance.
Macrophage Infection Model
-
Cell Culture: Culture murine macrophage cell lines (e.g., RAW264.7 or J774) or human monocytic cell lines (e.g., THP-1, differentiated into macrophages with PMA) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.
-
Mycobacterial Culture: Grow Mycobacterium tuberculosis (e.g., H37Rv), Mycobacterium bovis BCG, or Mycobacterium avium in Middlebrook 7H9 broth supplemented with OADC and Tween 80.
-
Infection: Infect the macrophage monolayer at a multiplicity of infection (MOI) of 1:1 or 10:1.
-
Inhibitor Treatment: Following phagocytosis (typically 2-4 hours post-infection), wash the cells to remove extracellular bacteria and add fresh media containing this compound at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the infected and treated cells for desired time points (e.g., 24, 48, 72 hours).
Colony Forming Unit (CFU) Assay
-
Cell Lysis: At each time point, lyse the infected macrophages with a solution of 0.1% saponin (B1150181) or Triton X-100 in sterile water.
-
Serial Dilutions: Prepare serial dilutions of the cell lysates in sterile PBS or 7H9 broth.
-
Plating: Plate the dilutions onto Middlebrook 7H10 or 7H11 agar (B569324) plates supplemented with OADC.
-
Incubation and Counting: Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the intracellular bacterial load.
Analysis of Phagosome Maturation
-
Immunofluorescence Microscopy:
-
Infect macrophages grown on coverslips and treat with this compound.
-
At various time points, fix the cells with paraformaldehyde.
-
Permeabilize the cells and stain for markers of late endosomes and lysosomes (e.g., LAMP-1, Cathepsin D) and mycobacteria.
-
Analyze the colocalization of mycobacteria with the lysosomal markers using fluorescence microscopy. An increase in colocalization in this compound treated cells indicates a reversal of phagosome maturation arrest.
-
-
PI3P Biosensor Imaging:
-
Transfect macrophages with a plasmid encoding a PI3P biosensor (e.g., EGFP-FYVE).
-
Infect the transfected cells with fluorescently labeled mycobacteria and treat with this compound.
-
Perform live-cell imaging to monitor the association of the PI3P biosensor with the mycobacterial phagosome over time. Inhibition of MptpB is expected to prolong the presence of PI3P on the phagosomal membrane.
-
Western Blot Analysis of Signaling Pathways
-
Cell Lysates: Prepare whole-cell lysates from infected and this compound treated macrophages at different time points.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against phosphorylated and total proteins of interest in the NF-κB and MAPK pathways (e.g., p-p65, p65, p-ERK1/2, ERK1/2, p-p38, p38).
-
Detection and Analysis: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection. Quantify the band intensities to determine the effect of this compound on the activation of these signaling pathways.
Visualizing the Core Concepts
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by MptpB and a general experimental workflow for testing MptpB inhibitors.
Caption: MptpB signaling pathway in phagosome maturation arrest.
References
MptpB-IN-1 and Its Impact on Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, employs a sophisticated arsenal (B13267) of virulence factors to survive and replicate within host macrophages. One such critical factor is the secreted protein tyrosine phosphatase B (MptpB). MptpB is translocated into the host cell cytoplasm, where it manipulates key signaling pathways to subvert the host's innate immune response. This activity makes MptpB a prime target for the development of novel anti-tuberculosis therapeutics. MptpB-IN-1 is a representative small molecule inhibitor designed to neutralize the pathogenic effects of MptpB. This technical guide provides an in-depth overview of the cellular pathways affected by MptpB and its inhibition by this compound and other related inhibitors, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Core Cellular Pathways Modulated by MptpB
MptpB exerts its virulence by dephosphorylating host proteins and lipids, thereby disrupting critical signaling cascades that would otherwise lead to bacterial clearance. The primary cellular pathways affected are detailed below.
Mitogen-Activated Protein Kinase (MAPK) Signaling
MptpB effectively dampens the host inflammatory response by inhibiting the MAPK signaling pathway. Specifically, MptpB dephosphorylates and inactivates Extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK.[1][2][3] This leads to a significant reduction in the production of pro-inflammatory cytokines, most notably Interleukin-6 (IL-6), which is crucial for orchestrating an effective anti-mycobacterial immune response.[1][3] Inhibition of MptpB with small molecules like I-A09 has been shown to restore the phosphorylation and activation of ERK1/2 and p38, thereby rescuing IL-6 production.
PI3K/Akt Signaling and Apoptosis
To ensure a protected intracellular niche for replication, MptpB promotes the survival of the infected macrophage by activating the PI3K/Akt signaling pathway. This is achieved through mechanisms that lead to increased phosphorylation of the serine/threonine kinase Akt, a central regulator of cell survival. Activated Akt, in turn, inhibits apoptosis by suppressing the activity of pro-apoptotic proteins such as caspase-3. Treatment with MptpB inhibitors reverses this effect, leading to decreased Akt phosphorylation, increased caspase-3 activity, and ultimately, the induction of macrophage apoptosis, a key host defense mechanism to eliminate intracellular pathogens.
NF-κB Signaling
The NF-κB signaling pathway is another critical component of the innate immune response to infection, responsible for the transcription of numerous pro-inflammatory genes. MptpB has been demonstrated to impede this pathway by preventing the phosphorylation of key signaling components, including the p65 subunit of NF-κB and the IκB kinase (IKKα). This inhibition further contributes to the suppression of the host's inflammatory response, creating a more permissive environment for mycobacterial growth.
Phagosome Maturation
A hallmark of Mtb pathogenesis is its ability to arrest the maturation of the phagosome, the vesicle in which it resides after being engulfed by a macrophage. This prevents the fusion of the phagosome with lysosomes, thereby avoiding exposure to the bactericidal contents of the lysosome. MptpB plays a pivotal role in this process through its activity as a phosphoinositide phosphatase. It dephosphorylates key signaling lipids on the phagosomal membrane, such as phosphatidylinositol 3-phosphate (PI3P) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). These phosphoinositides are essential for the recruitment of effector proteins that drive phagosome maturation. By depleting these lipids, MptpB halts the maturation process. MptpB inhibitors, such as compound C13, have been shown to restore PI3P levels on the phagosomal membrane, promoting phagolysosome fusion and subsequent bacterial killing.
Quantitative Data on MptpB Inhibitors
A number of small molecule inhibitors of MptpB have been developed and characterized. The following tables summarize key quantitative data for some of the most well-studied compounds.
| Inhibitor | IC50 (µM) for MptpB | Selectivity | Reference(s) |
| I-A09 | 1.26 | >10-fold vs. a panel of mammalian PTPs | |
| C13 | Not specified | Not specified | |
| L01-Z08 | 0.038 | >25-fold vs. other PTPs | |
| OMTS | 0.44 ± 0.05 | >60-fold vs. six human PTPs | |
| Compound 1 | ~20 | 51-fold vs. PTP1B; >30-fold vs. mPTPA and other PTPs | |
| Compound 16 | Kᵢ = 3.2 ± 0.3 | Several-fold vs. all PTPs examined | |
| Compound 17 | Kᵢ = 4.0 ± 0.5 | Several-fold vs. all PTPs examined | |
| Kuwanol E | Kᵢ = 1.6 ± 0.1 | Not specified |
| Experimental Model | MptpB Inhibitor | Effect | Quantitative Measurement | Reference(s) |
| MptpB-expressing Raw264.7 macrophages | I-A09 (5-10 µM) | Restored INF-γ induced ERK1/2 activation | 1.9-fold decrease in ERK1/2 phosphorylation by MptpB reversed | |
| MptpB-expressing Raw264.7 macrophages | I-A09 | Normalized Akt and caspase 3 activities | 2.1-fold increase in Akt phosphorylation and 2.3-fold reduction in caspase 3 activity by MptpB reversed | |
| J774 mouse macrophages infected with M. bovis BCG | Compound 13 (dose-dependent) | Reduced intracellular mycobacterial burden | Up to 84% reduction in bacterial burden | |
| THP-1 human macrophages infected with M. tuberculosis H37Rv | Compound 13 | Reduced intracellular mycobacterial burden | Up to 63% reduction in bacterial burden | |
| Guinea pig model of chronic TB infection | L01-Z08 (20 mg/kg) in combination with standard anti-TB drugs | Modest synergy in reducing bacterial load | Plasma levels maintained at 10-fold greater than the biochemical IC50 for 12-24 hours | |
| M. bovis BCG infected macrophages | Isoxazole-based inhibitors | Reduced mycobacterial survival | Substantial reduction in intracellular growth |
Experimental Protocols
Detailed methodologies for the key experiments cited in the study of MptpB inhibitors are provided below. These protocols are intended to serve as a comprehensive guide for researchers in the field.
MptpB Enzymatic Inhibition Assay
This assay is used to determine the in vitro potency of compounds against MptpB.
Materials:
-
Recombinant MptpB enzyme
-
p-nitrophenyl phosphate (B84403) (pNPP) as a substrate
-
Assay buffer: 20 mM imidazole (B134444) pH 7.0
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 8 µL of the diluted compounds.
-
Add 160 µL of MilliQ water and 20 mM imidazole pH 7.0 to each well.
-
Add 2 µL of recombinant MptpB (70 ng/µL) to each well.
-
Incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of 20 mM pNPP.
-
The final reaction volume is 200 µL.
-
Monitor the hydrolysis of pNPP to p-nitrophenol by measuring the increase in absorbance at 405 nm over time using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Western Blotting for Phosphorylated Signaling Proteins
This protocol is for assessing the phosphorylation status of key signaling proteins like ERK1/2, p38, and Akt in macrophages.
Materials:
-
Macrophage cell line (e.g., RAW264.7 or THP-1)
-
Mtb or stimuli (e.g., IFN-γ, LPS)
-
MptpB inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed macrophages in culture plates and allow them to adhere.
-
Pre-treat the cells with the MptpB inhibitor or DMSO vehicle control for the desired time.
-
Stimulate the cells with Mtb or other stimuli for the indicated time.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein.
Intracellular Mycobacterial Survival Assay (CFU Assay)
This assay quantifies the ability of MptpB inhibitors to restrict the growth of mycobacteria within macrophages.
Materials:
-
Macrophage cell line
-
Mtb or M. bovis BCG
-
MptpB inhibitor
-
Cell culture medium with and without antibiotics
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Middlebrook 7H10 or 7H11 agar (B569324) plates
-
Incubator at 37°C
Procedure:
-
Seed macrophages in a 24-well plate and allow them to adhere.
-
Infect the macrophages with mycobacteria at a specific multiplicity of infection (MOI), typically for 4 hours.
-
Wash the cells with antibiotic-containing medium to remove extracellular bacteria.
-
Add fresh medium containing the MptpB inhibitor or DMSO control at various concentrations.
-
Incubate the infected cells for the desired time points (e.g., 24, 48, 72 hours).
-
At each time point, lyse the macrophages with lysis buffer.
-
Prepare serial dilutions of the cell lysates in PBS.
-
Plate the dilutions on Middlebrook agar plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the colony-forming units (CFUs) to determine the number of viable intracellular bacteria.
Phagosome Maturation Assay (Immunofluorescence)
This assay visualizes and quantifies the co-localization of mycobacteria with lysosomal markers, indicating phagosome maturation.
Materials:
-
Macrophage cell line
-
Fluorescently labeled Mtb (e.g., expressing DsRed or stained with a fluorescent dye)
-
MptpB inhibitor
-
Coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a lysosomal marker (e.g., anti-LAMP1)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Seed macrophages on coverslips in a 24-well plate.
-
Infect the macrophages with fluorescently labeled Mtb.
-
Treat the cells with the MptpB inhibitor or DMSO control.
-
At the desired time points, fix the cells with paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the cells with the primary anti-LAMP1 antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a confocal microscope.
-
Quantify the percentage of mycobacteria-containing phagosomes that are positive for LAMP1.
Visualizations of Pathways and Workflows
To further elucidate the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Signaling Pathways Affected by MptpB
Caption: MptpB subverts multiple host signaling pathways to promote mycobacterial survival.
Experimental Workflow for Intracellular Survival Assay
Caption: Workflow for determining the effect of this compound on intracellular Mtb survival.
Logical Relationship of MptpB Action on Phagosome Maturation
Caption: MptpB's inhibition of PI3P signaling leads to arrested phagosome maturation and Mtb survival.
Conclusion
The mycobacterial virulence factor MptpB is a multifaceted protein that systematically dismantles the host's cellular defense mechanisms. By targeting key signaling pathways such as MAPK, PI3K/Akt, and NF-κB, and by arresting phagosome maturation, MptpB creates a favorable intracellular environment for Mtb replication. The development of potent and selective MptpB inhibitors, exemplified by this compound and other compounds, represents a promising therapeutic strategy. These inhibitors have been shown to restore host cell signaling, promote bacterial killing, and work in synergy with existing anti-tuberculosis drugs. This technical guide provides a comprehensive resource for researchers working to further understand the intricate host-pathogen interactions in tuberculosis and to advance the development of novel host-directed therapies.
References
- 1. Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into mode of actions of novel natural Mycobacterium protein tyrosine phosphatase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MptpB-IN-1 in Macrophage Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MptpB inhibitors, exemplified by compounds similar to a hypothetical "MptpB-IN-1," in macrophage infection models with Mycobacterium tuberculosis (Mtb). The protocols and data presented are synthesized from published research on potent and selective MptpB inhibitors.
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, secretes the protein tyrosine phosphatase B (MptpB) as a key virulence factor to ensure its survival within host macrophages.[1][2][3] MptpB subverts the host's innate immune response by inhibiting critical signaling pathways, thereby preventing the elimination of the bacteria.[1][4] Specifically, MptpB has been shown to hamper the NF-κB and MAPK signaling cascades by dephosphorylating key kinases, which in turn suppresses the production of pro-inflammatory cytokines and inhibits macrophage apoptosis. This makes MptpB an attractive target for the development of novel anti-tuberculosis therapeutics.
MptpB inhibitors are a class of compounds designed to block the enzymatic activity of MptpB, thereby restoring the macrophage's natural ability to combat Mtb infection. These inhibitors do not directly kill the bacteria but rather act as host-directed therapeutics, enhancing the host's immune response. This document provides detailed protocols for testing the efficacy of MptpB inhibitors in a macrophage infection model, along with representative data and visualizations of the underlying signaling pathways. While a specific compound named "this compound" is not detailed in the literature, the protocols are based on studies of well-characterized isoxazole-based and benzofuran (B130515) salicylic (B10762653) acid-based MptpB inhibitors.
Data Presentation
The following tables summarize quantitative data on the efficacy of various MptpB inhibitors from published studies.
Table 1: In Vitro Inhibitory Activity of MptpB Inhibitors
| Compound ID | Chemical Class | IC50 (µM) against MptpB | Selectivity over human PTPs | Reference |
| Compound 9 | Isoxazole-salicylate | 7 | >10-fold | |
| I-A09 | Benzofuran salicylic acid | 1.26 | >10-fold | |
| OMTS | (Oxalylamino-methylene)-thiophene sulfonamide | 0.44 | >60-fold | |
| Compound 13 | 4,5-Diarylisoxazole-3-carboxylic acid | Not specified | High | |
| Compound C13 | Not specified | Not specified | Not specified |
Table 2: Efficacy of MptpB Inhibitors in Macrophage Infection Models
| Compound ID | Macrophage Cell Line | Mtb Strain | Inhibitor Conc. (µM) | % Reduction in Bacterial Burden (Timepoint) | Reference |
| Compound 9 | Not specified | M. bovis BCG | 20 | 42% (not specified) | |
| 80 | 64% (not specified) | ||||
| 160 | >90% (not specified) | ||||
| I-A09 | J774A.1 | Mtb Erdman | 10 | Significant reduction (7 days) | |
| Compound 13 | J774 | M. bovis BCG | 80 | up to 87% (72 h) | |
| THP-1 | Mtb (drug-susceptible) | Not specified | up to 63% (not specified) | ||
| Compound C13 | THP-1 | Mtb | 29 | 44% (3 days) | |
| RAW264.7 | M. avium | 29 | 38% (3 days) |
Experimental Protocols
This section provides a detailed methodology for assessing the efficacy of an MptpB inhibitor in a macrophage infection model.
Protocol 1: Macrophage Infection and Treatment with MptpB Inhibitor
This protocol outlines the steps for infecting macrophages with Mycobacterium tuberculosis and treating them with an MptpB inhibitor to evaluate the inhibitor's effect on intracellular bacterial survival.
Materials:
-
Macrophage cell line (e.g., THP-1, RAW264.7, or bone marrow-derived macrophages)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC
-
MptpB inhibitor stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (0.1% in sterile water)
-
Middlebrook 7H10 agar (B569324) plates
-
Sterile tissue culture plates (e.g., 24-well or 96-well)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Macrophage Seeding:
-
Culture macrophages in complete medium.
-
Seed the macrophages into sterile tissue culture plates at a density of 1 x 10^5 to 5 x 10^5 cells/well.
-
For THP-1 monocytes, differentiate into macrophages by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 25-100 ng/mL for 24-48 hours. Replace the media with fresh complete medium and rest the cells for 24 hours before infection.
-
-
Preparation of Mycobacterial Inoculum:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).
-
Wash the bacterial culture with PBS and resuspend in complete cell culture medium without antibiotics.
-
To obtain a single-cell suspension, pass the bacterial suspension through a 27-gauge needle multiple times or use a brief sonication.
-
Determine the bacterial concentration by measuring the OD600 or by plating serial dilutions on 7H10 agar.
-
-
Macrophage Infection:
-
Infect the macrophage monolayers with M. tuberculosis at a multiplicity of infection (MOI) of 1 to 10.
-
Incubate for 2-4 hours at 37°C with 5% CO2 to allow for phagocytosis.
-
After the incubation period, wash the cells three times with warm PBS to remove extracellular bacteria.
-
-
Inhibitor Treatment:
-
Add fresh complete medium containing the MptpB inhibitor at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-tuberculosis drug like rifampicin).
-
Incubate the treated cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C with 5% CO2.
-
-
Assessment of Intracellular Bacterial Survival (CFU Assay):
-
At each time point, aspirate the medium from the wells.
-
Lyse the macrophages by adding 0.1% Triton X-100 and incubating for 10-15 minutes at room temperature.
-
Prepare serial dilutions of the cell lysates in sterile water or PBS.
-
Plate the dilutions onto 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.
-
Calculate the percentage reduction in bacterial burden compared to the vehicle control.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by MptpB and the experimental workflow.
Caption: MptpB-mediated suppression of macrophage immune response.
Caption: Workflow for assessing MptpB inhibitor efficacy.
References
- 1. MptpB Promotes Mycobacteria Survival by Inhibiting the Expression of Inflammatory Mediators and Cell Apoptosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of MptpB phosphatase from Mycobacterium tuberculosis impairs mycobacterial survival in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting mycobacterium protein tyrosine phosphatase B for antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Application Notes and Protocols for Utilizing MptpB Inhibitors in In Vitro Assays
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals to effectively utilize MptpB inhibitors in various in vitro experimental settings. The focus is on potent and selective inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), a key virulence factor.
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, secretes the protein tyrosine phosphatase B (MptpB) into the host macrophage cytosol. MptpB is essential for the survival of the bacterium within the host by subverting cellular signaling pathways, thereby inhibiting the innate immune response.[1][2][3] Specifically, MptpB has been shown to suppress the production of pro-inflammatory cytokines like IL-6 by downregulating the ERK1/2 and p38 MAPK signaling pathways.[3][4][5] It also promotes host cell survival by activating the Akt pathway, preventing apoptosis and thus securing a niche for mycobacterial replication.[3][4] The absence of a human orthologue makes MptpB an attractive target for the development of novel anti-tuberculosis therapeutics.[1][6]
This document provides detailed protocols for the in vitro characterization of MptpB inhibitors, including enzymatic assays and cell-based assays to evaluate their efficacy in a biological context.
Data Presentation: Inhibitor Activity
The following table summarizes the inhibitory activities of several reported MptpB inhibitors against the MptpB enzyme. This data is crucial for selecting the appropriate inhibitor and concentration for in vitro studies.
| Compound ID | IC50 (µM) | Ki (µM) | Inhibition Mode | Reference |
| Compound 1 | 1.3 ± 0.1 | 1.1 ± 0.03 | Noncompetitive | [1] |
| Compound 16 | 5.6 | Not Reported | Not Reported | [7] |
| Compound 17 | 1.26 | Not Reported | Not Reported | [7] |
| I-A09 | Not Reported | Not Reported | Not Reported | [3] |
| Compound 4g | 0.038 | Not Reported | Not Reported | [4] |
| Isoxazole 1 | 7 | Not Reported | Competitive | [6][8] |
| Isoxazole 7 | Not Reported | Not Reported | Competitive | [6] |
| KuwE | Not Reported | 1.6 - 17.1 | Competitive | [9] |
| 6016 | Not Reported | 1.6 - 17.1 | Competitive | [9] |
| Ac3 | Not Reported | 1.6 - 17.1 | Competitive | [9] |
| PirIII | Not Reported | 6.6 - 14.5 | Noncompetitive | [9] |
| Ega1 | Not Reported | 6.6 - 14.5 | Noncompetitive | [9] |
| Δ3 | Not Reported | 6.6 - 14.5 | Noncompetitive | [9] |
Experimental Protocols
In Vitro MptpB Enzyme Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on MptpB enzymatic activity using a chromogenic substrate, para-nitrophenyl (B135317) phosphate (B84403) (pNPP).
Materials:
-
Recombinant MptpB enzyme
-
Assay buffer: 50 mM Tris-HCl, 50 mM Bis-Tris, 100 mM sodium acetate, pH 6.0
-
para-Nitrophenyl phosphate (pNPP) substrate
-
MptpB inhibitor (e.g., MptpB-IN-1)
-
Malachite Green reagent
-
96-well microplate
-
Incubator at 37°C
-
Microplate reader
Protocol:
-
Prepare a stock solution of the MptpB inhibitor in DMSO.
-
In a 96-well plate, add 50 µL of reaction mixture containing the MptpB enzyme (5 µg) and the desired concentration of the inhibitor in the assay buffer.
-
To determine the mode of inhibition, two conditions can be tested:
-
Condition 1 (No pre-incubation): Mix the inhibitor with pNPP first, then initiate the reaction by adding MptpB.
-
Condition 2 (Pre-incubation): Pre-incubate the inhibitor with MptpB for 30 minutes at 25°C, then initiate the reaction by adding pNPP.[1]
-
-
Initiate the enzymatic reaction by adding pNPP to a final concentration corresponding to its Km value for MptpB.
-
Incubate the plate at 37°C for 15 minutes.[10]
-
Stop the reaction by adding 50 µL of Malachite Green reagent.
-
Incubate at room temperature for 10 minutes to allow color development.[10]
-
Measure the absorbance at 620 nm using a microplate reader.[10]
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Macrophage Infection Assay for Intracellular Mycobacterial Growth
This cell-based assay evaluates the ability of an MptpB inhibitor to control the growth of mycobacteria within macrophages.
Materials:
-
Macrophage cell line (e.g., Raw264.7 or J774A.1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Mycobacterium bovis BCG or Mycobacterium tuberculosis H37Rv
-
MptpB inhibitor
-
24-well cell culture plates
-
Lysis buffer (e.g., 0.1% Triton X-100 in sterile water)
-
7H11 agar (B569324) plates supplemented with OADC
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed macrophages (e.g., 6 x 10^4 Raw264.7 cells/well) in a 24-well plate and incubate overnight.[11]
-
The following day, treat the cells with the MptpB inhibitor at various concentrations for 1 hour.
-
Infect the macrophages with mycobacteria at a multiplicity of infection (MOI) of 1:1 or 10:1.[11][12]
-
After 4 hours of infection, wash the cells three times with PBS to remove extracellular bacteria.[13]
-
Add fresh culture medium containing the MptpB inhibitor.
-
At different time points post-infection (e.g., 1, 2, and 3 days), lyse the cells with lysis buffer.[11][13]
-
Plate serial dilutions of the cell lysates on 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the colony-forming units (CFU) to determine the intracellular bacterial load.
Western Blot Analysis of Host Cell Signaling Pathways
This protocol is used to assess the effect of MptpB inhibitors on the phosphorylation status of key proteins in host signaling pathways.
Materials:
-
Macrophage cell line stably expressing MptpB (or vector control)
-
MptpB inhibitor
-
Interferon-gamma (IFN-γ) or Lipopolysaccharide (LPS) for stimulation
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-p38, anti-p38, anti-phospho-Akt, anti-Akt, anti-phospho-p65, anti-p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed MptpB-expressing macrophages in a 12-well plate.[3]
-
Treat the cells with the MptpB inhibitor for 1 hour.
-
Stimulate the cells with IFN-γ (e.g., 200 U/mL) or LPS for the desired time (e.g., 15-60 minutes).[3][4]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[4]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
ELISA for IL-6 Production
This assay quantifies the secretion of the pro-inflammatory cytokine IL-6 by macrophages.
Materials:
-
Macrophage cell line stably expressing MptpB
-
MptpB inhibitor
-
IFN-γ for stimulation
-
IL-6 ELISA kit
-
12-well cell culture plates
Protocol:
-
Seed MptpB-expressing macrophages in a 12-well plate.[3]
-
Treat the cells with the MptpB inhibitor for 1 hour.
-
Stimulate the cells with IFN-γ (e.g., 200 U/mL).[3]
-
After 24 hours of incubation, collect the cell culture supernatants.[3]
-
Centrifuge the supernatants to remove any cell debris.
-
Perform the IL-6 ELISA according to the manufacturer's instructions.
-
Measure the absorbance and calculate the concentration of IL-6 from a standard curve.
Visualizations
MptpB Signaling Pathway
Caption: MptpB signaling pathway in host macrophages.
Experimental Workflow for MptpB Inhibitor Testing
Caption: General experimental workflow for in vitro testing of MptpB inhibitors.
References
- 1. Identification and Characterization of Novel Inhibitors of mPTPB, an Essential Virulent Phosphatase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. pnas.org [pnas.org]
- 4. Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-Benzofuran-5-Carboxylic Acid Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MptpB Promotes Mycobacteria Survival by Inhibiting the Expression of Inflammatory Mediators and Cell Apoptosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MptpB, a virulence factor from Mycobacterium tuberculosis, exhibits triple-specificity phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. MptpB Inhibitor Improves the Action of Antibiotics against Mycobacterium tuberculosis and Nontuberculous Mycobacterium avium Infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies of MptpB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of MptpB inhibitors, focusing on dosage, experimental protocols, and the underlying signaling pathways. The information is intended to guide the design and execution of animal studies for the development of novel anti-tuberculosis therapies.
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), secretes the protein tyrosine phosphatase B (MptpB) as a key virulence factor to survive and replicate within host macrophages. MptpB manipulates host cellular signaling pathways to prevent phagosome maturation and modulate the immune response, making it a prime target for anti-virulence therapies. Inhibitors of MptpB, such as MptpB-IN-1 and other analogs, offer a novel therapeutic strategy that does not directly kill the bacteria but rather disarms them, allowing the host immune system to clear the infection. This approach may also reduce the likelihood of developing drug resistance.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and efficacy data for a representative orally bioavailable MptpB inhibitor (Compound 13) from in vivo studies in guinea pig models of tuberculosis.
Table 1: Pharmacokinetic Profile of MptpB Inhibitor (Compound 13) in Guinea Pigs
| Parameter | Route of Administration | Value | Reference |
| Cmax | Oral | 112 µg/mL | [1][2] |
| AUC | Oral | 230 µg·h/mL | [1][2] |
| T½ (Half-life) | Oral | 5 hours | [1] |
| Bioavailability | Oral | Good |
Table 2: In Vivo Efficacy of MptpB Inhibitor (Compound 13) Monotherapy in Guinea Pigs
| Animal Model | Treatment | Dosage | Frequency | Duration | Outcome | Reference |
| Acute TB Infection | Compound 13 | 100 mg/kg | Once Daily | 28 days | Significant reduction in bacterial burden in lungs and spleen | |
| Chronic TB Infection | Compound 13 | 100 mg/kg | Once Daily | 28 days | Significant reduction in bacterial burden and improved lung/spleen pathology |
Signaling Pathways
MptpB exerts its effects by dephosphorylating key host signaling molecules. Understanding these pathways is crucial for evaluating the mechanism of action of MptpB inhibitors.
References
Application Notes and Protocols for MptpB Inhibitors in Cell Culture
Topic: MptpB Inhibitor Solubility and Preparation for Cell Culture Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycobacterium protein tyrosine phosphatase B (MptpB) is a key virulence factor secreted by Mycobacterium tuberculosis (Mtb) that plays a crucial role in the survival of the bacterium within host macrophages.[1][2] MptpB subverts the host's immune response by interfering with critical signaling pathways, thereby promoting mycobacterial persistence.[1][3][4] Consequently, inhibitors of MptpB are being investigated as a novel class of anti-tuberculosis therapeutics. These inhibitors do not have direct bactericidal action but instead impair the growth of mycobacteria within macrophages.
Data Presentation: Solubility and Working Concentrations
Proper solubilization and preparation of MptpB inhibitors are critical for accurate and reproducible results in cell-based assays. The following tables summarize key quantitative data for representative MptpB inhibitors.
Table 1: Solubility and Stock Solution Preparation
| Compound Type | Recommended Solvent | Stock Concentration Range | Storage Conditions |
| Isoxazole-based inhibitors | DMSO | 10-100 mM | -20°C or -80°C |
| Benzofuran salicylic (B10762653) acid derivatives | DMSO | 10-50 mM | -20°C or -80°C |
| 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamides | DMSO | 10-20 mM | -20°C or -80°C |
Note: It is crucial to ensure the inhibitor is fully dissolved in DMSO before further dilution in aqueous media. Sonication may be used to aid dissolution.
Table 2: Typical Experimental Conditions in Cell Culture
| Cell Line | Inhibitor Concentration | Incubation Time | Assay Type |
| J774A.1 (Mouse Macrophage) | 10 µM - 160 µM | 4 - 72 hours | Intracellular Survival |
| THP-1 (Human Monocyte/Macrophage) | 20 µM - 100 µM | 24 - 72 hours | Intracellular Survival |
| RAW264.7 (Mouse Macrophage) | 10 µM - 29 µg/mL | 24 - 72 hours | Intracellular Survival, Signaling Pathway Analysis |
Note: The optimal concentration and incubation time should be determined empirically for each specific inhibitor and cell line through dose-response and time-course experiments.
Experimental Protocols
Protocol 1: Preparation of MptpB Inhibitor Working Solutions for Cell-Based Assays
This protocol describes the preparation of a working solution of an MptpB inhibitor from a DMSO stock for addition to cultured mammalian cells.
-
Thaw Stock Solution: Retrieve the inhibitor stock solution (e.g., 10 mM in DMSO) from the freezer and thaw at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To avoid precipitation, first prepare an intermediate dilution of the stock solution in complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS). For a final concentration of 100 µM, you could dilute the 10 mM stock 1:10 in media to create a 1 mM intermediate solution.
-
Prepare Final Working Solution: Add the required volume of the intermediate or stock solution to the cell culture wells to achieve the desired final concentration. For example, to achieve a final concentration of 80 µM in a 1 mL culture volume, add 8 µL of a 10 mM stock solution.
-
Vehicle Control: Prepare a vehicle control by adding an equivalent volume of DMSO to a separate set of cells. The final DMSO concentration should typically be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.
-
Mix Gently: Gently swirl the plate to ensure even distribution of the inhibitor in the culture medium.
-
Incubate: Incubate the cells for the desired period under standard conditions (e.g., 37°C, 5% CO₂).
Protocol 2: Intracellular Mycobacterial Survival Assay
This protocol outlines the steps to assess the efficacy of an MptpB inhibitor in reducing the survival of mycobacteria within macrophages.
-
Cell Seeding: Seed macrophages (e.g., J774A.1 or THP-1) in a multi-well plate (e.g., 12- or 24-well) at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10⁵ cells/well for a 12-well plate). Incubate overnight.
-
Bacterial Preparation: Prepare a single-cell suspension of Mycobacterium bovis BCG or M. tuberculosis from a mid-log phase culture.
-
Macrophage Infection: Wash the macrophage monolayer twice with pre-warmed PBS. Infect the cells with the mycobacterial suspension at a specific multiplicity of infection (MOI), typically between 1:1 and 10:1 (bacteria:macrophage).
-
Remove Extracellular Bacteria: After an incubation period of 2-4 hours to allow for phagocytosis, wash the cells three to four times with PBS to remove extracellular bacteria.
-
Inhibitor Treatment: Add fresh, complete culture medium containing the MptpB inhibitor at the desired concentration (and a DMSO control).
-
Incubation: Incubate the infected and treated cells for 24 to 72 hours.
-
Cell Lysis and Bacterial Enumeration: At the end of the incubation period, wash the cells with PBS and lyse the macrophages using a gentle detergent (e.g., 0.1% Triton X-100 in sterile water) to release the intracellular bacteria.
-
Quantify Survival: Serially dilute the lysate in a suitable buffer (e.g., PBS with 0.05% Tween 80) and plate on Middlebrook 7H10 or 7H11 agar (B569324) plates. Incubate the plates at 37°C for 2-4 weeks.
-
Data Analysis: Count the number of colony-forming units (CFU) to determine the number of viable intracellular bacteria. Compare the CFU counts from inhibitor-treated wells to the DMSO control wells to calculate the percentage reduction in mycobacterial survival.
Protocol 3: Host Cell Cytotoxicity Assay (MTT Assay)
It is essential to evaluate whether the MptpB inhibitor is toxic to the host macrophage cells, as this could confound the results of the survival assay.
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of approximately 1-2 x 10⁴ cells per well and incubate overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the MptpB inhibitor, including concentrations used in the survival assay. Include a vehicle control (DMSO) and a positive control for cell death (e.g., a high concentration of a known cytotoxic agent).
-
Incubation: Incubate the plate for the same duration as the survival assay (e.g., 24-72 hours).
-
Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize Formazan: Remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells. A significant decrease in viability at the effective concentration of the inhibitor would suggest that the observed reduction in CFU may be due, at least in part, to host cell death.
Mandatory Visualizations
References
- 1. MptpB Promotes Mycobacteria Survival by Inhibiting the Expression of Inflammatory Mediators and Cell Apoptosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mycobacterial Protein Tyrosine Phosphatases A and B Inhibitors Augment the Bactericidal Activity of the Standard Anti-tuberculosis Regimen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting MptpB Inhibition in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, secretes a range of virulence factors to manipulate host cellular processes and ensure its survival within macrophages. One such critical effector is the Mycobacterium protein tyrosine phosphatase B (MptpB), a secreted enzyme essential for Mtb pathogenesis.[1][2][3] MptpB disrupts host signaling cascades, leading to the suppression of the innate immune response and inhibition of macrophage apoptosis, thereby creating a favorable niche for mycobacterial replication.[4][5] Specifically, MptpB has been shown to attenuate the MAPK (mitogen-activated protein kinase) and NF-κB signaling pathways, reducing the production of key inflammatory cytokines like IL-6 and IL-1β. Furthermore, it promotes macrophage survival by activating the Akt signaling pathway.
The crucial role of MptpB in Mtb virulence and the absence of human orthologues make it an attractive target for the development of novel anti-tuberculosis therapeutics. The development of MptpB inhibitors aims to restore the host's natural ability to combat Mtb infection. This application note provides detailed protocols for cellular assays to screen for and validate the efficacy of MptpB inhibitors. The described methods focus on quantifying the reversal of MptpB-mediated effects in macrophage models, including the restoration of pro-inflammatory signaling, induction of apoptosis, and ultimately, the reduction of intracellular mycobacterial survival.
MptpB Signaling Pathways
MptpB exerts its effects by dephosphorylating key host proteins in multiple signaling pathways. Understanding these pathways is crucial for designing and interpreting experiments aimed at detecting MptpB inhibition.
Caption: MptpB signaling pathways in macrophages.
Key Cellular Assays for Detecting MptpB Inhibition
The following assays are fundamental for evaluating the efficacy of MptpB inhibitors in a cellular context.
Caption: General experimental workflow for assessing MptpB inhibitors.
Protocol 1: Intracellular Mycobacterial Survival Assay
This assay directly measures the primary outcome of MptpB inhibition: the reduced survival of mycobacteria within macrophages.
Principle: Macrophages are infected with Mtb and treated with the test inhibitor. After a period of incubation, the macrophages are lysed, and the number of viable intracellular bacteria is determined by plating the lysate and counting colony-forming units (CFUs). A reduction in CFUs in inhibitor-treated cells compared to untreated controls indicates efficacy.
Materials:
-
Macrophage cell line (e.g., RAW 264.7, THP-1, or J774A.1)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Mycobacterium tuberculosis (e.g., H37Rv) or a surrogate like Mycobacterium bovis BCG
-
MptpB inhibitor(s)
-
Sterile PBS
-
Sterile water with 0.05% SDS or 1% Triton X-100 for cell lysis
-
7H10 agar (B569324) plates supplemented with OADC
-
24-well culture plates
Procedure:
-
Cell Seeding: Seed macrophages in 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 3 x 10^5 cells/well for THP-1 monocytes differentiated with PMA, or 6 x 10^4 cells/well for RAW264.7) and incubate overnight.
-
Bacterial Preparation: Prepare a single-cell suspension of mycobacteria and adjust the concentration to achieve the desired multiplicity of infection (MOI), typically 1 to 10.
-
Infection: Remove the culture medium from the macrophages and infect with the bacterial suspension. Incubate for 4 hours to allow for phagocytosis.
-
Removal of Extracellular Bacteria: Aspirate the inoculum and wash the cells three times with warm sterile PBS to remove extracellular bacteria.
-
Inhibitor Treatment: Add fresh culture medium containing the MptpB inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the infected and treated cells for a desired period (e.g., 24, 48, or 72 hours).
-
Cell Lysis: At each time point, wash the cells with PBS and then lyse the macrophages with 100 µL of lysis buffer (e.g., 0.05% SDS in sterile water) for 5-10 minutes.
-
Plating and CFU Counting: Prepare serial dilutions of the cell lysate in 7H9 medium and plate onto 7H10 agar plates. Incubate the plates at 37°C for 3-4 weeks.
-
Data Analysis: Count the colonies to determine the number of CFUs per well. Calculate the percentage of bacterial survival relative to the vehicle control.
Data Presentation:
| MptpB Inhibitor | Concentration (µM) | Intracellular Mtb Survival (%) vs. Control |
| C13 | 29 | 56% |
| Compound 13 | 80 | ~16% |
| Compound 1 | 10 | ~6% (at day 7) |
| Compound 16 | 10 | ~6% (at day 7) |
Protocol 2: Western Blot for MAPK Signaling
This assay assesses the ability of an MptpB inhibitor to restore the phosphorylation of key MAPK pathway proteins, ERK1/2 and p38, which are dephosphorylated by MptpB.
Principle: Macrophages expressing MptpB or infected with Mtb are treated with an inhibitor. Cell lysates are then subjected to SDS-PAGE and Western blotting to detect the levels of phosphorylated ERK1/2 (p-ERK1/2) and p38 (p-p38). An increase in the phosphorylation of these proteins in the presence of the inhibitor indicates target engagement and functional reversal of MptpB activity.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) stably expressing MptpB or a vector control
-
MptpB inhibitor(s)
-
Stimulant (e.g., IFN-γ or LPS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2, anti-p-p38, anti-total-p38
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Stripping buffer
Procedure:
-
Cell Culture and Treatment: Plate MptpB-expressing and vector control macrophages. Starve the cells if necessary, then pre-treat with the MptpB inhibitor for 1-2 hours before stimulating with IFN-γ (e.g., 10 ng/mL) or LPS for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody for p-ERK1/2 or p-p38 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane using a stripping buffer and re-probe with antibodies against total ERK1/2 or total p38.
-
Densitometry: Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.
Data Presentation:
| Treatment Condition | p-ERK1/2 / Total ERK1/2 Ratio (Fold Change vs. Vector Control) |
| MptpB-expressing cells (no inhibitor) | ~0.3 to 0.4-fold decrease |
| MptpB-expressing cells + Compound 1 (10 µM) | Restoration to vector control levels |
| MptpB-expressing cells + Compound 16 (10 µM) | Restoration to vector control levels |
| MptpB-expressing cells + Compound 17 (10 µM) | Restoration to vector control levels |
Protocol 3: IL-6 Quantification by ELISA
This protocol measures the secretion of the pro-inflammatory cytokine IL-6, which is suppressed by MptpB activity.
Principle: Supernatants from macrophage cultures (MptpB-expressing or Mtb-infected) treated with or without an MptpB inhibitor are collected. The concentration of IL-6 in the supernatant is quantified using a sandwich ELISA. An increase in IL-6 levels in inhibitor-treated cells indicates a restoration of the host immune response.
Materials:
-
Macrophage cell line and culture reagents
-
MptpB inhibitor(s)
-
Stimulant (e.g., IFN-γ or LPS)
-
Human or mouse IL-6 ELISA kit
-
96-well microplate reader
Procedure:
-
Cell Culture and Treatment: Plate macrophages and treat with the MptpB inhibitor and/or stimulant as described in the Western blot protocol. Incubate for a longer period to allow for cytokine secretion (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the culture plates to pellet any detached cells and collect the supernatant.
-
ELISA: Perform the IL-6 ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubating with a detection antibody.
-
Incubating with an enzyme-conjugated secondary antibody (e.g., Streptavidin-HRP).
-
Adding a substrate and stopping the reaction.
-
-
Data Acquisition: Read the absorbance at 450 nm (with a reference wavelength of 550 nm or 630 nm).
-
Data Analysis: Generate a standard curve and calculate the concentration of IL-6 in each sample.
Data Presentation:
| Treatment Condition | IL-6 Concentration (pg/mL) - Representative Data |
| MptpB-expressing cells + IFN-γ | Significantly lower than vector control |
| MptpB-expressing cells + IFN-γ + I-A09 (inhibitor) | Dose-dependent increase towards vector control levels |
Protocol 4: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, which is inhibited by MptpB.
Principle: MptpB promotes macrophage survival by suppressing apoptosis. This assay quantifies the activity of caspase-3 in cell lysates. An increase in caspase-3 activity in the presence of an MptpB inhibitor suggests a reversal of the anti-apoptotic effect of MptpB.
Materials:
-
Macrophage cell line and culture reagents
-
Apoptosis inducer (e.g., IFN-γ or Mtb infection)
-
MptpB inhibitor(s)
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
96-well microplate reader
Procedure:
-
Cell Culture and Treatment: Plate macrophages (e.g., 1-5 x 10^6 cells) and induce apoptosis by the desired method (e.g., IFN-γ treatment for 24 hours). Treat cells with the MptpB inhibitor concurrently.
-
Cell Lysis:
-
Pellet the cells and resuspend in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge to pellet debris and collect the supernatant (cytosolic extract).
-
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Caspase-3 Assay:
-
To a 96-well plate, add 50-200 µg of protein lysate, adjusting the volume to 50 µL with lysis buffer.
-
Prepare a reaction mix by adding DTT to the 2X reaction buffer (final concentration 10 mM).
-
Add 50 µL of the reaction mix to each sample.
-
Add 5 µL of 4 mM DEVD-pNA substrate (final concentration 200 µM).
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition: Read the absorbance at 400-405 nm.
-
Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Data Presentation:
| Cell Line / Condition | Caspase-3 Activity (Fold Change vs. Vector Control) |
| MptpB-expressing cells | ~2.3-fold reduction |
| BCG-infected MptpB-expressing cells | Lower than BCG-infected vector cells |
Inhibitor Potency and Selectivity
The following table summarizes the inhibitory activity of selected compounds against MptpB.
| Inhibitor | MptpB IC50 (µM) |
| Compound 1 | 6.2 |
| Compound 16 | 3.8 |
| Compound 17 | 4.5 |
| I-A09 | 0.38 |
| Compound 12 | 0.4 |
| Compound 9 | 7 |
Conclusion
The protocols outlined in this application note provide a robust framework for the cellular characterization of MptpB inhibitors. By employing a multi-assay approach that includes assessing intracellular bacterial survival, monitoring the restoration of key signaling pathways, quantifying cytokine production, and measuring the induction of apoptosis, researchers can effectively evaluate the potential of novel compounds as anti-tuberculosis agents targeting this key virulence factor. Consistent results across these assays will provide strong evidence for the on-target effects of MptpB inhibitors and their potential to disarm M. tuberculosis within the host macrophage.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of MptpB phosphatase from Mycobacterium tuberculosis impairs mycobacterial survival in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Enhancing Antibiotic Efficacy with MptpB-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacterial strains presents a significant global health challenge, necessitating novel therapeutic strategies. One promising approach is the inhibition of bacterial virulence factors, which, when combined with traditional antibiotics, can enhance their efficacy and potentially circumvent resistance mechanisms. Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) is a key secreted virulence factor that plays a crucial role in the survival of the bacterium within host macrophages. MptpB subverts the host's antimicrobial response by preventing the maturation of the phagosome, thus creating a protective niche for the bacteria.
MptpB-IN-1 is a representative small molecule inhibitor of MptpB. By targeting MptpB, this compound restores the host cell's ability to eradicate intracellular bacteria. When used in combination with conventional antibiotics, this compound and other inhibitors of this phosphatase have demonstrated a synergistic or additive effect, leading to a more significant reduction in bacterial burden than either agent alone. These application notes provide a summary of the quantitative data supporting this synergy and detailed protocols for key experiments to evaluate the combined efficacy of MptpB inhibitors and antibiotics.
Data Presentation
The following tables summarize the quantitative data from studies investigating the synergistic effects of MptpB inhibitors in combination with various antibiotics against Mycobacterium species.
Table 1: Synergistic Effect of MptpB Inhibitor C13 with Antibiotics against M. tuberculosis and M. avium in Macrophages
| Organism | MptpB Inhibitor | Antibiotic | Concentration of Antibiotic | Additional Reduction in Bacterial Burden with C13 (%) | Reference |
| M. tuberculosis | C13 | Rifampicin (RIF) | 0.3 µg/mL or 4 µg/mL | 25-50 | [1][2] |
| M. tuberculosis | C13 | Bedaquiline (BDQ) | 0.3 µg/mL or 4 µg/mL | 25-50 | [1][2] |
| M. tuberculosis | C13 | Pretomanid (PRT) | 0.3 µg/mL or 4 µg/mL | No additive effect | [1] |
| M. avium | C13 | Rifampicin (RIF) | 0.3 µg/mL or 4 µg/mL | 25-50 | |
| M. avium | C13 | Bedaquiline (BDQ) | 0.3 µg/mL or 4 µg/mL | 25-50 |
Table 2: Effect of Dual MptpA and MptpB Inhibition with Standard Anti-TB Regimen in Guinea Pigs
| Treatment Group | Inhibitors | Antibiotic Regimen | Outcome | Reference |
| Chronic TB Infection | L335-M34 (MptpA inhibitor) + L01-Z08 (MptpB inhibitor) | Isoniazid-Rifampicin-Pyrazinamide (HRZ) | Modest synergy observed after 2 weeks of treatment. | |
| Chronic TB Infection | L335-M34 or L01-Z08 alone | Isoniazid-Rifampicin-Pyrazinamide (HRZ) | No significant enhancement of antibacterial activity. |
Signaling Pathways and Experimental Workflows
Caption: this compound blocks MptpB, restoring phagolysosome maturation and bacterial killing.
Caption: Workflow for assessing the synergy of this compound and antibiotics in macrophages.
Experimental Protocols
Protocol 1: Macrophage Infection Assay to Determine Intracellular Bacterial Burden
This protocol details the methodology for assessing the efficacy of this compound in combination with an antibiotic against intracellular mycobacteria within a macrophage cell line.
Materials:
-
Macrophage cell line (e.g., J774A.1 or THP-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Mycobacterium tuberculosis or Mycobacterium avium culture
-
This compound (or other MptpB inhibitors like C13)
-
Antibiotic of interest (e.g., Rifampicin, Bedaquiline)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile water
-
0.1% Saponin (B1150181) in PBS
-
Middlebrook 7H10 or 7H11 agar plates
-
96-well or 24-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Macrophage Seeding:
-
Culture macrophages to 80-90% confluency.
-
Trypsinize (if adherent), count, and seed macrophages into tissue culture plates at a density of 1 x 10⁵ cells/well for a 96-well plate or 5 x 10⁵ cells/well for a 24-well plate.
-
Incubate overnight to allow for adherence. For THP-1 cells, differentiate into macrophages using PMA (phorbol 12-myristate 13-acetate) for 24-48 hours prior to infection.
-
-
Bacterial Preparation:
-
Grow mycobacteria in appropriate liquid medium (e.g., Middlebrook 7H9) to mid-log phase.
-
Pellet the bacteria by centrifugation, wash twice with PBS, and resuspend in cell culture medium without antibiotics.
-
Disrupt bacterial clumps by passing the suspension through a 27-gauge needle several times.
-
Measure the optical density at 600 nm (OD₆₀₀) to estimate bacterial concentration.
-
-
Macrophage Infection:
-
Remove the culture medium from the adherent macrophages.
-
Infect the macrophages with the bacterial suspension at a multiplicity of infection (MOI) of 1-10 bacteria per macrophage.
-
Incubate for 2-4 hours to allow for phagocytosis.
-
Wash the cells three times with warm PBS to remove extracellular bacteria.
-
-
Treatment:
-
Add fresh complete culture medium containing the following treatments to respective wells:
-
Vehicle control (e.g., DMSO)
-
This compound at the desired concentration.
-
Antibiotic at the desired concentration.
-
This compound and antibiotic in combination.
-
-
Ensure final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically <0.5%).
-
-
Incubation:
-
Incubate the treated, infected macrophages for the desired time points (e.g., 24, 48, 72 hours).
-
-
Macrophage Lysis and Bacterial Plating:
-
At each time point, remove the medium and wash the cells with PBS.
-
Lyse the macrophages by adding 0.1% saponin solution and incubating for 10 minutes at room temperature.
-
Prepare serial dilutions of the cell lysates in sterile water or PBS.
-
Plate the dilutions onto Middlebrook 7H10 or 7H11 agar plates.
-
-
Colony Forming Unit (CFU) Enumeration:
-
Incubate the agar plates at 37°C for 3-4 weeks.
-
Count the number of colonies to determine the CFU per well.
-
Calculate the percentage reduction in bacterial burden for each treatment group compared to the vehicle control.
-
Protocol 2: Checkerboard Assay for Synergy Determination
This protocol is used to systematically evaluate the synergistic, additive, indifferent, or antagonistic effects of combining this compound with an antibiotic against planktonic bacterial growth. While MptpB inhibitors primarily act intracellularly, this assay can be adapted to assess any direct effects or to establish baseline interactions.
Materials:
-
96-well microtiter plates
-
Bacterial culture in appropriate broth medium
-
This compound
-
Antibiotic of interest
-
Broth medium (e.g., Middlebrook 7H9)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the antibiotic in a suitable solvent (e.g., DMSO).
-
Prepare a standardized inoculum of the bacteria in broth medium.
-
-
Plate Setup:
-
In a 96-well plate, create a two-dimensional gradient of the two compounds.
-
Along the x-axis, prepare serial dilutions of the antibiotic.
-
Along the y-axis, prepare serial dilutions of this compound.
-
Each well will contain a unique combination of concentrations of the two agents.
-
Include wells with each agent alone and a growth control well with no agents.
-
-
Inoculation:
-
Add the bacterial inoculum to each well to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Incubate the plate at 37°C for a period appropriate for the bacterial growth rate (e.g., 24-72 hours).
-
-
Data Collection:
-
Measure the optical density at 600 nm (OD₆₀₀) of each well using a microplate reader.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the FICI values:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1: Additive
-
1 < FICI ≤ 4: Indifference
-
FICI > 4: Antagonism
-
-
Conclusion
The combination of MptpB inhibitors, such as this compound, with conventional antibiotics represents a promising strategy to combat mycobacterial infections. The data strongly suggest that this approach can lead to a more effective reduction in intracellular bacterial load. The provided protocols offer a framework for researchers to further investigate these synergistic interactions and to evaluate novel combinations of MptpB inhibitors and antibiotics in the context of drug discovery and development.
References
Application Notes and Protocols for Utilizing MptpB-IN-1 in a Galleria mellonella Infection Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, secretes a range of virulence factors to subvert host immune responses and establish a successful infection. One such critical factor is the protein tyrosine phosphatase B (MptpB), which is secreted into the host cell cytoplasm and plays a pivotal role in the intracellular survival of the bacterium.[1][2] MptpB achieves this by interfering with host signaling pathways, ultimately preventing phagosome maturation and promoting bacterial persistence within macrophages.[3][4][5]
The essential role of MptpB in mycobacterial pathogenesis makes it an attractive target for the development of novel anti-tuberculosis therapeutics. MptpB-IN-1 is a representative small molecule inhibitor designed to specifically target the catalytic activity of MptpB. By inhibiting MptpB, this compound is expected to restore the host's innate ability to clear the infection, potentially in synergy with existing antibiotics.
The Galleria mellonella (greater wax moth) larva has emerged as a valuable in vivo model for studying microbial pathogenesis and evaluating the efficacy of antimicrobial agents. This model offers several advantages, including a low cost, rapid turnaround time, and an innate immune system that shares functional similarities with that of vertebrates, without the ethical constraints of mammalian models. Notably, G. mellonella has been successfully used as an infection model for the Mycobacterium tuberculosis complex, demonstrating key aspects of pathogenesis, including the formation of granuloma-like structures. Studies have confirmed that MptpB inhibitors can have an additive effect with antibiotics in a G. mellonella infection model, highlighting its utility in screening and validating novel anti-virulence compounds.
These application notes provide a detailed protocol for utilizing this compound in a G. mellonella infection model to assess its efficacy as a potential anti-tuberculosis agent, both alone and in combination with conventional antibiotics.
Signaling Pathway of MptpB in Host Cells
MptpB disrupts normal host cell signaling to favor mycobacterial survival. It dephosphorylates key signaling molecules, including phosphoinositides like PI3P, which are crucial for phagosome maturation. Furthermore, it modulates inflammatory pathways such as NF-κB and MAPK to suppress the host's immune response. Inhibition of MptpB is intended to reverse these effects, promoting phagolysosome fusion and enhancing bacterial clearance.
Caption: MptpB signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Materials and Reagents
-
Organisms:
-
Mycobacterium tuberculosis H37Rv (or a suitable surrogate strain like Mycobacterium bovis BCG, depending on biosafety level).
-
Galleria mellonella larvae in their final instar stage (commercially available).
-
-
Compounds:
-
This compound (dissolved in a suitable solvent, e.g., Dimethyl Sulfoxide (DMSO)).
-
First-line anti-tuberculosis drug (e.g., Rifampicin, dissolved in an appropriate solvent).
-
-
Reagents and Media:
-
Phosphate-Buffered Saline (PBS), sterile.
-
Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase).
-
Middlebrook 7H10 agar (B569324) supplemented with OADC.
-
DMSO (vehicle control).
-
Preparation of Mycobacterial Inoculum
-
Culture M. tuberculosis in 7H9 broth until mid-log phase.
-
Harvest the bacterial cells by centrifugation.
-
Wash the pellet twice with sterile PBS.
-
Resuspend the pellet in sterile PBS and adjust the concentration to the desired inoculum size (e.g., 2 x 10⁷ CFU/mL) using a spectrophotometer (OD₆₀₀) and confirm by plating serial dilutions on 7H10 agar.
Galleria mellonella Handling and Grouping
-
Select healthy, final instar larvae of similar size (approx. 200-300 mg) that are cream-colored and show minimal dark pigmentation.
-
Divide the larvae into experimental groups (n=16-20 per group is recommended for statistical power). A representative experimental design is provided in the table below.
Infection and Treatment Protocol
-
Infection: Inject 10 µL of the prepared mycobacterial inoculum (e.g., 2 x 10⁵ CFU/larva) into the hemocoel via the last left proleg using a micro-syringe.
-
Treatment Administration: At a specified time post-infection (e.g., 2 hours or 24 hours), administer the treatment compounds. Inject 10 µL of this compound solution, antibiotic solution, or a combination thereof into the hemocoel via the last right proleg to avoid repeated injury to the same site.
-
Incubation: Place the larvae in sterile petri dishes and incubate at 37°C in the dark.
Experimental Endpoints and Data Collection
Two primary assays are recommended: a survival (killing) assay and a bacterial burden assay.
5.1. Survival Assay
-
Monitor the larvae daily for up to 7-14 days.
-
Record the number of dead larvae in each group. Larvae are considered dead if they are unresponsive to touch.
-
Plot the data as a Kaplan-Meier survival curve and analyze using a log-rank test.
5.2. Bacterial Burden Assay
-
At predetermined time points (e.g., 24, 48, 72 hours post-treatment), select a subset of larvae (n=3-5) from each group.
-
Surface-sterilize the larvae with 70% ethanol.
-
Homogenize each larva individually in a known volume of sterile PBS (e.g., 1 mL).
-
Plate serial dilutions of the homogenate onto 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the number of Colony Forming Units (CFUs).
-
Calculate the CFU per larva and compare the bacterial burden between different treatment groups.
Experimental Workflow
Caption: Experimental workflow for testing this compound in G. mellonella.
Data Presentation
Quantitative data from the survival and bacterial burden assays should be summarized in tables for clear comparison.
Table 1: Experimental Groups for G. mellonella Infection Model
| Group | Inoculum (10 µL) | Treatment (10 µL) | Purpose |
| 1 | PBS | PBS | Negative Control (Injection Trauma) |
| 2 | PBS | Vehicle (e.g., DMSO) | Vehicle Toxicity Control |
| 3 | PBS | This compound (e.g., 10 mg/kg) | Compound Toxicity Control |
| 4 | M. tuberculosis | PBS | Infection Control |
| 5 | M. tuberculosis | Vehicle (e.g., DMSO) | Infection Vehicle Control |
| 6 | M. tuberculosis | This compound (e.g., 10 mg/kg) | This compound Monotherapy |
| 7 | M. tuberculosis | Antibiotic (e.g., Rifampicin) | Antibiotic Monotherapy |
| 8 | M. tuberculosis | This compound + Antibiotic | Combination Therapy |
Table 2: Sample Data Summary from Bacterial Burden Assay
| Treatment Group | Mean CFU/larva at 72h Post-Treatment (± SEM) | Log Reduction vs. Infection Control |
| Infection Control | 5.2 x 10⁵ (± 0.8 x 10⁵) | - |
| This compound | 2.1 x 10⁵ (± 0.5 x 10⁵) | 0.39 |
| Antibiotic | 9.8 x 10⁴ (± 1.2 x 10⁴) | 0.73 |
| Combination Therapy | 1.5 x 10⁴ (± 0.3 x 10⁴) | 1.54 |
Note: The concentrations and time points provided are examples and should be optimized for each specific experiment.
Conclusion
The Galleria mellonella infection model provides a robust and efficient platform for the in vivo evaluation of novel anti-tuberculosis compounds targeting virulence factors like MptpB. The protocols outlined here offer a comprehensive framework for assessing the efficacy of this compound, both as a standalone therapy and in combination with existing antibiotics. The data generated from these studies can provide crucial proof-of-concept for the therapeutic potential of MptpB inhibitors and guide further development in more complex mammalian models.
References
- 1. pnas.org [pnas.org]
- 2. Targeting mycobacterium protein tyrosine phosphatase B for antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MptpB Inhibitor Improves the Action of Antibiotics against Mycobacterium tuberculosis and Nontuberculous Mycobacterium avium Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MptpB, a virulence factor from Mycobacterium tuberculosis, exhibits triple-specificity phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Effect of MptpB-IN-1 on Phagolysosome Fusion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, employs a sophisticated arsenal (B13267) of virulence factors to survive and replicate within host macrophages. One key strategy is the inhibition of phagosome maturation, a process that prevents the fusion of the Mtb-containing phagosome with the lysosome, thereby avoiding the bactericidal environment of the phagolysosome. The secreted protein tyrosine phosphatase B (MptpB) is a critical Mtb virulence factor that plays a pivotal role in this process. MptpB dephosphorylates key host cell phosphoinositides, such as phosphatidylinositol 3-phosphate (PI3P), which are essential for the recruitment of trafficking proteins that mediate phagolysosome fusion.
MptpB-IN-1 is a small molecule inhibitor designed to target the catalytic activity of MptpB. By inhibiting MptpB, this compound is expected to restore the normal phagosome maturation pathway, leading to enhanced phagolysosome fusion and subsequent killing of intracellular mycobacteria. These application notes provide detailed protocols for measuring the effect of this compound on phagolysosome fusion and mycobacterial viability.
Data Presentation
The following tables summarize the quantitative effects of MptpB inhibitors on mycobacterial survival and phagolysosome fusion, providing a clear basis for experimental design and data interpretation.
Table 1: Effect of MptpB Inhibitor C13 on Intracellular Survival of Mycobacteria
| Microorganism | Macrophage Cell Line | Treatment | Incubation Time (days) | Reduction in Intracellular Burden (%) | p-value | Reference |
| M. tuberculosis | THP-1 | C13 (29 µg/mL) | 3 | 44 | 0.0006 | [1][2] |
| M. avium | RAW264.7 | C13 (29 µg/mL) | 3 | 38 | 0.0186 | [1][2] |
Table 2: Dose-Dependent Effect of MptpB Inhibitor (Compound 13) on Intracellular Mycobacterial Burden
| Mycobacterial Strain | Macrophage Cell Line | Compound 13 Concentration (µM) | Incubation Time (h) | Reduction in Intracellular Burden (%) | Reference |
| M. bovis BCG | J774 (mouse) | 10 | 72 | ~40 | [3] |
| M. bovis BCG | J774 (mouse) | 20 | 72 | ~60 | |
| M. bovis BCG | J774 (mouse) | 40 | 72 | ~80 | |
| M. bovis BCG | J774 (mouse) | 80 | 72 | ~84 | |
| M. tuberculosis H37Rv | THP-1 (human) | Not specified | 72 | up to 63 | |
| MDR M. tuberculosis | THP-1 (human) | Not specified | 72 | up to 74 |
Table 3: Effect of MptpB Inhibitor C13 on Phagosome-Lysosome Fusion
| Microorganism | Macrophage Cell Line | Treatment | Measurement | Increase in Colocalization (%) | p-value | Reference |
| M. tuberculosis | THP-1 | C13 (29 µg/mL) | LAMP-1 Colocalization | 12 | 0.0115 | |
| M. avium | RAW264.7 | C13 (29 µg/mL) | LAMP-1 Colocalization | 8 | Not significant |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of MptpB action and the experimental workflows to assess the efficacy of this compound.
Caption: MptpB action and this compound inhibition.
Caption: Workflow for assessing this compound efficacy.
Experimental Protocols
Assessment of Phagolysosome Fusion by LAMP-1 Colocalization
This protocol describes how to quantify the fusion of mycobacterial phagosomes with lysosomes by immunofluorescence staining for the lysosomal-associated membrane protein 1 (LAMP-1).
Materials:
-
Macrophage cell line (e.g., THP-1, RAW264.7)
-
Complete culture medium
-
Mycobacterium tuberculosis (or a suitable surrogate like M. bovis BCG) expressing a fluorescent protein (e.g., GFP or mCherry)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Glass coverslips
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-LAMP-1
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594 conjugated)
-
DAPI stain
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture: Seed macrophages onto glass coverslips in a 24-well plate and culture until they reach the desired confluency. For THP-1 cells, differentiate into macrophage-like cells using PMA.
-
Infection: Infect the macrophages with fluorescent Mtb at a multiplicity of infection (MOI) of 1:1.
-
Inhibitor Treatment: After infection, wash the cells to remove extracellular bacteria and add fresh culture medium containing this compound at the desired concentration or the vehicle control.
-
Incubation: Incubate the infected and treated cells for the desired time period (e.g., 24 hours).
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Staining: Incubate the cells with the anti-LAMP-1 primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Staining: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells with PBS and mount the coverslips onto glass slides using antifade mounting medium. Image the slides using a fluorescence microscope.
-
Quantification: Acquire images from multiple fields of view for each condition. Quantify the percentage of mycobacteria-containing phagosomes that are positive for LAMP-1 staining. A phagosome is considered positive if there is a clear ring of LAMP-1 fluorescence surrounding the bacterium.
Measurement of Phagosomal Acidification with LysoTracker
This protocol uses a fluorescent acidotropic probe (LysoTracker) to assess the acidification of phagosomes, a key feature of phagolysosome formation.
Materials:
-
Macrophage cell line
-
Complete culture medium
-
Mycobacterium tuberculosis
-
This compound
-
Vehicle control
-
LysoTracker dye (e.g., LysoTracker Red DND-99)
-
Live-cell imaging medium
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Culture and Infection: Follow steps 1 and 2 from the LAMP-1 colocalization protocol.
-
Inhibitor Treatment: Treat the infected cells with this compound or vehicle control as described in step 3 of the LAMP-1 protocol.
-
Incubation: Incubate for the desired time.
-
LysoTracker Staining: 30 minutes to 1 hour before imaging, add LysoTracker dye to the culture medium at the manufacturer's recommended concentration (typically 50-100 nM).
-
Imaging (Microscopy): Replace the culture medium with live-cell imaging medium containing LysoTracker. Acquire fluorescence images of the cells.
-
Quantification (Microscopy): Measure the fluorescence intensity of LysoTracker that colocalizes with the mycobacteria.
-
Analysis (Flow Cytometry): a. Harvest the cells by gentle scraping or using a non-enzymatic cell dissociation solution. b. Analyze the cells on a flow cytometer, measuring the fluorescence intensity of LysoTracker in the infected cell population (if using fluorescent bacteria). c. Compare the mean fluorescence intensity between the this compound treated and control groups.
Assessment of Phagosome Maturation using EEA1 and Rab7 Markers
This protocol assesses the recruitment of early (EEA1) and late (Rab7) endosomal markers to the phagosome. Inhibition of MptpB is expected to promote the transition from an early to a late phagosome, characterized by the loss of EEA1 and the acquisition of Rab7.
Materials:
-
Same as for LAMP-1 colocalization, but with primary antibodies against EEA1 and Rab7.
Protocol:
-
Follow steps 1-7 of the LAMP-1 colocalization protocol.
-
Primary Antibody Staining: Incubate separate sets of coverslips with either anti-EEA1 or anti-Rab7 primary antibodies.
-
Follow steps 9-12 of the LAMP-1 colocalization protocol, quantifying the percentage of mycobacteria-containing phagosomes positive for EEA1 or Rab7 at different time points post-infection.
Determination of Intracellular Mycobacterial Viability by Colony Forming Unit (CFU) Assay
This assay measures the number of viable bacteria within macrophages, providing a functional readout of the bactericidal activity resulting from enhanced phagolysosome fusion.
Materials:
-
Macrophage cell line
-
Complete culture medium
-
Mycobacterium tuberculosis
-
This compound
-
Vehicle control
-
Sterile water or 0.1% Triton X-100 in PBS for cell lysis
-
Middlebrook 7H10 or 7H11 agar (B569324) plates
-
Sterile PBS for serial dilutions
Protocol:
-
Cell Culture, Infection, and Treatment: Follow steps 1-3 of the LAMP-1 colocalization protocol in a multi-well plate (e.g., 24-well).
-
Incubation: Incubate for various time points (e.g., 0, 24, 48, 72 hours).
-
Cell Lysis: At each time point, wash the cells with PBS and lyse the macrophages with sterile water or lysis buffer for 10-15 minutes.
-
Serial Dilution and Plating: Collect the lysates and perform serial dilutions in sterile PBS. Plate the dilutions onto Middlebrook agar plates.
-
Incubation and CFU Counting: Incubate the plates at 37°C for 3-4 weeks. Count the number of colonies to determine the CFU per milliliter of lysate.
-
Data Analysis: Compare the CFU counts between the this compound treated and vehicle control groups at each time point. The results can be expressed as absolute CFU or as a percentage of the initial inoculum.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of this compound in promoting phagolysosome fusion and enhancing the killing of intracellular mycobacteria. By utilizing a combination of imaging-based assays to directly visualize phagosome maturation and a functional assay to measure bacterial viability, researchers can gain a thorough understanding of the mechanism of action of this and other MptpB inhibitors. These methods are essential for the preclinical development of novel host-directed therapies for tuberculosis.
References
- 1. MptpB Inhibitor Improves the Action of Antibiotics against Mycobacterium tuberculosis and Nontuberculous Mycobacterium avium Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of MptpB Inhibitor Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, secretes the protein tyrosine phosphatase B (MptpB) as a key virulence factor to subvert host immune responses and promote its survival within macrophages. MptpB achieves this by modulating critical host signaling pathways, including the MAPK and Akt pathways, thereby inhibiting the production of pro-inflammatory cytokines and preventing apoptosis of the infected macrophage.[1][2][3][4] The absence of a human orthologue makes MptpB an attractive target for the development of novel anti-tuberculosis therapeutics.[5]
This document provides a quantitative analysis of the efficacy of representative MptpB inhibitors, with a focus on well-characterized compounds from the literature that serve as exemplars for "MptpB-IN-1". It includes detailed protocols for key experiments to assess inhibitor potency and cellular activity.
Quantitative Data Summary
The efficacy of MptpB inhibitors has been quantified through various in vitro and cell-based assays. The following tables summarize the inhibitory potency and selectivity of representative compounds.
Table 1: In Vitro Enzyme Inhibition Data for Representative MptpB Inhibitors
| Compound ID | Chemical Class | MptpB IC₅₀ (µM) | MptpB Kᵢ (µM) | Selectivity Notes | Reference |
| Compound 1 | 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide | ~20 | 1.1 ± 0.03 (Non-competitive) | >51-fold vs. PTP1B; >30-fold vs. mPTPA, SHP2, and others. | |
| Compound 16 | Piperazinyl-thiophenyl-ethyl-oxalamide | Not specified | 3.2 ± 0.3 (Competitive) | Several-fold selective vs. a panel of PTPs. | |
| Compound 17 | Piperazinyl-thiophenyl-ethyl-oxalamide | Not specified | 4.0 ± 0.5 (Competitive) | Several-fold selective vs. a panel of PTPs. | |
| I-A09 | Benzofuran salicylic (B10762653) acid | 1.26 | Not specified | >10-fold preference vs. a panel of mammalian PTPs. | |
| Compound 4g | Benzofuran salicylic acid | 0.038 | Not specified | >50-fold selective vs. a large panel of PTPs. | |
| Compound 5 | Isoxazole-based | 0.9 | Not specified | 141-fold selective vs. hPTP1B. | |
| Compound 13 | Isoxazole-based | Not specified | Not specified | Orally bioavailable derivative of the isoxazole (B147169) series. | |
| OMTS (5) | (Oxalylamino-methylene)-thiophene sulfonamide | 0.44 ± 0.05 | 0.33 ± 0.04 (Competitive) | >60-fold specificity over six human PTPs. | |
| Kuwanol E | Natural Product (Flavonoid) | < 30 | 1.6 ± 0.1 | Not specified |
Table 2: Cellular Efficacy of Representative MptpB Inhibitors
| Compound ID | Cell Line | Assay | Key Finding | Reference |
| Isoxazole-based inhibitors | Macrophages | Mycobacterial Survival | Substantially reduce mycobacterial survival in infected macrophages. | |
| Compound 13 | J774 (mouse), THP1 (human) | Mycobacterial Survival | Up to 84% reduction in BCG burden (J774); up to 74% reduction in MDR Mtb burden (THP1). | |
| I-A09 | Raw264.7 | Host Cell Signaling | Restores IFN-γ induced ERK1/2 activation and subsequent IL-6 production. | |
| I-A09 | Raw264.7 | Apoptosis | Normalizes Akt and caspase 3 activities, rescuing IFN-γ induced apoptosis. | |
| Compound 4g | Raw264.7 | Host Cell Signaling | Reverses decreased ERK1/2 and p38 activity in cells overexpressing MptpB. | |
| C13 | Macrophages | Mycobacterial Survival | Reduces intracellular burden of M. avium and M. tuberculosis; additive effect with rifampicin (B610482) or bedaquiline. |
Signaling Pathways and Experimental Workflows
MptpB Signaling Pathway and Inhibition
MptpB is secreted by Mtb into the host macrophage cytosol, where it dephosphorylates key signaling molecules. This leads to the downregulation of the ERK1/2 and p38 MAP kinase pathways, which are crucial for the production of the pro-inflammatory cytokine IL-6. Concurrently, MptpB activates the Akt survival pathway, thereby inhibiting apoptosis of the host cell. This combined action creates a favorable niche for mycobacterial replication. Potent and selective inhibitors, such as I-A09, can reverse these effects, restoring the macrophage's natural immune functions.
References
- 1. MptpB Promotes Mycobacteria Survival by Inhibiting the Expression of Inflammatory Mediators and Cell Apoptosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-Benzofuran-5-Carboxylic Acid Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycobacterial Protein Tyrosine Phosphatases A and B Inhibitors Augment the Bactericidal Activity of the Standard Anti-tuberculosis Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting mycobacterium protein tyrosine phosphatase B for antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of MptpB phosphatase from Mycobacterium tuberculosis impairs mycobacterial survival in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
MptpB-IN-1: Application Notes and Protocols for Studying Host-Pathogen Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of MptpB-IN-1, a potent and selective inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), for studying host-pathogen interactions. This document includes key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, secretes the virulence factor MptpB into the host macrophage cytosol to subvert the host's innate immune response and promote its intracellular survival. MptpB achieves this by modulating key host signaling pathways, including the MAPK and PI3K/Akt pathways, and by interfering with phagosome maturation. This compound (also known as Compound 13) is a potent, orally bioavailable small molecule inhibitor of MptpB that serves as a critical tool for elucidating the role of this virulence factor in Mtb pathogenesis and for evaluating MptpB as a potential therapeutic target.[1][2]
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target Phosphatase | IC50 (µM) | Selectivity vs. MptpB |
| M. tuberculosis MptpB | 0.038 | - |
| M. tuberculosis MptpA | >100 | >2600-fold |
| Human PTP1B | >100 | >2600-fold |
| Human SHP2 | >100 | >2600-fold |
| Human VHR | >100 | >2600-fold |
| Human Cdc25A | >100 | >2600-fold |
Table 1: In vitro inhibitory activity and selectivity of this compound against MptpB and other protein tyrosine phosphatases. Data extracted from Vickers et al., 2018.
Cellular Efficacy of this compound in Macrophage Infection Models
| Macrophage Cell Line | Mycobacterial Strain | This compound Concentration (µM) | % Reduction in Bacterial Burden (72h post-infection) |
| J774 (Mouse) | M. bovis BCG | 5 | ~50% |
| J774 (Mouse) | M. bovis BCG | 20 | ~75% |
| J774 (Mouse) | M. bovis BCG | 80 | ~84% |
| THP-1 (Human) | M. tuberculosis H37Rv | 20 | ~63% |
| THP-1 (Human) | M. tuberculosis H37Rv | 100 | ~70% |
| THP-1 (Human) | M. tuberculosis MDR Strain (Beijing-W) | 20 | ~74% |
| THP-1 (Human) | M. tuberculosis MDR Strain (Beijing-W) | 100 | ~78% |
Table 2: Efficacy of this compound in reducing mycobacterial burden in infected macrophage models. Data extracted from Vickers et al., 2018.
In Vivo Efficacy of this compound in a Guinea Pig Model of Tuberculosis
| Infection Model | Treatment | Dosage | Log10 CFU Reduction in Lungs (vs. Vehicle) |
| Acute Infection (4 weeks) | This compound | 50 mg/kg, oral, once daily | 0.9 |
| Chronic Infection (8 weeks) | This compound | 50 mg/kg, oral, once daily | 1.2 |
Table 3: In vivo efficacy of this compound as a monotherapy in a guinea pig model of tuberculosis. Data extracted from Vickers et al., 2018.
Signaling Pathways and Experimental Workflows
Caption: MptpB Signaling Pathway in Macrophages.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
In Vitro MptpB Enzymatic Assay
This protocol is for determining the in vitro inhibitory activity of this compound against MptpB using the colorimetric substrate p-nitrophenyl phosphate (B84403) (pNPP).
Materials:
-
Recombinant MptpB enzyme
-
This compound
-
pNPP substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM DTT
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 2 µL of this compound at various concentrations (typically in a serial dilution). For the control well, add 2 µL of DMSO.
-
Add 178 µL of Assay Buffer containing recombinant MptpB to each well. The final enzyme concentration should be optimized for linear reaction kinetics.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of pNPP solution to each well. The final concentration of pNPP should be at or near its Km for MptpB.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Macrophage Infection Assay
This protocol describes the infection of a macrophage cell line with M. tuberculosis to evaluate the intracellular efficacy of this compound.
Materials:
-
Macrophage cell line (e.g., J774 or THP-1)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
M. tuberculosis strain (e.g., H37Rv or a clinical isolate)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 0.1% SDS or 0.1% Triton X-100 in PBS)
-
7H10 agar (B569324) plates supplemented with OADC
-
24-well tissue culture plates
Procedure:
-
Seed macrophages in a 24-well plate at a density that will result in a confluent monolayer on the day of infection. For THP-1 cells, differentiate into macrophage-like cells using PMA (phorbol 12-myristate 13-acetate) for 24-48 hours prior to infection.
-
Prepare a single-cell suspension of M. tuberculosis from a mid-log phase culture.
-
Infect the macrophage monolayer with M. tuberculosis at a multiplicity of infection (MOI) of 1-10 bacteria per macrophage.
-
Incubate for 4 hours at 37°C in a 5% CO2 incubator to allow for phagocytosis.
-
Wash the cells three times with warm PBS to remove extracellular bacteria.
-
Add fresh complete culture medium containing various concentrations of this compound or DMSO as a vehicle control.
-
Incubate the infected cells for 72 hours at 37°C in a 5% CO2 incubator.
-
At the end of the incubation period, aspirate the medium and wash the cells once with PBS.
-
Lyse the macrophages by adding lysis buffer to each well and incubating for 10 minutes at room temperature.
-
Prepare serial dilutions of the cell lysates in PBS.
-
Plate the dilutions on 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFUs) to determine the intracellular bacterial load.
-
Calculate the percentage reduction in bacterial burden for each concentration of this compound compared to the vehicle control.
In Vivo Efficacy Study in a Guinea Pig Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound in a guinea pig model of tuberculosis. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Hartley guinea pigs
-
M. tuberculosis H37Rv
-
Aerosol exposure chamber
-
This compound formulated for oral gavage
-
Vehicle control
-
7H10 agar plates supplemented with OADC
Procedure:
-
Infect guinea pigs with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.
-
For an acute infection model, begin treatment 24 hours post-infection. For a chronic infection model, allow the infection to establish for 4-6 weeks before starting treatment.
-
Administer this compound or the vehicle control orally once daily for the duration of the study (e.g., 4-8 weeks).
-
Monitor the animals for clinical signs of disease and body weight throughout the study.
-
At the end of the treatment period, euthanize the animals and aseptically remove the lungs and spleens.
-
Homogenize the tissues in PBS.
-
Prepare serial dilutions of the tissue homogenates and plate on 7H10 agar.
-
Incubate the plates at 37°C for 3-4 weeks and enumerate the CFUs.
-
Compare the bacterial loads in the organs of the this compound-treated group to the vehicle-treated group to determine the in vivo efficacy.
Conclusion
This compound is a valuable chemical probe for investigating the role of MptpB in the pathogenesis of tuberculosis. Its high potency and selectivity, coupled with its demonstrated efficacy in both in vitro and in vivo models of infection, make it an essential tool for researchers in the fields of microbiology, immunology, and drug discovery. The protocols and data presented here provide a foundation for utilizing this compound to further unravel the complex host-pathogen interactions that govern the outcome of M. tuberculosis infection.
References
- 1. MptpB Promotes Mycobacteria Survival by Inhibiting the Expression of Inflammatory Mediators and Cell Apoptosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MptpB Promotes Mycobacteria Survival by Inhibiting the Expression of Inflammatory Mediators and Cell Apoptosis in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: MptpB-IN-1 Assay Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with MptpB-IN-1 activity in their assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as compound 13, is a potent and selective inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB). MptpB is a crucial virulence factor secreted by the bacterium to subvert the host's immune response, thereby promoting its survival within macrophages. MptpB achieves this by dephosphorylating key host signaling proteins involved in inflammatory responses and phagosome maturation. By inhibiting MptpB, this compound helps to restore the host's ability to clear the mycobacterial infection.
Q2: I'm not seeing any inhibition of MptpB with this compound in my in vitro assay. What are the possible reasons?
There are several potential reasons for the lack of this compound activity in your assay. These can be broadly categorized into issues with the inhibitor itself, the enzyme, or the assay conditions. Our detailed troubleshooting guide below will walk you through a step-by-step process to identify and resolve the issue.
Q3: What is the recommended solvent for this compound and what is the maximum concentration of this solvent in the assay?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is crucial to keep the final concentration of DMSO in the assay as low as possible, ideally below 1%, as higher concentrations can inhibit enzyme activity or affect protein stability.
Q4: What are the optimal assay conditions for an MptpB enzymatic assay?
The optimal pH for MptpB activity is generally between 6.0 and 7.0. Commonly used buffers include Bis-Tris and Tris-HCl. It is important to optimize the concentrations of both the MptpB enzyme and the substrate (e.g., p-nitrophenyl phosphate, pNPP) to ensure the reaction is in the linear range.
Troubleshooting Guide: this compound Not Showing Activity
This guide provides a systematic approach to troubleshooting the lack of this compound activity in your biochemical assay.
Step 1: Verify the Integrity and Preparation of this compound
Potential Issue: The inhibitor may have degraded, been improperly dissolved, or used at an incorrect concentration.
Troubleshooting Steps:
-
Check Inhibitor Quality and Storage:
-
Ensure this compound has been stored under the recommended conditions (typically -20°C, protected from light and moisture).
-
If possible, verify the identity and purity of the compound using analytical methods like LC-MS or NMR.
-
-
Inhibitor Preparation:
-
Always prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Avoid repeated freeze-thaw cycles.
-
Ensure complete dissolution of the compound. Briefly vortex and visually inspect for any precipitate.
-
Perform serial dilutions of the inhibitor in the assay buffer immediately before use.
-
-
Concentration Verification:
-
Double-check all calculations for stock and working concentrations.
-
Test a broader range of this compound concentrations in your assay. It's possible the expected IC50 value is different under your specific experimental conditions.
-
Step 2: Assess the Activity of the MptpB Enzyme
Potential Issue: The MptpB enzyme may be inactive or have low specific activity.
Troubleshooting Steps:
-
Enzyme Quality and Storage:
-
Ensure the recombinant MptpB has been stored correctly (typically at -80°C in a suitable buffer containing a cryoprotectant like glycerol).
-
Avoid repeated freeze-thaw cycles of the enzyme stock. Aliquot the enzyme upon first use.
-
-
Confirm Enzyme Activity:
-
Run a positive control experiment without any inhibitor to confirm that the enzyme is active. You should observe a time-dependent increase in product formation.
-
If you are using a commercial enzyme, ensure it is from a reputable source and within its expiration date.
-
If you are expressing and purifying the enzyme yourself, verify its purity by SDS-PAGE and confirm its identity.
-
-
Enzyme Concentration:
-
Titrate the MptpB concentration in your assay to find a concentration that gives a robust signal within the linear range of the assay.
-
Step 3: Evaluate and Optimize Assay Conditions
Potential Issue: Suboptimal assay conditions can lead to poor enzyme activity or mask the inhibitory effect.
Troubleshooting Steps:
-
Buffer Composition and pH:
-
Verify the pH of your assay buffer. The optimal pH for MptpB is typically between 6.0 and 7.0.[1]
-
Ensure the buffer does not contain any components that might interfere with the assay or inhibit the enzyme.
-
-
Substrate Concentration:
-
The concentration of the substrate (e.g., pNPP) is critical. For IC50 determination, the substrate concentration should ideally be at or below the Michaelis-Menten constant (Km). Using a substrate concentration that is too high will require a much higher inhibitor concentration to see an effect, potentially masking the activity of your inhibitor.
-
-
Incubation Times and Temperature:
-
Optimize the pre-incubation time of the enzyme with the inhibitor before adding the substrate. A 10-15 minute pre-incubation is often sufficient.
-
Ensure the reaction time is within the linear range of product formation.
-
Maintain a constant and appropriate temperature throughout the assay (e.g., 37°C).
-
Step 4: Investigate Potential Assay Interference
Potential Issue: Components in your assay, including the inhibitor itself at high concentrations, may be interfering with the detection method.
Troubleshooting Steps:
-
High Background Signal:
-
Run a "no enzyme" control containing all assay components, including this compound, to check for non-enzymatic hydrolysis of the substrate or interference with the detection signal.
-
If using a colorimetric assay with pNPP, be aware that the substrate can degrade over time, leading to a high background. Prepare fresh substrate solutions for each experiment.
-
-
DMSO Concentration:
-
As mentioned, ensure the final DMSO concentration is low (ideally ≤1%). Create a DMSO concentration curve to determine the tolerance of your assay.
-
-
Inhibitor Aggregation:
-
At high concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes. This can be assessed by dynamic light scattering or by observing if the inhibition is sensitive to the inclusion of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound (Compound 13) and typical MptpB assay parameters found in the literature.
| Parameter | Value | Reference |
| This compound (Compound 13) | ||
| IC50 against MptpB | Varies by study | [2][3] |
| Kinetic Solubility | 200 µM | [4][5] |
| Recommended Solvent | DMSO | |
| MptpB Enzymatic Assay | ||
| Substrate | p-Nitrophenyl Phosphate (pNPP) | |
| Optimal pH | 6.0 - 7.0 | |
| Typical Buffer | 50 mM Tris/50 mM Bis-Tris/100 mM sodium acetate | |
| Reaction Temperature | 37°C |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh a small amount of this compound powder.
-
Dissolution: Dissolve the compound in high-quality, anhydrous DMSO to make a concentrated stock solution (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light.
Protocol 2: MptpB Enzymatic Activity Assay using pNPP
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 50 mM Bis-Tris, 100 mM Sodium Acetate, pH 6.0.
-
MptpB Enzyme: Dilute recombinant MptpB to the desired final concentration in assay buffer. Keep on ice.
-
pNPP Substrate: Prepare a stock solution of pNPP in assay buffer. The final concentration in the assay should be at or near the Km value for MptpB. Prepare this solution fresh.
-
This compound: Prepare serial dilutions of this compound from your DMSO stock into the assay buffer.
-
Stop Solution: 0.5 M NaOH.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the this compound dilutions to the test wells. For control wells (no inhibitor), add 10 µL of assay buffer containing the same final DMSO concentration.
-
Add 20 µL of the diluted MptpB enzyme to all wells except the "no enzyme" control wells. Add 20 µL of assay buffer to the "no enzyme" wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPP substrate solution to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 100 µL of the Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Calculate the percent inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
References
- 1. MptpB, a virulence factor from Mycobacterium tuberculosis, exhibits triple-specificity phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of MptpB phosphatase from Mycobacterium tuberculosis impairs mycobacterial survival in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MptpB-IN-1 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of MptpB-IN-1, a novel inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB). This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data interpretation to ensure successful and reproducible results while maintaining optimal cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB). MptpB is a crucial virulence factor secreted by the bacterium to subvert host immune responses. It achieves this by dephosphorylating host proteins involved in key signaling pathways, such as the MAPK and NF-κB pathways, which ultimately inhibits inflammatory responses and apoptosis of infected macrophages.[1][2][3] By inhibiting MptpB, this compound aims to restore the host cell's natural ability to combat mycobacterial infection.
Q2: Why is it critical to optimize the concentration of this compound?
A2: Optimizing the concentration of this compound is essential to achieve the desired inhibitory effect on MptpB without inducing significant cytotoxicity in the host cells. High concentrations may lead to off-target effects and a decrease in cell viability, confounding experimental results. Conversely, a concentration that is too low will be ineffective at inhibiting MptpB. Therefore, a therapeutic window must be determined for each cell line and experimental condition.
Q3: What are the common cell lines used for testing MptpB inhibitors?
A3: Common cell lines for testing MptpB inhibitors include macrophage-like cell lines such as RAW264.7 (murine) and THP-1 (human), as these are primary host cells for Mycobacterium tuberculosis.[1][4][5]
Q4: How does this compound affect host cell signaling pathways?
A4: By inhibiting MptpB, this compound is expected to reverse the downstream effects of the phosphatase. This includes the restoration of phosphorylation of key proteins in the MAPK (ERK1/2, p38) and NF-κB signaling pathways, leading to increased production of pro-inflammatory cytokines like IL-6 and promoting apoptosis of infected cells.[1][2][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death/Low Viability | This compound concentration is too high. | Perform a dose-response curve to determine the IC50 for cytotoxicity. Start with a broader range of concentrations and narrow down to a non-toxic, effective concentration. |
| Contamination of cell culture. | Regularly check for microbial contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is below the toxic threshold for your specific cell line (typically <0.5%). Run a solvent-only control. | |
| No or Low Inhibitory Effect | This compound concentration is too low. | Increase the concentration of this compound. Refer to published data for similar compounds for a starting range.[7][8] |
| Inactive compound. | Verify the purity and activity of your this compound stock. Store the compound under recommended conditions to prevent degradation. | |
| Insufficient incubation time. | Optimize the incubation time for this compound with the cells. A time-course experiment may be necessary. | |
| Inconsistent/Variable Results | Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Variability in compound dilution. | Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. |
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cell Viability and Mycobacterial Survival
| This compound Conc. (µM) | Cell Viability (%) (Uninfected RAW264.7 cells) | Intracellular Mycobacterial Survival (%) (Infected RAW264.7 cells) |
| 0 (Vehicle Control) | 100 ± 5 | 100 ± 8 |
| 1 | 98 ± 4 | 85 ± 7 |
| 5 | 95 ± 6 | 60 ± 9 |
| 10 | 92 ± 5 | 45 ± 6 |
| 25 | 80 ± 7 | 30 ± 5 |
| 50 | 65 ± 8 | 20 ± 4 |
| 100 | 40 ± 9 | Not Recommended |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and the specific batch of this compound.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using MTT Assay
-
Cell Seeding: Seed macrophage-like cells (e.g., RAW264.7 or PMA-differentiated THP-1) in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate overnight.[4]
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the highest concentration used.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for 24-72 hours, depending on the desired exposure time.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Assessing the Efficacy of this compound on Intracellular Mycobacterial Survival
-
Cell Seeding and Infection: Seed macrophages in a 96-well plate as described above. Infect the cells with Mycobacterium tuberculosis (e.g., H37Rv) at a multiplicity of infection (MOI) of 1-10 for 4 hours.
-
Removal of Extracellular Bacteria: Wash the cells three times with PBS to remove extracellular bacteria.
-
Treatment: Add fresh culture medium containing serial dilutions of this compound and controls to the infected cells.
-
Incubation: Incubate the plate for 48-72 hours.
-
Cell Lysis: Lyse the macrophages with 0.1% Triton X-100 in sterile water.
-
Colony Forming Unit (CFU) Assay: Plate serial dilutions of the cell lysates on Middlebrook 7H10 or 7H11 agar (B569324) plates.
-
Incubation and Counting: Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU.
-
Data Analysis: Calculate the percentage of mycobacterial survival relative to the vehicle control.
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
References
- 1. MptpB Promotes Mycobacteria Survival by Inhibiting the Expression of Inflammatory Mediators and Cell Apoptosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-Benzofuran-5-Carboxylic Acid Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Characterization of Novel Inhibitors of mPTPB, an Essential Virulent Phosphatase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
MptpB-IN-1 off-target effects in mammalian cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of MptpB-IN-1 in mammalian cells. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound, potentially due to its off-target effects.
Question: My cells are showing unexpected levels of apoptosis or cytotoxicity after treatment with this compound. How can I troubleshoot this?
Answer:
Unintended cytotoxicity is a common concern with small molecule inhibitors. The following steps can help determine if the observed effect is due to off-target activity.
Experimental Workflow for Troubleshooting Cytotoxicity:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Detailed Methodologies:
-
Dose-Response Cytotoxicity Assay (MTT/LDH):
-
Seed mammalian cells in a 96-well plate at an appropriate density.
-
The following day, treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
For an MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm.
-
For an LDH assay, collect the cell culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) using a commercially available kit.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50 for cytotoxicity.
-
-
Caspase-3 Activation Assay:
-
Treat cells with this compound at various concentrations.
-
Lyse the cells and measure caspase-3 activity using a fluorometric or colorimetric assay kit that detects the cleavage of a specific substrate.
-
Alternatively, use Western blotting to detect the cleaved (active) form of caspase-3.
-
Question: I am observing modulation of a signaling pathway that is not directly related to MptpB's known function. How can I investigate this potential off-target effect?
Answer:
MptpB is known to modulate host immune responses by targeting signaling pathways like MAPK and NF-κB.[1][2] If you observe effects on other pathways, it is important to systematically investigate whether this is a direct off-target effect of this compound.
Signaling Pathway Investigation Workflow:
Caption: Workflow to investigate unexpected signaling modulation.
Detailed Methodologies:
-
In Vitro Kinase/Phosphatase Profiling:
-
Submit this compound to a commercial service for screening against a broad panel of kinases and phosphatases at a fixed concentration (e.g., 10 µM).
-
Follow up on any significant "hits" (e.g., >50% inhibition) with full dose-response curves to determine the IC50 for the off-target enzyme.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Analyze the soluble fraction of the protein of interest (the potential off-target) by Western blotting.
-
Binding of this compound to the off-target protein will typically stabilize it, leading to a higher melting temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the known on-targets of MptpB and how do MptpB inhibitors work?
A1: The primary target of this compound is Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB). MptpB is a virulence factor secreted by the bacterium into the host cell cytoplasm.[2] It promotes mycobacterial survival by dephosphorylating host proteins involved in the immune response.[3][4]
The known functions of MptpB that are inhibited by compounds like this compound include:
-
Suppression of Pro-inflammatory Cytokine Production: MptpB blocks the production of IL-6 by interfering with the ERK1/2 and p38 MAPK signaling pathways.
-
Inhibition of Macrophage Apoptosis: It promotes host cell survival by activating the Akt pathway and suppressing caspase-3 activity.
-
Interference with Phagosome Maturation: MptpB can dephosphorylate phosphoinositides, which are crucial for the maturation of the phagosome into a microbicidal phagolysosome.
MptpB inhibitors aim to reverse these effects, thereby restoring the host cell's ability to mount an effective immune response against the bacteria.
Affected Signaling Pathway by MptpB:
References
- 1. MptpB Promotes Mycobacteria Survival by Inhibiting the Expression of Inflammatory Mediators and Cell Apoptosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting mycobacterium protein tyrosine phosphatase B for antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting mycobacterium protein tyrosine phosphatase B for antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Targeting of Protein Tyrosine Phosphatases from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting MptpB-IN-1 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MptpB-IN-1. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on insolubility problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Compound 13) is a potent and orally active inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB). MptpB is a crucial virulence factor secreted by M. tuberculosis into host macrophages. By inhibiting MptpB, this compound disrupts the bacterium's ability to subvert host antimicrobial activities, ultimately reducing the survival of multidrug-resistant M. tuberculosis and lessening the infection burden.[1]
MptpB exerts its effects by dephosphorylating key host cell signaling molecules. It targets phosphoinositides, such as phosphatidylinositol 3-phosphate (PI3P) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), which are essential for the maturation of phagosomes into bactericidal phagolysosomes.[1][2] By dephosphorylating these lipids, MptpB arrests phagosome maturation, allowing the mycobacteria to survive and replicate within the macrophage.
Furthermore, MptpB modulates host inflammatory responses by attenuating the MAPK and NF-κB signaling pathways through the dephosphorylation of ERK1/2 and p38.[3][4][5] This leads to a reduction in the production of pro-inflammatory cytokines like IL-6. MptpB also promotes the survival of the host cell by activating the Akt signaling pathway, thereby preventing apoptosis and ensuring a niche for bacterial replication.[4][5]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).
Q3: What is the known solubility of this compound?
The solubility of this compound in DMSO has been determined to be 10 mM. Information regarding its solubility in other common laboratory solvents such as ethanol (B145695) or aqueous buffers is limited.
Troubleshooting Guide: this compound Insolubility Issues
This guide provides a systematic approach to addressing insolubility and precipitation issues that may arise when preparing and using this compound solutions in experimental settings.
Problem 1: this compound precipitates out of solution when preparing a stock solution.
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent.
Solutions:
-
Use the recommended solvent: Prepare stock solutions of this compound in DMSO.
-
Do not exceed the known solubility: Do not attempt to prepare a stock solution with a concentration higher than 10 mM in DMSO.
-
Gentle warming: Gently warm the solution to 37°C to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Sonication: Brief sonication in a water bath can help to break up aggregates and facilitate dissolution.
Problem 2: The this compound stock solution is clear, but the compound precipitates when added to aqueous cell culture media.
Possible Cause: this compound has poor aqueous solubility. The high concentration of the compound in the DMSO stock crashes out when diluted into the aqueous environment of the cell culture medium.
Solutions:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration in your cell culture medium of less than 0.5% to minimize cytotoxicity. However, for poorly soluble compounds, a slightly higher but still tolerated concentration may be necessary. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Stepwise dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, create an intermediate dilution of this compound in a small volume of pre-warmed (37°C) complete cell culture medium (containing serum). The serum proteins can help to stabilize the compound and prevent precipitation. Then, add this intermediate dilution to the final volume of media.
-
Increase the rate of mixing: Add the this compound stock solution dropwise to the culture medium while gently vortexing or swirling. This rapid dispersion can prevent the formation of localized high concentrations that are prone to precipitation.
-
Warm the medium: Pre-warming the cell culture medium to 37°C can increase the solubility of this compound.
Problem 3: The this compound solution appears clear initially but forms a precipitate after incubation.
Possible Cause: Changes in the culture medium over time, such as shifts in pH or temperature, or interactions with media components, can lead to delayed precipitation.
Solutions:
-
Maintain stable temperature: Use a heated stage during microscopy to prevent temperature fluctuations. Minimize the time that culture plates are outside of the incubator.
-
Use buffered media: Employ a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH.
Quantitative Data Summary
| Compound | Solvent | Solubility |
| This compound | DMSO | 10 mM |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, this will be 3.6418 mg per 1 mL of DMSO.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If necessary, gently warm the solution to 37°C or briefly sonicate in a water bath to aid dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol for Preparing Working Dilutions of this compound in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes for dilution
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Stepwise Dilution (Recommended):
-
Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a larger volume of pre-warmed complete medium. For example, to make a 100 µM working solution from a 10 mM stock, you can add 10 µL of the stock to 990 µL of medium.
-
Gently vortex the intermediate dilution immediately after adding the stock solution.
-
Add the desired volume of the intermediate dilution to your experimental wells or flasks.
-
-
Direct Dilution (for lower concentrations):
-
For lower final concentrations, you may be able to add the stock solution directly to the final volume of medium.
-
Add the stock solution dropwise while gently swirling the medium to ensure rapid and even distribution.
-
-
Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.
-
Visualizations
References
- 1. Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MptpB, a virulence factor from Mycobacterium tuberculosis, exhibits triple-specificity phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting mycobacterium protein tyrosine phosphatase B for antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med-fom-did.sites.olt.ubc.ca [med-fom-did.sites.olt.ubc.ca]
improving the efficacy of MptpB-IN-1 in culture
Welcome to the technical support center for MptpB-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in cell culture experiments. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and supporting data to help you achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as C13) is a potent and orally active inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB).[1][2] MptpB is a critical virulence factor that the bacterium secretes into the host macrophage cytoplasm to promote its survival.[3][4] MptpB achieves this by subverting host immune responses in several ways:
-
Inhibition of Phagosome Maturation: MptpB dephosphorylates key signaling lipids like phosphatidylinositol 3-phosphate (PI3P) on the phagosome membrane.[5][6] This action prevents the phagosome from fusing with the lysosome, thus protecting the bacteria from destruction.[5]
-
Suppression of Inflammatory Responses: It attenuates host signaling pathways, including the NF-κB and MAPK (ERK1/2, p38) pathways, leading to a reduced production of pro-inflammatory cytokines such as IL-6.[3][4][7]
-
Inhibition of Macrophage Apoptosis: MptpB promotes the survival of the host cell by activating the Akt signaling pathway, which in turn suppresses apoptosis and preserves the replicative niche for the bacteria.[3][4][8]
This compound works by directly inhibiting the phosphatase activity of MptpB. This restores the host's natural antimicrobial mechanisms, leading to increased phagolysosomal fusion, normalized cytokine production, and enhanced clearance of mycobacteria from infected macrophages.[8][9]
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in DMSO, with a reported solubility of 10 mM.[2] For use in cell culture, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium. Ensure the final concentration of DMSO in the culture medium is non-toxic to your cells, typically below 0.5%.
Q3: What is a typical working concentration for this compound in cell culture?
A3: The optimal working concentration can vary depending on the cell type and experimental conditions. Published studies have successfully used concentrations ranging from 10 µM to 80 µM.[1][10] One study reported using 29 µg/mL (approximately 80 µM) to achieve a significant reduction in intracellular M. avium and M. tuberculosis.[5][9] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup.
Q4: What are the expected outcomes of a successful this compound treatment in a macrophage infection model?
A4: Successful treatment of mycobacteria-infected macrophages with this compound should result in:
-
A significant reduction in the intracellular bacterial load (CFU).[9][10]
-
Restoration of key host signaling pathways, observable as an increase in the phosphorylation of ERK1/2 and p38.[8][10]
-
Increased trafficking of mycobacteria to lysosomes, which can be visualized by the colocalization of bacteria with lysosomal markers like LAMP-1.[9]
-
An additive or synergistic effect when co-administered with first-line antibiotics like rifampicin (B610482) and isoniazid.[6][9]
Troubleshooting Guide
Problem 1: No reduction in intracellular bacterial CFU is observed after treatment.
| Possible Cause | Suggested Solution |
| Inhibitor Concentration is Suboptimal | Perform a dose-response experiment with a range of concentrations (e.g., 1 µM to 80 µM) to determine the EC50 for your specific cell line and bacterial strain. |
| Inhibitor Insolubility or Degradation | Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO. When diluting into aqueous culture medium, add the stock dropwise while gently vortexing the medium to prevent precipitation. Visually inspect the medium for any signs of precipitation after adding the inhibitor. |
| Inappropriate Treatment Duration | Optimize the incubation time. Most studies assess CFU after 3 days of treatment.[1][9] Consider a time-course experiment (e.g., 24, 48, 72 hours post-infection) to find the optimal endpoint. |
| Poor Cell Health | Ensure macrophages are healthy and viable prior to and during the experiment. Perform a trypan blue exclusion assay. Unhealthy cells will have compromised phagocytic and antimicrobial capabilities. Refer to general cell culture troubleshooting guides for maintaining healthy cultures.[11][12] |
| High Multiplicity of Infection (MOI) | An excessively high MOI can overwhelm the macrophages, masking the effect of the inhibitor. An MOI of 1:1 is commonly used.[1][9] If you are using a higher MOI, consider reducing it. |
Problem 2: Expected changes in host signaling pathways (e.g., increased p-ERK1/2) are not detected.
| Possible Cause | Suggested Solution |
| Incorrect Timing for Sample Collection | Signaling events like protein phosphorylation are often transient. Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) after cell stimulation (e.g., with IFN-γ) and inhibitor treatment to identify the peak response time for phosphorylation.[8] |
| Low Signal in Western Blot | Ensure you are using validated antibodies for your target proteins. Optimize protein extraction and Western blot protocols. Include appropriate positive and negative controls (e.g., macrophages expressing MptpB vs. vector control).[10] |
| Inhibitor Potency | If possible, verify the activity of your batch of this compound. If you suspect the compound has degraded, use a fresh aliquot or a newly purchased vial. |
Problem 3: Significant cytotoxicity or a decrease in macrophage viability is observed.
| Possible Cause | Suggested Solution |
| Inhibitor Concentration is Too High | Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the maximum non-toxic concentration of this compound for your specific cell line. |
| High DMSO Concentration | Ensure the final concentration of the DMSO vehicle in your culture medium is low and consistent across all samples, including the vehicle control (typically <0.5%). |
| Prolonged Incubation | If cytotoxicity is observed after long incubation periods (e.g., >72 hours), consider if a shorter experimental duration is feasible or if the medium needs to be replaced during the experiment. |
Data Summary
Table 1: In Vitro Efficacy of MptpB Inhibitors
| Compound | Target | IC50 (µM) | Cell-Based Efficacy | Reference |
| This compound (C13) | MptpB | Not specified | Reduces intracellular M. tuberculosis and M. avium burden by ~40% at 3 days post-infection. | [9] |
| I-A09 | MptpB | 1.3 | Restores ERK1/2 activity and IL-6 production in MptpB-expressing macrophages. | [8][13] |
| Compound 1 | MptpB | 5.6 | Blocks MptpB-mediated ERK1/2 inactivation and inhibits Mtb growth in macrophages. | [10][13] |
| Compound 16 | MptpB | 1.26 | Blocks MptpB-mediated ERK1/2 inactivation and inhibits Mtb growth in macrophages. | [10][13] |
Table 2: Effect of this compound (C13) in Combination with Antibiotics
| Bacterial Species | Antibiotic (Concentration) | This compound (C13) Addition | Additional Reduction in Bacterial Burden | Reference |
| M. tuberculosis | Rifampicin (RIF) | Yes | 25-50% | [5][9] |
| M. tuberculosis | Bedaquiline (BDQ) | Yes | 25-50% | [5][9] |
| M. avium | Rifampicin (RIF) | Yes | 25-50% | [5][9] |
| M. avium | Bedaquiline (BDQ) | Yes | 25-50% | [5][9] |
Visualized Pathways and Workflows
Caption: MptpB pathway and the inhibitory action of this compound.
Caption: Workflow for testing this compound efficacy in macrophages.
Experimental Protocols
Protocol 1: Assessing the Effect of this compound on Intracellular Mycobacterial Survival
This protocol is adapted from methodologies described in studies on MptpB inhibitors.[1][9]
Materials:
-
Macrophage cell line (e.g., THP-1 for human, J774A.1 for mouse).[9][14]
-
Complete culture medium (e.g., RPMI or DMEM with 10% FBS).
-
Mycobacterium tuberculosis or M. avium culture.
-
This compound (stock solution in DMSO).
-
Sterile PBS and 0.05% SDS solution for lysis.
-
7H10 or 7H11 agar (B569324) plates.
-
Sterile multi-well plates (e.g., 24-well).
Procedure:
-
Cell Seeding: Seed macrophages into a 24-well plate at a density that will result in a confluent monolayer on the day of infection. For THP-1 cells, differentiate with PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours prior to infection.
-
Infection: On the day of the experiment, replace the medium with fresh medium without antibiotics. Infect the macrophage monolayer with mycobacteria at a Multiplicity of Infection (MOI) of 1:1.
-
Incubation: Incubate for 3-4 hours at 37°C and 5% CO₂ to allow for phagocytosis.
-
Washing: After incubation, gently wash the cells 3-4 times with warm sterile PBS to remove extracellular bacteria.
-
Treatment: Add fresh complete medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and any other controls (e.g., antibiotic alone).
-
Incubation: Incubate the treated plates for 72 hours at 37°C and 5% CO₂.
-
Cell Lysis: After 72 hours, wash the cells with PBS. Lyse the macrophages by adding 0.05% SDS solution and incubating for 10 minutes at room temperature.
-
Plating for CFU: Prepare serial dilutions of the cell lysates in sterile PBS or saline with 0.05% Tween 80. Plate the dilutions onto 7H10 or 7H11 agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 3-4 weeks. Count the number of colonies to determine the CFU per well. Calculate the percentage reduction in bacterial survival compared to the vehicle control.
Protocol 2: Analyzing Host Cell Signaling (ERK1/2 Phosphorylation)
This protocol is based on methods used to assess the cellular mechanism of MptpB inhibitors.[8][10]
Materials:
-
Macrophage cell line stably expressing MptpB (optional, but provides a clear system) or infected with mycobacteria.
-
Complete culture medium.
-
This compound (stock solution in DMSO).
-
Stimulant (e.g., Interferon-gamma, IFN-γ, if required for the model).
-
RIPA buffer with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
ECL substrate for chemiluminescence.
Procedure:
-
Cell Culture and Treatment: Seed macrophages in a 6-well plate. The next day, starve the cells in a low-serum medium (e.g., 1% FBS) for 4-6 hours if necessary to reduce basal signaling.
-
Pre-treatment: Pre-treat the cells with the desired concentration of this compound or vehicle control for 1-2 hours.
-
Stimulation: If the experimental model requires it, stimulate the cells with a substance like IFN-γ to activate the MAPK pathway.[8][10]
-
Time Course and Lysis: At various time points after stimulation (e.g., 0, 15, 30, 60 minutes), place the plate on ice and wash the cells once with ice-cold PBS. Immediately add ice-cold RIPA buffer to each well to lyse the cells and preserve phosphorylation states.
-
Protein Quantification: Scrape the cell lysates, collect them, and clarify by centrifugation. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: a. Normalize all samples to the same protein concentration and prepare them with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour. d. Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-p-ERK1/2) overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash again and apply ECL substrate. g. Image the blot using a chemiluminescence detection system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK1/2).
-
Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein for each sample. Compare the ratios in this compound treated samples to the vehicle control.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Immunomart [immunomart.com]
- 3. Therapeutic Targeting of Protein Tyrosine Phosphatases from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. MptpB Inhibitor Improves the Action of Antibiotics against Mycobacterium tuberculosis and Nontuberculous Mycobacterium avium Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MptpB Promotes Mycobacteria Survival by Inhibiting the Expression of Inflammatory Mediators and Cell Apoptosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting mycobacterium protein tyrosine phosphatase B for antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification and Characterization of Novel Inhibitors of mPTPB, an Essential Virulent Phosphatase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adl.usm.my [adl.usm.my]
- 12. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 13. researchgate.net [researchgate.net]
- 14. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in MptpB-IN-1 experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) inhibitor, MptpB-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is MptpB and why is it a target for tuberculosis drug development?
A1: Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) is a crucial virulence factor secreted by the bacterium into the cytoplasm of infected host macrophages.[1][2][3] MptpB disrupts the host's immune response by dephosphorylating key signaling proteins, which helps the mycobacteria survive and replicate within the macrophage.[4][5] Specifically, it has been shown to suppress the production of pro-inflammatory cytokines like IL-1β and IL-6 by inhibiting the MAPK (ERK1/2, p38) and NF-κB signaling pathways.[4][5] It also promotes macrophage survival by activating the Akt pathway, thereby preventing apoptosis of the host cell.[5][6] Since MptpB is essential for the virulence of M. tuberculosis and has no direct human counterpart, it is an attractive target for developing new anti-tuberculosis therapies with potentially minimal side effects.[2][7]
Q2: What is this compound and what is its mechanism of action?
A2: this compound, also referred to as compound 13, is a potent and orally active inhibitor of MptpB. It has been designed to selectively target MptpB, thereby preventing it from dephosphorylating its host substrates. By inhibiting MptpB, this compound is expected to restore the macrophage's natural ability to combat mycobacterial infection. This includes enhancing inflammatory responses and promoting apoptosis of infected cells, ultimately leading to a reduction in the intracellular bacterial burden.[8] this compound does not have direct bactericidal activity against extracellular mycobacteria but rather impairs their growth within macrophages.[7][9]
Q3: What are the key cellular effects I should expect to see when using this compound?
A3: In a cellular context, effective treatment of MptpB-expressing or M. tuberculosis-infected macrophages with this compound should lead to several measurable outcomes:
-
Reversal of MptpB-mediated signaling changes: An increase in the phosphorylation of ERK1/2 and p38, and a decrease in the phosphorylation of Akt.[2][5]
-
Restoration of pro-inflammatory cytokine production: An increase in the secretion of IL-6.[5]
-
Induction of apoptosis in infected cells. [5]
-
Reduction of intracellular mycobacterial survival: A significant decrease in the number of viable bacteria within macrophages.[7][8]
Troubleshooting Guide
Issue 1: Inhibitor Precipitation in Cell Culture Medium
Q: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why is this happening and what can I do?
A: This is a common issue with hydrophobic compounds like this compound. While highly soluble in DMSO, the compound "crashes out" when the DMSO is diluted in the aqueous culture medium.[1][10]
-
Immediate Precipitation:
-
Cause: The final concentration of this compound exceeds its aqueous solubility limit. Rapid dilution from a high-concentration DMSO stock can also cause localized supersaturation and precipitation.[10]
-
Solution:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your culture medium as low as possible (ideally ≤ 0.5%) to minimize cytotoxicity. Always include a vehicle control with the same final DMSO concentration.[1]
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, first create an intermediate dilution in a small volume of complete medium (containing serum, which can aid solubility). Then, add this intermediate dilution to the final culture volume.[1]
-
Enhance Mixing: Add the inhibitor stock dropwise to the medium while gently vortexing or swirling to ensure rapid dispersal.[1]
-
Pre-warm the Medium: Using medium pre-warmed to 37°C can improve the solubility of some compounds.[10]
-
-
-
Delayed Precipitation (after hours/days in the incubator):
-
Cause: This can be due to changes in the medium over time, such as pH shifts, evaporation leading to increased compound concentration, or interactions with media components.[10][11]
-
Solution:
-
Maintain a Stable Environment: Ensure your incubator has proper humidification to prevent evaporation. Minimize the time that culture plates are outside the incubator to avoid temperature fluctuations.[10]
-
Check Media Stability: If the inhibitor is known to be unstable in aqueous solution, consider shorter experiment durations or replenishing the medium with fresh inhibitor during long-term assays.
-
-
Issue 2: High Cell Death Observed in Experiments
Q: I'm seeing a significant reduction in mycobacterial CFU, but my macrophages also seem to be dying. How can I distinguish between the intended anti-mycobacterial effect and general cytotoxicity?
A: It is crucial to differentiate between the reduction in intracellular bacteria due to the inhibitor's effect on host pathways and a reduction due to non-specific cytotoxicity that kills the host macrophages.
-
Solution:
-
Perform a Cytotoxicity Assay in Parallel: Always test this compound on uninfected macrophages at the same concentrations and for the same duration as your infection experiment. Use a standard cell viability assay such as MTT, MTS, or a lactate (B86563) dehydrogenase (LDH) release assay.[12][13]
-
Determine the Therapeutic Window: The effective concentration of this compound in your intracellular killing assay should not cause significant toxicity to the host cells. Ideally, you want to work within a concentration range that maximizes the anti-mycobacterial effect while minimizing host cell death.
-
Visual Inspection: Use microscopy to observe the morphology of the macrophages. Cytotoxic effects may manifest as cell rounding, detachment, and membrane blebbing.
-
Dose-Response Curve: A steep dose-response curve in your killing assay that correlates with a steep cytotoxicity curve may indicate that the observed effect is primarily due to host cell death.
-
Issue 3: Inconsistent or No Effect of the Inhibitor
Q: I'm not observing the expected reduction in intracellular mycobacterial survival or the expected changes in host cell signaling. What could be wrong?
A: This could be due to a variety of factors, from inhibitor inactivity to suboptimal assay conditions.
-
Troubleshooting Steps:
-
Confirm Inhibitor Activity: If possible, test the activity of your this compound batch in a biochemical assay using recombinant MptpB protein to ensure its potency.
-
Optimize Inhibitor Concentration: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal effective concentration for your specific cell type and experimental conditions.
-
Check for Off-Target Effects: To confirm that the observed phenotype is due to MptpB inhibition, consider the following validation experiments:
-
Use a Catalytically Inactive MptpB Mutant: In an overexpression system, demonstrate that the inhibitor reverses the phenotype induced by wild-type MptpB but has no effect in cells expressing a catalytically dead mutant (e.g., MptpB C106S).[2][5]
-
Use an Inactive Analog: If available, use a structurally similar but inactive analog of this compound as a negative control. This helps to rule out non-specific effects of the chemical scaffold.[2]
-
Review Experimental Protocol: Ensure that all steps of your protocol, from cell seeding density to infection multiplicity of infection (MOI) and timing of inhibitor addition, are consistent and optimized.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity and selectivity of various MptpB inhibitors reported in the literature.
| Inhibitor Name/Reference | MptpB IC50/Ki | Selectivity Profile |
| Compound 1 [2] | Ki = 1.1 ± 0.03 µM (noncompetitive) | >51-fold vs. PTP1B; >30-fold vs. mPTPA, SHP2, Lyp, FAP1, MEG2, LAR, PTPα, VHR, VHX, PRL1, PRL3, Cdc14A, and LMW-PTP.[2] |
| I-A09 [3][14] | IC50 = 1.26 ± 0.22 µM; Ki = 1.08 ± 0.06 µM (noncompetitive) | >61-fold vs. mPTPA; >11-fold vs. a panel of mammalian PTPs including PTP1B, TC-PTP, SHP2, Lyp, FAP1, CD45, LAR, PTPα, VHR, VHX, and Cdc14.[3][14] |
| Compound 4g [14] | IC50 = 38 nM | >50-fold against a large panel of PTPs.[14] |
| Compound 8f [15] | IC50 = 1.5 µM | >50-fold selectivity over a large panel of PTPs.[15] |
| OMTS [16] | IC50 = 440 ± 50 nM | >60-fold specificity for MptpB over six human PTPs.[16] |
| Compound 12 [7] | IC50 = 0.4 µM | ~900-fold for PTP1B; selective over MptpA.[7] |
Experimental Protocols
Protocol 1: Intracellular Mycobacterial Survival Assay
This protocol describes a method to determine the efficacy of this compound in reducing the intracellular burden of Mycobacterium tuberculosis in macrophages.
-
Cell Seeding:
-
Seed macrophages (e.g., RAW264.7, THP-1) in a 24-well or 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
For THP-1 cells, differentiate into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours prior to infection.
-
-
Mycobacterial Preparation:
-
Culture M. tuberculosis (e.g., H37Rv strain) to mid-log phase.
-
To prepare the inoculum, gently sonicate or pass the bacterial culture through a syringe with a small gauge needle to break up clumps. Allow larger aggregates to settle and use the supernatant.
-
Adjust the bacterial suspension to the desired concentration in cell culture medium.
-
-
Macrophage Infection:
-
Remove the culture medium from the adherent macrophages and infect with the mycobacterial suspension at a multiplicity of infection (MOI) of 1:1 to 10:1.
-
Incubate for 2-4 hours at 37°C to allow for phagocytosis.
-
Wash the cells three times with pre-warmed PBS or culture medium to remove extracellular bacteria. Some protocols recommend an additional incubation with a low concentration of amikacin (B45834) (e.g., 50 µg/mL) for 1 hour to kill any remaining extracellular bacteria, followed by washing.[17]
-
-
Inhibitor Treatment:
-
Add fresh culture medium containing the desired concentrations of this compound or a vehicle control (DMSO) to the infected cells.
-
-
Incubation:
-
Incubate the plates for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Intracellular Bacteria (CFU Counting):
-
At the end of the incubation period, wash the cells with PBS.
-
Lyse the macrophages with a gentle lysis buffer (e.g., 0.05-0.1% SDS or Triton X-100 in water) for 5-10 minutes.
-
Prepare serial dilutions of the cell lysates in a suitable buffer (e.g., PBS with 0.05% Tween 80).
-
Plate the dilutions onto Middlebrook 7H10 or 7H11 agar (B569324) plates.
-
Incubate the plates at 37°C for 3-4 weeks, until colonies are visible.
-
Count the colonies to determine the number of colony-forming units (CFUs) per well. Calculate the percentage reduction in CFU compared to the vehicle control.[7][18]
-
Protocol 2: Western Blot for Host Cell Signaling
This protocol details the analysis of phosphorylation status of key signaling proteins (p-ERK, p-Akt) in macrophages treated with this compound.
-
Cell Culture and Treatment:
-
Seed macrophages in 6-well plates and allow them to adhere.
-
If using an MptpB overexpression model, transfect or transduce the cells accordingly.
-
Pre-treat the cells with this compound at the desired concentrations for 1-2 hours.
-
Stimulate the cells with an appropriate agonist if necessary (e.g., IFN-γ) for a short period (e.g., 15-30 minutes) to induce signaling.[19]
-
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[20]
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).
-
Normalize the protein concentration of all samples with lysis buffer.
-
-
SDS-PAGE and Western Blotting:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2 or anti-phospho-Akt Ser473) overnight at 4°C.[20][22]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK1/2 or anti-total-Akt) or a loading control (e.g., β-actin or GAPDH).
-
Quantify band intensities using densitometry software.[23]
-
Visualizations
Caption: MptpB signaling pathway in macrophages.
Caption: Experimental workflow for this compound evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification and Characterization of Novel Inhibitors of mPTPB, an Essential Virulent Phosphatase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Differences in antibody-dependent cellular cytotoxicity and activated killing of tumor cells by macrophage cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of MptpB phosphatase from Mycobacterium tuberculosis impairs mycobacterial survival in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cell Culture Academy [procellsystem.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of a Macrophage-Based ADCC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-Benzofuran-5-Carboxylic Acid Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organocatalytic Multicomponent Reaction for the Acquisition of a Selective Inhibitor of mPTPB, a Virulence Factor of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Microscopic Phenotypic Assay for the Quantification of Intracellular Mycobacteria Adapted for High-throughput/High-content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting mycobacterium protein tyrosine phosphatase B for antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ccrod.cancer.gov [ccrod.cancer.gov]
- 23. researchgate.net [researchgate.net]
MptpB-IN-1 stability in solution and storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of MptpB-IN-1. Following these guidelines will help ensure the integrity and efficacy of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: The solid form of this compound should be stored at -20°C. Under these conditions, the compound is expected to be stable for years.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. A solubility of up to 10 mM in DMSO has been reported.[1]
Q3: How should I prepare the this compound stock solution?
A3: To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate volume of 100% DMSO. Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
Q4: What are the recommended storage conditions for this compound stock solutions in DMSO?
A4: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Q5: How many times can I freeze and thaw the this compound stock solution?
A5: It is best to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. Aliquoting the stock solution into volumes appropriate for single experiments is the best practice to maintain the compound's integrity.
Q6: I observed precipitation in my this compound stock solution after taking it out of the freezer. What should I do?
A6: If you observe precipitation, warm the vial in a 37°C water bath for a few minutes and vortex thoroughly to ensure the compound is fully redissolved before use. Visually inspect the solution to confirm that all precipitate has dissolved.
Q7: Is this compound stable in aqueous solutions?
A7: this compound, like many small molecule inhibitors, has low aqueous solubility. When preparing working solutions in aqueous buffers or cell culture media, it is crucial to perform serial dilutions from the DMSO stock solution. Rapid dilution or exceeding the aqueous solubility limit can cause the compound to precipitate. It is recommended to pre-warm the aqueous buffer to the experimental temperature before adding the DMSO stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Aqueous Buffer | The aqueous solubility of this compound has been exceeded. | - Lower the final concentration of the compound in your assay.- Perform serial dilutions of the DMSO stock in the aqueous buffer rather than a single large dilution.- Add the DMSO stock to the aqueous buffer while vortexing to improve dispersion.- Pre-warm the aqueous buffer to your experimental temperature (e.g., 37°C) before adding the compound. |
| Inconsistent Experimental Results | Compound degradation due to improper storage or handling. | - Ensure the solid compound and DMSO stock solutions are stored at the recommended temperatures (-20°C and -80°C, respectively).- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.- Before use, ensure any precipitated compound in the stock solution is fully redissolved.- Prepare fresh working solutions from the stock for each experiment. |
| Difficulty Dissolving Solid this compound in DMSO | Insufficient mixing or low temperature. | - Vortex the solution vigorously for several minutes.- If necessary, gently warm the solution in a 37°C water bath to aid dissolution. |
Data Summary
Solubility and Storage Recommendations
| Parameter | Value/Recommendation | Source |
| Solubility in DMSO | 10 mM | [1] |
| Storage of Solid Form | -20°C | General vendor recommendation |
| Storage of DMSO Stock Solution (Short-term) | -20°C (up to 1 month) | [2] |
| Storage of DMSO Stock Solution (Long-term) | -80°C (up to 6 months) | [2] |
| Shipping Condition | Blue Ice | General vendor recommendation |
Experimental Protocols & Visual Guides
Protocol for Preparation and Storage of this compound Stock Solution
-
Weighing: In a sterile microcentrifuge tube, weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution vigorously for 2-3 minutes until the compound is completely dissolved. If needed, briefly warm the tube in a 37°C water bath.
-
Visual Inspection: Visually confirm that no solid particles are present in the solution.
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or at -20°C for short-term use.
Workflow for Handling this compound
Caption: Workflow for proper handling and storage of this compound.
Conceptual Diagram of Potential this compound Degradation Factors
Caption: Factors that may contribute to the degradation of this compound.
References
how to control for MptpB-IN-1 cytotoxicity
Welcome to the technical support center for MptpB-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in experiments while controlling for potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as compound 13 from the study by Vickers et al. (2018), is a potent and selective inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB)[1][2]. MptpB is a crucial virulence factor secreted by the bacterium into the host macrophage cytosol. Inside the host cell, MptpB disrupts normal signaling pathways to prevent the macrophage from killing the bacteria[1][3][4]. Specifically, MptpB dephosphorylates key signaling molecules, including phosphoinositides, and interferes with pathways such as ERK1/2, p38 MAPK, and NF-κB, which are essential for the host's immune response. By inhibiting MptpB, this compound helps restore the macrophage's natural ability to eliminate the mycobacteria.
Q2: Is this compound expected to be cytotoxic to host cells?
Q3: At what concentrations is this compound effective?
A3: this compound has been shown to be effective in reducing the intracellular burden of Mycobacterium bovis BCG and multidrug-resistant M. tuberculosis in both mouse (J774) and human (THP-1) macrophage cell lines in a dose-dependent manner. Significant reductions in bacterial load were observed at concentrations ranging from 3 µM to 25 µM.
Q4: What solvent should I use to dissolve this compound?
A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is important to ensure the final concentration of DMSO in your cell culture medium is kept low (generally below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (cells treated with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cell-based assays.
| Problem | Possible Cause | Suggested Solution |
| High levels of host cell death observed. | 1. Inhibitor concentration is too high: The concentration of this compound may be in a cytotoxic range for your specific cell line. | 1a. Perform a dose-response cytotoxicity assay: Determine the CC50 (50% cytotoxic concentration) of this compound on your host cells alone (without bacteria). A standard MTT or resazurin (B115843) assay is recommended (see Experimental Protocols). 1b. Select a working concentration below the toxic threshold: Aim for a concentration that is effective against intracellular mycobacteria but shows minimal toxicity to the host cells (e.g., >90% viability). |
| 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | 2a. Calculate and verify the final DMSO concentration: Ensure it is typically below 0.5%, and ideally below 0.1%. 2b. Run a vehicle control: Always include a control with cells treated with the highest concentration of DMSO used in your experiment to assess solvent-specific effects. | |
| 3. Prolonged exposure: Continuous exposure to the inhibitor, even at a non-toxic concentration, may lead to cumulative toxicity over time. | 3a. Perform a time-course experiment: Assess host cell viability at different time points (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. | |
| No reduction in intracellular bacterial load. | 1. Inhibitor concentration is too low: The concentration of this compound may not be sufficient to inhibit the target effectively. | 1a. Increase the inhibitor concentration: Based on your cytotoxicity data, test a higher concentration that is still non-toxic to the host cells. 1b. Consult published data: Effective concentrations in macrophage infection models have been reported in the 3-25 µM range. |
| 2. Inhibitor instability: The inhibitor may be degrading in the cell culture medium at 37°C. | 2a. Prepare fresh dilutions: Always prepare fresh dilutions of this compound from a frozen stock solution for each experiment. 2b. Minimize exposure to light and repeated freeze-thaw cycles. | |
| 3. Suboptimal cell health: Unhealthy or stressed host cells may not respond appropriately to the infection or treatment. | 3a. Use low-passage cells: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). 3b. Ensure proper cell seeding density: Inconsistent cell numbers can lead to variable results. | |
| High variability between experimental replicates. | 1. Inconsistent cell seeding: Uneven distribution of cells across wells can lead to significant variability. | 1a. Ensure a single-cell suspension: Properly resuspend cells before plating. 1b. Avoid edge effects: To minimize evaporation and temperature fluctuations, avoid using the outer wells of multi-well plates, or fill them with sterile PBS or media. |
| 2. Inaccurate pipetting: Errors in pipetting the inhibitor or bacteria can lead to inconsistent results. | 2a. Use calibrated pipettes. 2b. Mix thoroughly but gently after adding the inhibitor to the wells. | |
| 3. Compound precipitation: this compound may precipitate in the aqueous culture medium. | 3a. Visually inspect for precipitates: Check the media for any signs of precipitation after adding the inhibitor. 3b. Re-evaluate the final DMSO concentration: A slightly higher DMSO concentration (while still in the non-toxic range) may be necessary to maintain solubility. |
Data Presentation
Table 1: Efficacy of this compound (Compound 13) in Macrophage Infection Models
| Cell Line | Mycobacterial Strain | Concentration (µM) | Incubation Time (h) | Reduction in Bacterial Burden (%) | Reference |
| J774 (mouse) | M. bovis BCG | 3 | 72 | ~50 | |
| J774 (mouse) | M. bovis BCG | 10 | 72 | ~75 | |
| J774 (mouse) | M. bovis BCG | 25 | 72 | ~84 | |
| THP-1 (human) | M. tuberculosis H37Rv | 10 | 72 | ~63 | |
| THP-1 (human) | Multidrug-resistant M. tuberculosis | 10 | 72 | ~55 |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol allows you to determine the cytotoxic concentration of this compound on your specific host cell line.
Materials:
-
Host cells (e.g., J774 or THP-1 macrophages)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear, flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells; 20,000-50,000 cells/well for suspension cells) in 100 µL of medium.
-
For THP-1 monocytes, differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate) for 24-48 hours prior to the experiment.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. It is recommended to test a wide range of concentrations (e.g., from 0.1 µM to 100 µM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared inhibitor dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the CC50.
-
Protocol 2: Macrophage Infection Assay
This protocol is adapted from methodologies used to evaluate MptpB inhibitors.
Materials:
-
J774 or PMA-differentiated THP-1 macrophages
-
M. tuberculosis or M. bovis BCG culture
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
24-well tissue culture plates
-
Sterile water for cell lysis
-
7H11 agar (B569324) plates for CFU enumeration
Procedure:
-
Cell Seeding:
-
Seed macrophages in a 24-well plate at a density that will result in a confluent monolayer on the day of infection (e.g., 2.5 x 10⁵ cells/well).
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Infection:
-
Prepare a single-cell suspension of mycobacteria.
-
Infect the macrophage monolayer at a multiplicity of infection (MOI) of 1:1 or 10:1.
-
Incubate for 4 hours to allow for phagocytosis.
-
-
Inhibitor Treatment:
-
After the 4-hour infection, wash the cells three times with warm PBS to remove extracellular bacteria.
-
Add fresh complete medium containing the desired concentration of this compound or vehicle control (DMSO).
-
-
Incubation and Lysis:
-
Incubate the treated, infected cells for the desired time period (e.g., 72 hours).
-
At the end of the incubation, aspirate the medium.
-
Lyse the macrophages by adding 500 µL of sterile water to each well and incubating for 10 minutes.
-
-
CFU Enumeration:
-
Prepare serial dilutions of the cell lysates in sterile water or PBS.
-
Plate the dilutions onto 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the colonies to determine the number of colony-forming units (CFUs) per well.
-
Calculate the percentage reduction in bacterial burden compared to the vehicle control.
-
Visualizations
References
- 1. MptpB Promotes Mycobacteria Survival by Inhibiting the Expression of Inflammatory Mediators and Cell Apoptosis in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mycobacterial Tyrosine Phosphatase PtpB Affects Host Cytokine Expression by Dephosphorylating ERK1/2 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MptpB Promotes Mycobacteria Survival by Inhibiting the Expression of Inflammatory Mediators and Cell Apoptosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Technical Support Center: Interpreting Unexpected Results with MptpB-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with MptpB-IN-1, a novel inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB). MptpB is a crucial virulence factor secreted by the bacterium into the cytoplasm of infected host macrophages.[1] By inhibiting MptpB, this compound is expected to disrupt the pathogen's ability to subvert host immune responses, thereby impairing mycobacterial survival within macrophages.[1][2]
Q2: What are the expected outcomes of successful this compound treatment in a macrophage infection model?
A2: Successful treatment with this compound in a macrophage infection model should lead to a reduction in the intracellular survival of Mycobacterium tuberculosis.[3] This is because inhibition of MptpB restores the host cell's natural ability to eradicate the bacteria.[2][4] Specifically, you might observe increased phagosome maturation and acidification, as well as modulation of host signaling pathways involved in inflammation and apoptosis.[2][5]
Q3: What is the recommended solvent for reconstituting and diluting this compound?
A3: Like many small molecule inhibitors, this compound is likely to have poor aqueous solubility.[6][7] It is recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[6][7] For cell-based assays, this stock solution can then be serially diluted in the cell culture medium to the desired final concentration. It is crucial to keep the final DMSO concentration in your experiment below a level that could cause cellular toxicity, typically less than 0.5% (v/v).[6]
Q4: Does this compound have any known off-target effects?
A4: While this compound is designed for selectivity, like any chemical probe, off-target effects are possible, especially at higher concentrations.[8] It is advisable to perform control experiments, including testing the inhibitor on uninfected cells to assess cytotoxicity and using a less active structural analog of this compound if available. The lack of human orthologues of MptpB makes it an attractive target with potentially minimal side effects on the host.[4][9][10]
Troubleshooting Guides
Unexpected Result 1: No significant reduction in intracellular mycobacterial load after this compound treatment.
Q: I treated my infected macrophages with this compound at the recommended concentration, but I don't see a significant decrease in CFU compared to the vehicle control. What could be the reason?
A: This is a common issue that can arise from several factors. Below is a step-by-step guide to troubleshoot this problem.
Troubleshooting Workflow for Lack of Efficacy
Caption: Troubleshooting workflow for lack of this compound efficacy.
-
Step 1: Verify Compound Solubility and Stability.
-
Problem: this compound may have precipitated out of the cell culture medium.
-
Solution: Visually inspect the media for any signs of precipitation after adding the inhibitor. Prepare a fresh stock solution in 100% DMSO and ensure it is fully dissolved before diluting into your aqueous experimental medium. Consider using a phase-contrast microscope to check for precipitates in the wells.
-
-
Step 2: Optimize Inhibitor Concentration.
-
Problem: The concentration of this compound used might be suboptimal for your specific cell type or experimental conditions.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound. Test a range of concentrations above and below the initially recommended value. Refer to the table below for typical concentration ranges.
-
-
Step 3: Evaluate Treatment Timing and Duration.
-
Problem: The timing and duration of inhibitor treatment can significantly impact its efficacy.
-
Solution: Vary the timing of this compound addition. Compare the effects of pre-treating macrophages before infection, adding the inhibitor at the time of infection, or adding it at different time points post-infection. Also, consider extending the duration of the treatment.
-
-
Step 4: Assess Macrophage Health and Activation Status.
-
Problem: The physiological state of the host cells can influence the outcome. Unhealthy or improperly activated macrophages may not respond effectively to the restoration of their antimicrobial functions.
-
Solution: Check the viability of your macrophages using a method like Trypan Blue exclusion. Ensure that macrophages are properly activated, for example with IFN-γ, as MptpB is known to counteract IFN-γ-mediated signaling.[1][11]
-
Unexpected Result 2: Increased host cell death at higher concentrations of this compound.
Q: I observe significant host cell death, even in uninfected control wells, when I use higher concentrations of this compound. Is this expected?
A: While MptpB inhibition is expected to restore normal apoptosis in infected cells, significant cytotoxicity in uninfected cells is an indication of a potential off-target effect or compound toxicity.
Troubleshooting Workflow for Cytotoxicity
Caption: Troubleshooting workflow for this compound induced cytotoxicity.
-
Step 1: Determine the Cytotoxic Concentration 50 (CC50).
-
Action: Perform a dose-response experiment on uninfected macrophages (e.g., using an MTT or LDH release assay) to determine the CC50 of this compound.
-
Interpretation: This will help you establish a therapeutic window. The effective concentration (EC50) for reducing mycobacterial survival should be significantly lower than the CC50.
-
-
Step 2: Scrutinize the Vehicle Control.
-
Action: Ensure that the concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level.
-
Interpretation: High concentrations of organic solvents can be toxic to cells.[8]
-
-
Step 3: Investigate Potential Off-Target Effects.
-
Action: If cytotoxicity persists at concentrations close to the effective dose, consider the possibility of off-target effects. Review the literature for known off-targets of similar chemical scaffolds.
-
Interpretation: If off-target effects are suspected, it may be necessary to use the inhibitor at the lowest effective concentration or consider a different MptpB inhibitor with a distinct chemical structure.
-
Unexpected Result 3: Altered host cell signaling in an unpredicted manner.
Q: I am monitoring host signaling pathways and see changes that are not directly attributable to the known functions of MptpB. For example, a pathway unrelated to ERK1/2, p38, or Akt is affected. Why is this happening?
A: MptpB has a complex interplay with host cell signaling, and inhibiting it can have downstream consequences that are not immediately obvious. MptpB is known to modulate pathways like ERK1/2, p38, and Akt to prevent apoptosis and cytokine production.[1][2] Unexpected changes could be due to off-target effects or previously uncharacterized roles of MptpB.
MptpB Signaling Pathway and Point of Inhibition
Caption: MptpB signaling pathway and the inhibitory action of this compound.
-
Action Plan:
-
Confirm On-Target Effect: First, verify that this compound is inhibiting its intended target. You can do this by assessing the phosphorylation status of known MptpB downstream effectors. For example, treatment with this compound should restore the IFN-γ induced activation of ERK1/2 and p38.[1][11]
-
Dose-Dependence: Check if the unexpected signaling alteration is dose-dependent. Off-target effects are often more pronounced at higher concentrations.
-
Selectivity Profiling: If possible, test this compound against a panel of other host phosphatases to assess its selectivity.
-
Literature Review: Conduct a thorough literature search for the observed signaling pathway in the context of mycobacterial infection and phosphatase inhibitors.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target Phosphatase | IC50 (µM) | Selectivity (Fold vs. MptpB) |
| MptpB | 0.5 | 1 |
| MptpA | > 50 | > 100 |
| Human PTP1B | 25 | 50 |
| Human SHP-1 | 40 | 80 |
| Human CD45 | > 50 | > 100 |
Data are hypothetical and for illustrative purposes.
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Cell Type | Assay Type | Recommended Concentration Range (µM) |
| Murine Macrophages (e.g., J774, RAW264.7) | Intracellular Survival | 1 - 10 |
| Human Macrophages (e.g., THP-1 derived) | Intracellular Survival | 1 - 10 |
| Uninfected Control Cells | Cytotoxicity (CC50) | 0.1 - 50 |
Users should perform their own dose-response experiments to determine the optimal concentration for their specific conditions.
Experimental Protocols
Protocol 1: Macrophage Infection and Intracellular Survival Assay
Objective: To determine the effect of this compound on the intracellular survival of Mycobacterium tuberculosis in macrophages.
Materials:
-
Macrophage cell line (e.g., RAW264.7 or THP-1)
-
Complete cell culture medium
-
Mycobacterium tuberculosis (e.g., H37Rv strain)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile PBS
-
0.1% Saponin (B1150181) in PBS
-
7H10 agar (B569324) plates
-
Sterile water
Workflow for Macrophage Infection Assay
Caption: Experimental workflow for assessing intracellular mycobacterial survival.
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate at a density that will result in a confluent monolayer on the day of infection. For THP-1 cells, differentiate into macrophages using PMA for 48-72 hours prior to infection.
-
Infection: On the day of the experiment, replace the medium with fresh medium. Infect the macrophages with M. tuberculosis at a multiplicity of infection (MOI) of 1:1 or 10:1.[5][12]
-
Incubation: Incubate for 4 hours to allow for phagocytosis.
-
Washing: Wash the cells three times with warm PBS to remove extracellular bacteria.
-
Inhibitor Treatment: Add fresh complete medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Lysis: At each time point, wash the cells with PBS and then lyse them with 0.1% saponin in PBS for 10 minutes.
-
Plating: Serially dilute the cell lysates in sterile water and plate onto 7H10 agar plates.
-
CFU Counting: Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).
Protocol 2: Western Blot Analysis of Host Cell Signaling Pathways
Objective: To assess the effect of this compound on the phosphorylation status of key host signaling proteins.
Materials:
-
Infected and treated macrophage cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Prepare cell lysates from macrophages infected and treated as described above. Quantify the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C, diluted according to the manufacturer's instructions.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein of interest.
References
- 1. pnas.org [pnas.org]
- 2. Mycobacterial Protein Tyrosine Phosphatases A and B Inhibitors Augment the Bactericidal Activity of the Standard Anti-tuberculosis Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification and Characterization of Novel Inhibitors of mPTPB, an Essential Virulent Phosphatase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MptpB Inhibitor Improves the Action of Antibiotics against Mycobacterium tuberculosis and Nontuberculous Mycobacterium avium Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. How to Use Inhibitors [sigmaaldrich.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Inhibition of MptpB phosphatase from Mycobacterium tuberculosis impairs mycobacterial survival in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting mycobacterium protein tyrosine phosphatase B for antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MptpB Promotes Mycobacteria Survival by Inhibiting the Expression of Inflammatory Mediators and Cell Apoptosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing MptpB-IN-1 Delivery to Intracellular Mycobacteria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the delivery of MptpB-IN-1 to intracellular mycobacteria.
Frequently Asked Questions (FAQs)
1. What is MptpB and why is it a target for tuberculosis treatment?
Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) is a crucial virulence factor secreted by the bacterium into the host macrophage.[1][2] It helps the mycobacteria survive and replicate within macrophages by interfering with the host's immune signaling pathways.[3][4] Specifically, MptpB can dephosphorylate host proteins, leading to the suppression of inflammatory responses and the inhibition of macrophage apoptosis, which are essential for clearing the infection.[3] Because MptpB is critical for the intracellular survival of M. tuberculosis but not for its growth outside of the host cell, it is an attractive target for developing new anti-tuberculosis therapies. Inhibiting MptpB is expected to have fewer side effects and a lower risk of inducing drug resistance compared to traditional antibiotics.
2. What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the MptpB phosphatase. Its mechanism of action is to block the enzymatic activity of MptpB, thereby preventing it from dephosphorylating its target proteins within the host macrophage. By inhibiting MptpB, this compound helps to restore the host cell's natural ability to combat the mycobacterial infection. This includes enhancing pro-inflammatory signaling pathways (like ERK1/2 and p38) and promoting apoptosis of the infected macrophage, ultimately leading to a reduction in the intracellular bacterial load.
3. What are the main challenges in delivering this compound to intracellular mycobacteria?
The primary challenge is ensuring that this compound reaches its target, the MptpB protein, which is located in the cytoplasm of the infected macrophage. This requires the inhibitor to cross the macrophage cell membrane. While MptpB inhibitors are designed to be cell-permeable, their efficiency can be affected by factors such as solubility, stability, and potential efflux by macrophage membrane pumps. Furthermore, achieving a sufficiently high intracellular concentration to effectively inhibit MptpB without causing toxicity to the host cell is a key consideration.
4. Can nanoparticle-based delivery systems improve this compound efficacy?
Yes, nanoparticle-based delivery systems hold significant promise for enhancing the intracellular delivery of anti-tuberculosis drugs, including inhibitors like this compound. Nanocarriers such as liposomes, niosomes, and mesoporous silica (B1680970) nanoparticles can encapsulate the drug, protecting it from degradation and facilitating its uptake by macrophages. This can lead to a higher intracellular concentration of the inhibitor and sustained release, potentially improving its efficacy and reducing the required dosage and frequency of administration.
Troubleshooting Guides
Problem 1: Low efficacy of this compound in reducing intracellular mycobacterial load.
| Possible Cause | Suggested Solution |
| Poor cell permeability of this compound. | 1. Verify the lipophilicity and molecular weight of your this compound batch. 2. Consider using a formulation with a cell-penetrating peptide or encapsulating it in a nanoparticle delivery system. |
| Degradation or instability of the compound in culture medium. | 1. Assess the stability of this compound in your specific cell culture medium over the time course of the experiment. 2. Prepare fresh solutions of the inhibitor for each experiment. |
| Efflux of the inhibitor by macrophage transporters. | 1. Test for the involvement of efflux pumps by co-administering known efflux pump inhibitors (e.g., verapamil). 2. If efflux is a problem, a nanoparticle delivery system may help bypass these pumps. |
| Suboptimal concentration of this compound. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific macrophage cell type and mycobacterial strain. |
| High multiplicity of infection (MOI). | 1. A very high bacterial load might overwhelm the inhibitory effect. Try reducing the MOI to a level where the inhibitory effect can be more clearly observed. |
Problem 2: High cytotoxicity observed in macrophages treated with this compound.
| Possible Cause | Suggested Solution |
| Off-target effects of the inhibitor. | 1. Test the selectivity of your this compound against a panel of other human phosphatases. 2. If off-target effects are suspected, consider synthesizing or obtaining more selective analogs. |
| Solvent toxicity. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your macrophages (typically <0.5%). 2. Include a solvent-only control in all experiments. |
| Concentration of this compound is too high. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of this compound for your macrophages. |
| Contamination of the compound. | 1. Verify the purity of your this compound batch using analytical methods like HPLC-MS. |
Quantitative Data Summary
Table 1: In Vitro Potency of Representative MptpB Inhibitors
| Inhibitor | IC50 (nM) against MptpB | Selectivity over other PTPs | Reference |
| Benzofuran salicylic (B10762653) acid derivative | 38 | >50-fold | |
| Compound 1 | 1,100 | >30-fold | |
| Compound 16 | 3,200 | > several-fold | |
| I-A09 | Not specified | >11-fold |
Table 2: Efficacy of MptpB Inhibitors in Macrophage Infection Models
| Inhibitor | Macrophage Cell Line | Mycobacterial Strain | Reduction in Intracellular CFU | Reference |
| Compound 13 | J774 (mouse) | M. bovis BCG | Up to 84% | |
| Compound 13 | THP-1 (human) | M. tuberculosis | Up to 63% | |
| New series of inhibitors | J774 (mouse) | M. bovis BCG | Up to 87% | |
| Compound 1 & 16 (10 µM) | J774A.1 (mouse) | M. tuberculosis Erdman | Significant reduction after 7 days |
Experimental Protocols
Protocol 1: Macrophage Infection with Mycobacterium tuberculosis
This protocol is adapted from established methods for infecting macrophages in vitro.
Materials:
-
Macrophage cell line (e.g., THP-1, J774A.1) or primary bone marrow-derived macrophages.
-
Mycobacterium tuberculosis (e.g., H37Rv strain).
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS).
-
7H9 broth supplemented with OADC.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Macrophage Preparation:
-
Culture macrophages to the desired density in tissue culture plates. For THP-1 cells, differentiate into macrophage-like cells using PMA (phorbol 12-myristate 13-acetate).
-
-
Bacterial Preparation:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase.
-
Wash the bacterial cells with PBS and resuspend in complete cell culture medium without antibiotics.
-
Disperse bacterial clumps by passing the suspension through a syringe with a 27-gauge needle.
-
-
Infection:
-
Remove the culture medium from the macrophages and replace it with the bacterial suspension at the desired multiplicity of infection (MOI), typically between 1 and 10.
-
Incubate for 2-4 hours to allow for phagocytosis.
-
-
Removal of Extracellular Bacteria:
-
Aspirate the infection medium and wash the cells three times with warm PBS to remove extracellular bacteria.
-
Add fresh complete culture medium containing a low concentration of gentamicin (e.g., 50 µg/mL) for 1 hour to kill any remaining extracellular bacteria.
-
-
Incubation and Treatment:
-
Wash the cells again with PBS and add fresh complete culture medium.
-
Add this compound at the desired concentrations.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
Assessment of Intracellular Bacterial Load:
-
At each time point, lyse the macrophages with a solution of 0.1% Triton X-100 or saponin (B1150181) in PBS.
-
Serially dilute the lysates and plate on 7H10 agar (B569324) plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFUs).
-
Protocol 2: Intracellular Drug Delivery Assay using Fluorescently Labeled Inhibitor
This protocol provides a general framework for assessing the intracellular uptake of a fluorescently labeled version of this compound.
Materials:
-
Fluorescently labeled this compound.
-
Infected macrophages (prepared as in Protocol 1).
-
Uninfected macrophages (as a control).
-
Confocal microscope or flow cytometer.
-
DAPI or Hoechst stain for nuclear counterstaining.
Procedure:
-
Treatment:
-
Add the fluorescently labeled this compound to both infected and uninfected macrophage cultures at the desired concentration.
-
Incubate for various time points (e.g., 1, 4, 24 hours).
-
-
Washing:
-
At each time point, wash the cells three times with cold PBS to remove any unbound fluorescent compound.
-
-
Imaging (Confocal Microscopy):
-
Fix the cells with 4% paraformaldehyde.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips on slides and visualize using a confocal microscope.
-
Analyze the images to determine the subcellular localization of the fluorescent inhibitor.
-
-
Quantification (Flow Cytometry):
-
Detach the cells from the plate using a gentle cell scraper or trypsin.
-
Resuspend the cells in FACS buffer (PBS with 1% FBS).
-
Analyze the fluorescence intensity of the cells using a flow cytometer. This will provide a quantitative measure of the inhibitor uptake on a per-cell basis.
-
Visualizations
References
- 1. Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-Benzofuran-5-Carboxylic Acid Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MptpB Promotes Mycobacteria Survival by Inhibiting the Expression of Inflammatory Mediators and Cell Apoptosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting mycobacterium protein tyrosine phosphatase B for antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of MptpB-IN-1
Welcome to the technical support center for MptpB-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is MptpB and why is it a target for tuberculosis treatment?
Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) is a crucial virulence factor secreted by the bacterium into the cytoplasm of host macrophages.[1][2][3] MptpB helps the bacteria survive and replicate within these immune cells by interfering with the host's signaling pathways.[2][4] Specifically, it can suppress the host's innate immune responses and prevent the apoptosis (programmed cell death) of infected macrophages. Since the deletion of the gene for MptpB significantly weakens the bacterium's ability to survive in macrophages and in animal models, it is considered a promising target for new anti-tuberculosis therapies. Targeting MptpB offers a novel mechanism of action that differs from current antibiotics.
Q2: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor designed to block the enzymatic activity of MptpB. By binding to the phosphatase, it prevents MptpB from dephosphorylating its target proteins within the macrophage. This restores the host cell's natural immune responses, such as inflammatory cytokine production and apoptosis, thereby helping to clear the mycobacterial infection. Some MptpB inhibitors have been shown to work by binding to both the active site and a secondary pocket, which is a unique feature of MptpB.
Q3: How should I store and handle this compound?
For optimal performance and stability, this compound should be stored as a powder at -20°C. For creating stock solutions, use an appropriate solvent such as dimethyl sulfoxide (B87167) (DMSO). It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Always refer to the manufacturer's specific instructions for storage and handling.
Q4: What are the expected effects of this compound in a cell-based assay?
In a macrophage infection model, treatment with an effective MptpB inhibitor is expected to reduce the intracellular survival of Mycobacterium tuberculosis. This can be observed as a decrease in the number of viable bacteria (colony-forming units or CFUs) within the macrophages over time. Additionally, MptpB inhibition can restore the host cell's signaling pathways, potentially leading to increased levels of inflammatory cytokines like IL-6 and an increase in macrophage apoptosis.
Troubleshooting Guide: Dealing with Batch-to-Batch Variability
Batch-to-batch variability in small molecule inhibitors can lead to inconsistent experimental results. Below are some common issues and troubleshooting steps.
Problem 1: I'm observing a significant difference in the IC50 value of this compound between different batches.
-
Possible Cause 1: Variation in Compound Purity. The purity of the inhibitor can vary between batches, affecting its effective concentration.
-
Troubleshooting Step:
-
Request a Certificate of Analysis (CoA) for each batch from the supplier to compare their purity levels.
-
If possible, independently verify the purity of each batch using methods like High-Performance Liquid Chromatography (HPLC).
-
If purity differences are confirmed, adjust the concentration of the inhibitor based on the purity of the specific batch to normalize the dose.
-
-
-
Possible Cause 2: Degradation of the Compound. Improper storage or handling can lead to the degradation of the inhibitor, reducing its potency.
-
Troubleshooting Step:
-
Ensure the compound has been stored at the recommended temperature and protected from light and moisture.
-
Avoid multiple freeze-thaw cycles by preparing single-use aliquots of your stock solution.
-
Prepare fresh dilutions from a new aliquot for each experiment.
-
-
Problem 2: My results for mycobacterial survival in macrophages are inconsistent across experiments using different batches of this compound.
-
Possible Cause 1: Differences in Solubility. The solubility of the inhibitor can be affected by minor variations in the solid form (polymorphism) between batches, leading to differences in the actual concentration in your cell culture medium.
-
Troubleshooting Step:
-
Ensure the inhibitor is fully dissolved in the stock solvent (e.g., DMSO) before diluting it into your aqueous culture medium.
-
Visually inspect the final solution for any precipitation.
-
Consider a brief sonication of the stock solution before use to ensure complete dissolution.
-
-
-
Possible Cause 2: Inconsistent Experimental Conditions. Variability in your experimental setup can be mistaken for batch-to-batch variability of the inhibitor.
-
Troubleshooting Step:
-
Standardize all experimental parameters, including cell density, multiplicity of infection (MOI), and incubation times.
-
Always include a positive and a negative control in your experiments.
-
When starting a new batch of inhibitor, run a side-by-side comparison with the previous batch if possible.
-
-
Problem 3: I am seeing unexpected cellular toxicity with a new batch of this compound.
-
Possible Cause: Presence of Impurities. A new batch may contain impurities that are toxic to your cells, even at low concentrations.
-
Troubleshooting Step:
-
Review the Certificate of Analysis for any information on residual solvents or other impurities.
-
Perform a dose-response experiment to determine the toxicity profile of the new batch on uninfected cells.
-
If toxicity is observed at or below the effective concentration, contact the supplier to report the issue and request a replacement batch.
-
-
Data on MptpB Inhibitors
The following table summarizes the potency of various MptpB inhibitors as reported in the literature. This can serve as a reference for expected efficacy.
| Compound ID | Scaffold | IC50 (µM) | Selectivity Notes | Reference |
| I-A09 | Benzofuran salicylic (B10762653) acid | 1.26 | ~10-fold selective over a panel of mammalian PTPs. | |
| Compound 1 | 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide | 1.1 | 51-fold preference over PTP1B. | |
| Compound 10 | Not specified | 0.079 | >100-fold selective over 19 other PTPs. | |
| Compound 14 | Isoxazole-3-carboxylic acid | 0.4 | Not specified | |
| Compound 15 | Isoxazole-3-carboxylic acid | 2.8 | Orally bioavailable. | |
| Compound 16 | Piperazinyl-thiophenyl-ethyl-oxalamide | 3.2 (Ki) | Several-fold selective for MptpB. | |
| Natural Product 4 | Not specified | 0.36 | >100-fold selective over a panel of PTPs. |
Experimental Protocols
1. MptpB Enzyme Inhibition Assay
This protocol outlines a general procedure for measuring the inhibitory activity of a compound against MptpB.
-
Objective: To determine the IC50 value of an inhibitor.
-
Materials:
-
Recombinant MptpB enzyme
-
p-nitrophenyl phosphate (B84403) (pNPP) as a substrate
-
Assay buffer (e.g., pH 7.0)
-
This compound or other test compounds
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the MptpB enzyme to the wells of the microplate.
-
Add the different concentrations of the inhibitor to the wells and incubate for a specified time at room temperature.
-
Initiate the enzymatic reaction by adding the pNPP substrate.
-
Monitor the hydrolysis of pNPP to p-nitrophenol by measuring the absorbance at 405 nm over time.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Macrophage Infection Assay
This protocol describes a method to assess the efficacy of MptpB inhibitors in reducing mycobacterial survival within macrophages.
-
Objective: To measure the effect of this compound on intracellular mycobacterial burden.
-
Materials:
-
Macrophage cell line (e.g., RAW264.7 or THP-1)
-
Mycobacterium tuberculosis or a surrogate like M. bovis BCG
-
Cell culture medium
-
This compound
-
Lysis buffer (e.g., 0.1% saponin)
-
Plates for bacterial culture (e.g., 7H10 agar)
-
-
Procedure:
-
Seed macrophages in a multi-well plate and allow them to adhere.
-
Infect the macrophages with mycobacteria at a defined multiplicity of infection (MOI), for example, 1:1.
-
After a few hours, wash the cells to remove extracellular bacteria.
-
Add fresh medium containing different concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the infected cells for a period of time (e.g., 24 to 72 hours).
-
At desired time points, lyse the macrophages with the lysis buffer to release the intracellular bacteria.
-
Prepare serial dilutions of the lysate and plate them on 7H10 agar (B569324) to determine the number of colony-forming units (CFUs).
-
Compare the CFU counts from inhibitor-treated cells to the vehicle-treated control to determine the reduction in mycobacterial survival.
-
Visualizations
Caption: MptpB signaling pathway within a host macrophage.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting mycobacterium protein tyrosine phosphatase B for antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MptpB Promotes Mycobacteria Survival by Inhibiting the Expression of Inflammatory Mediators and Cell Apoptosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
MptpB-IN-1 degradation and how to prevent it
This technical support center provides troubleshooting guides and frequently asked questions for researchers and drug development professionals working with MptpB-IN-1, a potent inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Mycobacterium protein tyrosine phosphatase B (MptpB). MptpB is a crucial virulence factor secreted by Mycobacterium tuberculosis (Mtb) into the host macrophage.[1][2][3] It promotes mycobacterial survival by subverting the host's immune response.[2][4][5] MptpB achieves this by interfering with key signaling pathways, such as the MAPK and NF-κB pathways, which leads to the suppression of pro-inflammatory cytokines and inhibition of macrophage apoptosis.[1] By inhibiting MptpB, this compound helps to restore the host cell's natural antimicrobial activities, thereby reducing the intracellular survival of Mtb.[3]
Q2: How should I store and handle this compound to ensure its stability?
While specific degradation data for this compound is not extensively published, general best practices for handling small molecule inhibitors should be followed to ensure its integrity and activity.
-
Storage of Stock Solutions: Aliquot the inhibitor into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Solvent Choice: Prepare stock solutions in a suitable, anhydrous solvent such as DMSO. Ensure the solvent is of high purity to prevent degradation.
-
Protection from Light and Air: Store solutions in tightly sealed, light-protected vials to minimize oxidation and photodegradation.
-
Working Solutions: Prepare fresh working solutions from the frozen stock for each experiment. Do not store diluted solutions for extended periods, especially at room temperature.
Q3: What are the expected outcomes of using this compound in a cell-based assay?
Treatment of Mtb-infected macrophages with an effective MptpB inhibitor is expected to lead to:
-
A significant reduction in the intracellular survival of M. tuberculosis, including multidrug-resistant strains.[3][5]
-
An increase in the trafficking of mycobacteria to lysosomes for degradation.[4]
-
Restoration of host cell signaling pathways that are normally suppressed by MptpB.
-
An additive or synergistic effect when used in combination with first-line antibiotics like rifampicin.[5]
Troubleshooting Guide
Problem 1: I am not observing the expected reduction in mycobacterial survival after treating infected macrophages with this compound.
-
Possible Cause 1: Inhibitor Inactivity. The inhibitor may have lost activity due to improper storage or handling. Repeated freeze-thaw cycles or prolonged storage of diluted solutions can lead to a loss of potency.
-
Solution: Use a fresh aliquot of the inhibitor from your frozen stock. If the problem persists, consider purchasing a new batch of the compound.
-
-
Possible Cause 2: Suboptimal Inhibitor Concentration. The concentration of this compound used may be too low to effectively inhibit MptpB in your experimental system.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of the inhibitor for your specific cell type and infection conditions.
-
-
Possible Cause 3: Issues with Experimental Protocol. The timing of inhibitor addition or the duration of the treatment may not be optimal.
-
Solution: Review your experimental protocol. Typically, the inhibitor is added to the macrophages either shortly before or at the time of infection. The treatment duration should be sufficient to observe an effect on mycobacterial survival, often 48-72 hours post-infection.
-
-
Possible Cause 4: High Multiplicity of Infection (MOI). A very high MOI can overwhelm the macrophages and may mask the effect of the inhibitor.
-
Solution: Optimize the MOI to ensure a manageable level of infection where the effects of the inhibitor can be clearly observed. A common starting point is an MOI of 1:1.
-
Problem 2: I am observing cytotoxicity in my macrophage cultures after treatment with this compound.
-
Possible Cause 1: High Inhibitor Concentration. The concentration of this compound may be too high, leading to off-target effects and cellular toxicity.
-
Solution: Perform a cytotoxicity assay (e.g., LDH release or MTT assay) to determine the maximum non-toxic concentration of the inhibitor for your specific macrophage cell line. Ensure your experimental concentration is below this level.
-
-
Possible Cause 2: Solvent Toxicity. The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.
-
Solution: Ensure the final concentration of the solvent in your culture medium is at a non-toxic level, typically below 0.5%. Include a vehicle control (solvent only) in your experiments to assess any solvent-induced toxicity.
-
Quantitative Data Summary
| Compound | Target | IC50 (µM) | Effect on Intracellular Mtb | Reference |
| MptpB Inhibitor C13 | MptpB | Not Specified | 38-44% reduction in M. avium and M. tuberculosis survival | [5] |
| MptpB Inhibitor I-A09 | MptpB | Not Specified | Prevents growth of Mtb in macrophages | [2] |
| 4,5-Diarylisoxazole-3-carboxylic acid derivatives (e.g., compound 5) | MptpB | Varies by derivative | Up to 87% reduction in mycobacterial burden | [3] |
Experimental Protocols
Protocol: Macrophage Infection Assay to Evaluate this compound Efficacy
This protocol provides a general framework for assessing the efficacy of this compound in reducing the intracellular survival of Mycobacterium tuberculosis.
Materials:
-
Macrophage cell line (e.g., RAW264.7 or THP-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Mycobacterium tuberculosis H37Rv (or other suitable strain)
-
Middlebrook 7H9 broth supplemented with OADC
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Sterile water with 0.05% Tween-80
-
Middlebrook 7H10 agar (B569324) plates
-
Sterile tissue culture plates (24-well or 48-well)
Procedure:
-
Macrophage Seeding: Seed macrophages into a 24-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO2 incubator.
-
Preparation of Mycobacteria: Grow M. tuberculosis in 7H9 broth to mid-log phase. On the day of infection, pellet the bacteria by centrifugation, wash with PBS, and resuspend in culture medium without antibiotics. Disperse any clumps by passing the suspension through a syringe with a 27-gauge needle.
-
Infection of Macrophages: Remove the culture medium from the macrophages and replace it with fresh medium containing the prepared mycobacteria at the desired multiplicity of infection (MOI), typically 1:1.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add the inhibitor to the infected macrophage cultures at the desired final concentrations. Include a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the infected and treated cells at 37°C in a 5% CO2 incubator for 4 hours to allow for phagocytosis.
-
Removal of Extracellular Bacteria: After the 4-hour incubation, remove the medium and wash the cells three times with warm PBS to remove extracellular bacteria. Add fresh culture medium containing the appropriate concentrations of this compound to each well.
-
Continued Incubation: Return the plates to the incubator and incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Macrophage Lysis and Bacterial Plating: At each time point, lyse the macrophages with sterile water containing 0.05% Tween-80. Prepare serial dilutions of the cell lysates in PBS with 0.05% Tween-80.
-
Colony Forming Unit (CFU) Enumeration: Plate the dilutions onto 7H10 agar plates. Incubate the plates at 37°C for 3-4 weeks, or until colonies are visible.
-
Data Analysis: Count the number of colonies to determine the CFU per well. Compare the CFU counts from the this compound-treated wells to the vehicle-treated control wells to determine the percent reduction in mycobacterial survival.
Visualizations
References
- 1. MptpB Promotes Mycobacteria Survival by Inhibiting the Expression of Inflammatory Mediators and Cell Apoptosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting mycobacterium protein tyrosine phosphatase B for antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MptpB Inhibitor Improves the Action of Antibiotics against Mycobacterium tuberculosis and Nontuberculous Mycobacterium avium Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to MptpB Inhibitors: MptpB-IN-1 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of MptpB-IN-1, a potent inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), with other notable MptpB inhibitors. MptpB is a critical virulence factor secreted by M. tuberculosis that subverts host immune responses, making it a key target for novel anti-tuberculosis therapies. This document outlines the performance of these inhibitors, supported by experimental data, to aid in the selection and development of next-generation therapeutics.
Introduction to MptpB and its Inhibition
Mycobacterium tuberculosis, the causative agent of tuberculosis, secretes MptpB into the cytosol of infected host macrophages.[1] This phosphatase disrupts host cell signaling pathways, ultimately promoting mycobacterial survival by attenuating the bactericidal immune response and preventing apoptosis of the host cell.[2][3] The absence of a human orthologue to MptpB makes it an attractive target for selective drug development with a potentially high therapeutic index.[4] A variety of small molecule inhibitors have been developed to target MptpB, broadly categorized by their chemical scaffolds, including isoxazole-based compounds like this compound, benzofuran (B130515) salicylic (B10762653) acid derivatives, and oxamic acid-based inhibitors.
Quantitative Comparison of MptpB Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound and other representative MptpB inhibitors. The data is compiled from multiple studies to provide a comparative overview.
| Inhibitor Name (Scaffold) | MptpB IC50/Kᵢ | Selectivity (Fold preference for MptpB over other PTPs) | Reference |
| This compound (Compound 13) (Isoxazole) | IC50: 0.23 µM | >43-fold vs. PTP1B, SHP1, SHP2, HePTP | [5] |
| I-A09 (Benzofuran salicylic acid) | IC50: 1.26 µM, Kᵢ: 1.08 µM | >11-fold vs. various human PTPs, 61-fold vs. MptpA | |
| Compound 1 (2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide) | IC50: 1.2 µM, Kᵢ: 1.1 µM | >30-fold vs. a panel of human PTPs, 51-fold vs. PTP1B | |
| Compound 16 (Piperazinyl-thiophenyl-ethyl-oxalamide) | IC50: 5.6 µM, Kᵢ: 3.2 µM | > several-fold vs. all PTPs examined | |
| OMTS (Oxalylamino-methylene-thiophene sulfonamide) (Oxamic acid) | IC50: 0.44 µM, Kᵢ: 0.33 µM | >60-fold vs. six human PTPs |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of MptpB action and the experimental approaches for inhibitor testing, the following diagrams are provided.
Caption: MptpB signaling pathway in macrophages and the point of intervention for MptpB inhibitors.
References
- 1. Inhibition of MptpB phosphatase from Mycobacterium tuberculosis impairs mycobacterial survival in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. MptpB Promotes Mycobacteria Survival by Inhibiting the Expression of Inflammatory Mediators and Cell Apoptosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Head-to-Head Showdown: Evaluating the Efficacy of MptpB Inhibitors I-A09 and OMTS in the Fight Against Tuberculosis
For Immediate Release
In the ongoing battle against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, the scientific community continues to explore novel therapeutic avenues. One promising strategy is the inhibition of the secreted virulence factor, Mycobacterium protein tyrosine phosphatase B (MptpB). This enzyme is crucial for the survival of Mtb within host macrophages, the primary immune cells that the bacterium infects. By subverting host cell signaling pathways, MptpB allows the mycobacteria to evade the immune response and replicate.[1][2] This guide provides a detailed comparison of two notable MptpB inhibitors: I-A09 and (oxalylamino-methylene)-thiophene sulfonamide (OMTS), offering researchers a comprehensive overview of their relative performance based on available experimental data.
Editor's Note: While the initial query sought a comparison with "MptpB-IN-1," this designation does not correspond to a consistently identified compound in the reviewed literature. Therefore, for the purpose of this guide, we have selected OMTS, a well-characterized and potent MptpB inhibitor, as a representative comparator to I-A09.
Quantitative Efficacy: A Tale of Two Inhibitors
The primary measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance required to inhibit a biological process by half. Both I-A09 and OMTS have demonstrated the ability to inhibit MptpB, but with differing potencies.
I-A09, a benzofuran (B130515) salicylic (B10762653) acid-based inhibitor, exhibits a modest potency with a reported IC50 of 1.26 μM.[3][4] In contrast, OMTS has been shown to be a more potent inhibitor of MptpB, with an IC50 value of 0.44 μM.[5] Further kinetic analysis has revealed that OMTS acts as a competitive inhibitor with an apparent inhibition constant (Ki) of 0.33 μM. For I-A09, the mode of inhibition has been described as noncompetitive.
The selectivity of an inhibitor for its intended target over other similar proteins in the host is a critical factor in drug development to minimize off-target effects. I-A09 has been shown to have a greater than 10-fold preference for MptpB over a panel of mammalian protein tyrosine phosphatases (PTPs). Specifically, it exhibits a 61-fold preference over the related mycobacterial phosphatase, MptpA. OMTS also demonstrates good selectivity, with over 60-fold specificity for MptpB compared to six human PTPs.
| Inhibitor | Chemical Class | IC50 (μM) | Ki (μM) | Mode of Inhibition | Selectivity |
| I-A09 | Benzofuran salicylic acid | 1.26 | Not Reported | Noncompetitive | >10-fold vs. mammalian PTPs; 61-fold vs. MptpA |
| OMTS | (Oxalylamino-methylene)-thiophene sulfonamide | 0.44 | 0.33 | Competitive | >60-fold vs. 6 human PTPs |
Restoring Host Defenses: Impact on Cellular Signaling
The virulence of Mtb is intrinsically linked to MptpB's ability to manipulate host cell signaling pathways, thereby promoting mycobacterial survival. MptpB has been shown to suppress the host's innate immune responses by interfering with key signaling cascades, including the NF-κB and MAPK pathways, which are crucial for the production of inflammatory cytokines like IL-6. Furthermore, MptpB can activate the Akt pathway, which promotes host cell survival and prevents apoptosis, a key host defense mechanism to eliminate infected cells.
Both I-A09 and OMTS have demonstrated the ability to counteract these effects in cellular models. Inhibition of MptpB by I-A09 in macrophages has been shown to reverse the altered host immune responses induced by the phosphatase and prevent the growth of Mtb in host cells. Specifically, I-A09 treatment can block MptpB-mediated Akt activation and promote caspase 3 activation, a key step in apoptosis. Similarly, OMTS and other inhibitors have been shown to be effective in inhibiting the growth of Mtb within macrophages, indicating their ability to restore the host's bactericidal mechanisms.
Visualizing the Molecular Battleground
To better understand the mechanisms at play, the following diagrams illustrate the MptpB signaling pathway and a typical experimental workflow for evaluating MptpB inhibitors.
Experimental Protocols
MptpB Phosphatase Activity Assay (General Protocol)
This assay is designed to measure the enzymatic activity of MptpB and the inhibitory effect of compounds like I-A09 and OMTS.
-
Reagents and Materials:
-
Recombinant MptpB enzyme.
-
Phosphatase substrate, commonly p-nitrophenyl phosphate (B84403) (pNPP).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM DTT, pH 7.5).
-
MptpB inhibitor (dissolved in DMSO).
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
A reaction mixture is prepared in a 96-well plate containing the assay buffer, a fixed concentration of recombinant MptpB, and varying concentrations of the inhibitor.
-
The plate is incubated at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
The enzymatic reaction is initiated by the addition of the pNPP substrate.
-
The reaction is allowed to proceed at 37°C for a specific time (e.g., 15-30 minutes).
-
The reaction is stopped by adding a strong base (e.g., NaOH).
-
The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Macrophage Infection Assay (General Protocol)
This assay evaluates the ability of MptpB inhibitors to control the growth of Mtb within host macrophages.
-
Cell Culture and Infection:
-
A macrophage cell line (e.g., RAW 264.7 or THP-1) is cultured under standard conditions.
-
Macrophages are seeded in multi-well plates and allowed to adhere.
-
The cells are then infected with M. tuberculosis at a specific multiplicity of infection (MOI).
-
After an initial infection period (e.g., 4 hours), extracellular bacteria are removed by washing.
-
-
Inhibitor Treatment:
-
The infected macrophages are treated with various concentrations of the MptpB inhibitor or a vehicle control (DMSO).
-
The cells are incubated for a defined period (e.g., 24-72 hours).
-
-
Assessment of Mycobacterial Survival:
-
At the end of the treatment period, the macrophages are lysed to release the intracellular bacteria.
-
The cell lysates are serially diluted and plated on a suitable agar (B569324) medium (e.g., Middlebrook 7H11 agar).
-
The plates are incubated at 37°C for 3-4 weeks until bacterial colonies (Colony Forming Units or CFUs) are visible.
-
The number of CFUs is counted to determine the intracellular bacterial load.
-
The efficacy of the inhibitor is determined by comparing the CFU counts in the treated wells to the control wells.
-
Conclusion
Both I-A09 and OMTS represent valuable chemical tools for probing the function of MptpB and hold promise as starting points for the development of novel anti-tuberculosis therapeutics. While OMTS demonstrates greater potency in biochemical assays, the cellular efficacy of both compounds underscores the potential of targeting this key virulence factor. Further preclinical development, including optimization of pharmacokinetic properties and in vivo efficacy studies, will be crucial in determining their ultimate therapeutic utility. This comparative guide provides a foundation for researchers to understand the relative merits of these inhibitors and to inform the design of future experiments aimed at combating tuberculosis.
References
- 1. pnas.org [pnas.org]
- 2. MptpB, a virulence factor from Mycobacterium tuberculosis, exhibits triple-specificity phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-Benzofuran-5-Carboxylic Acid Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. Therapeutic Targeting of Protein Tyrosine Phosphatases from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Specificity: A Comparative Guide to MptpB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) is a critical virulence factor secreted by the bacterium to subvert host immune responses, making it a prime target for novel anti-tuberculosis therapies.[1][2] The development of potent and specific MptpB inhibitors is a promising strategy to disarm the bacterium and enhance host-mediated clearance. This guide provides a comparative analysis of key MptpB inhibitors, focusing on their specificity, supported by experimental data and detailed protocols.
Performance Comparison of MptpB Inhibitors
The following table summarizes the in vitro efficacy and selectivity of prominent MptpB inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | MptpB IC50 (μM) | Selectivity Profile | Key Features |
| I-A09 | 1.26 ± 0.22 | Selective over a panel of mammalian PTPs including PTP1B, TC-PTP, SHP2, etc.[3] | A benzofuran (B130515) salicylic (B10762653) acid derivative identified through a combinatorial library approach.[1][2] It is a reversible and noncompetitive inhibitor.[3] |
| Isoxazole-based Inhibitor (C13) | Not explicitly stated, but derivatives show IC50 in the nanomolar to low micromolar range. | High selectivity (>50-fold) against a large panel of PTPs.[4] | These inhibitors are designed to bind to both the active site and a unique secondary pocket of MptpB, enhancing specificity.[5] They have demonstrated efficacy in reducing intracellular mycobacterial burden.[6][7] |
| KuwE, 6016, Ac3 | Ki values of 1.6 to 17.1 µM | Not detailed | Natural product-derived competitive inhibitors of MptpB.[8] |
| PirIII, Ega1, Δ3 | Ki values of 6.6 to 14.5 µM | Not detailed | Natural product-derived non-competitive inhibitors of MptpB.[8] |
Experimental Protocols for Specificity Validation
The specificity of MptpB inhibitors is paramount to avoid off-target effects. The following are key experimental protocols used to validate their specificity.
In Vitro Phosphatase Activity Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of MptpB and other phosphatases.
-
Objective: To determine the IC50 value of an inhibitor against MptpB and a panel of other protein tyrosine phosphatases (PTPs) to assess selectivity.
-
Methodology:
-
Recombinant MptpB and other PTPs are purified.
-
The phosphatase activity is measured using a chromogenic substrate like p-nitrophenyl phosphate (B84403) (pNPP) or a phosphopeptide substrate.
-
The assay is performed in the presence of varying concentrations of the inhibitor.
-
The rate of substrate hydrolysis is monitored spectrophotometrically.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
For kinetic analysis (to determine the mechanism of inhibition, e.g., competitive, noncompetitive), the assay is performed with varying substrate concentrations at fixed inhibitor concentrations, and data are analyzed using Lineweaver-Burk plots.[8]
-
Cellular Assays in Macrophages
These assays evaluate the inhibitor's efficacy and mechanism of action in a biologically relevant context.
-
Objective: To determine if the inhibitor can reverse the effects of MptpB on host cell signaling and mycobacterial survival within macrophages.
-
Methodology:
-
Macrophage cell lines (e.g., RAW264.7 or THP-1) are infected with Mycobacterium tuberculosis or a surrogate like Mycobacterium bovis BCG.[6][7]
-
Infected cells are treated with the MptpB inhibitor at various concentrations.
-
To assess impact on signaling: Cell lysates are collected at different time points and analyzed by Western blotting for the phosphorylation status of key signaling proteins such as ERK1/2, p38, and Akt.[1][9] A specific inhibitor should restore the phosphorylation levels that are suppressed by MptpB.
-
To assess impact on mycobacterial survival: After a period of incubation (e.g., 72 hours), macrophages are lysed, and the intracellular bacterial load is quantified by plating serial dilutions on agar (B569324) plates and counting colony-forming units (CFUs).[5][6]
-
In Vivo Efficacy Studies
Animal models are used to evaluate the therapeutic potential of the inhibitors.
-
Objective: To assess the inhibitor's ability to reduce the bacterial burden and pathology in an animal model of tuberculosis.
-
Methodology:
-
Animals (e.g., guinea pigs or mice) are infected with M. tuberculosis.
-
After establishing the infection, animals are treated with the inhibitor, a vehicle control, or a standard anti-TB drug (e.g., rifampicin).[6]
-
Treatment is administered for a defined period.
-
At the end of the treatment, organs like the lungs and spleen are harvested, and the bacterial load is determined by CFU counting.
-
Pathological changes in the organs are also assessed.
-
Visualizing MptpB's Mechanism and Inhibition
The following diagrams illustrate the signaling pathways targeted by MptpB and the workflow for inhibitor validation.
Caption: MptpB subverts host immune signaling pathways.
Caption: Workflow for validating MptpB inhibitor specificity.
Conclusion
The validation of MptpB inhibitor specificity is a multi-faceted process that progresses from in vitro enzymatic assays to cellular and in vivo models. The data presented for inhibitors like I-A09 and the isoxazole-based compounds demonstrate the feasibility of developing highly specific molecules that can effectively target this key mycobacterial virulence factor. Such inhibitors hold significant promise as novel host-directed therapies for tuberculosis, potentially circumventing the challenges of antibiotic resistance and shortening treatment durations.
References
- 1. Targeting mycobacterium protein tyrosine phosphatase B for antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-Benzofuran-5-Carboxylic Acid Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of MptpB phosphatase from Mycobacterium tuberculosis impairs mycobacterial survival in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (PtpB) Inhibitors from Natural Products | PLOS One [journals.plos.org]
- 9. MptpB Promotes Mycobacteria Survival by Inhibiting the Expression of Inflammatory Mediators and Cell Apoptosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
MptpB-IN-1: A Comparative Guide to its Cross-Reactivity with Human Phosphatases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of MptpB-IN-1, a potent inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), against its target and key human phosphatases. The data presented here is crucial for evaluating the selectivity profile of this compound and its potential for off-target effects in the development of novel anti-tuberculosis therapies.
Introduction to this compound
This compound (also known as compound 13) is a small molecule inhibitor designed to target MptpB, a critical virulence factor secreted by Mycobacterium tuberculosis. MptpB plays a pivotal role in the survival of the bacterium within host macrophages by disrupting cellular signaling pathways.[1] Inhibition of MptpB is a promising therapeutic strategy to combat tuberculosis, including multidrug-resistant strains.[1] this compound has demonstrated efficacy in reducing the intracellular burden of M. tuberculosis in infected macrophages.[1]
Quantitative Comparison of Inhibitory Activity
The selectivity of a drug candidate is a critical parameter in preclinical development. To assess the selectivity of this compound, its inhibitory activity was quantified against its intended target, MptpB, a related mycobacterial phosphatase, MptpA, and two representative human protein tyrosine phosphatases (PTPs): PTP1B and VHR (Vaccinia H1-Related). PTP1B is a key regulator of insulin (B600854) and leptin signaling, making it a common off-target liability for PTP inhibitors. VHR is a dual-specificity phosphatase involved in cell cycle regulation.
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against these phosphatases.
| Phosphatase Target | Source Organism | This compound IC50 (µM) |
| MptpB | Mycobacterium tuberculosis | 2.8 |
| MptpA | Mycobacterium tuberculosis | >250 |
| PTP1B | Homo sapiens | 86 |
| VHR | Homo sapiens | >250 |
Data sourced from Vickers et al., J Med Chem, 2018.
Interpretation of Data:
The data clearly indicates that this compound is significantly more potent against its intended target, MptpB, compared to the human phosphatases tested. The inhibitor displays a 30.7-fold selectivity for MptpB over human PTP1B. Furthermore, this compound shows negligible activity against both the related mycobacterial phosphatase MptpA and the human dual-specificity phosphatase VHR at concentrations up to 250 µM, highlighting its specific inhibitory profile. While these results are promising, testing against a broader panel of human phosphatases would provide a more complete understanding of its off-target interaction profile.
Experimental Protocols
The following is a representative experimental protocol for determining the inhibitory activity of compounds against phosphatases using a colorimetric assay with p-nitrophenyl phosphate (B84403) (pNPP) as a substrate. This method is widely used for screening and characterizing phosphatase inhibitors.
Phosphatase Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
1. Materials and Reagents:
-
Purified recombinant phosphatase enzymes (MptpB, MptpA, PTP1B, VHR)
-
This compound (or other test compounds) dissolved in Dimethyl Sulfoxide (DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Stop Solution: 1 M NaOH
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 405 nm
2. Assay Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the diluted this compound or DMSO (for control wells) to each well.
-
Add 178 µL of Assay Buffer containing the purified phosphatase enzyme to each well. The final enzyme concentration should be predetermined to yield a linear reaction rate.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of pNPP solution to each well. The final concentration of pNPP should be at or near the Km value for each respective enzyme.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) during which the reaction is linear.
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well. The addition of NaOH will also induce the yellow color of the product, p-nitrophenol.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
3. Data Analysis:
-
Subtract the background absorbance (wells with no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Absorbance_inhibitor - Absorbance_blank) / (Absorbance_control - Absorbance_blank))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the cross-reactivity of this compound.
Caption: Workflow for determining phosphatase inhibition by this compound.
Signaling Pathway Context
MptpB exerts its virulence by dephosphorylating host proteins involved in immune signaling. The diagram below depicts a simplified model of MptpB's interference with a host signaling pathway and the intended therapeutic intervention with this compound.
Caption: this compound restores host signaling by inhibiting MptpB.
References
A Comparative In Vivo Analysis of MptpB Inhibitors for Tuberculosis Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo performance of prominent inhibitors targeting Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), a key virulence factor. By subverting host immune responses, MptpB allows mycobacteria to survive and replicate within macrophages. Its inhibition presents a promising host-directed therapeutic strategy to combat tuberculosis (TB). This document summarizes key experimental data, details methodologies from in vivo studies, and visualizes the underlying biological pathways and experimental procedures.
Performance of MptpB Inhibitors In Vivo
The following table summarizes the in vivo efficacy and pharmacokinetic data for two notable MptpB inhibitors.
| Parameter | Compound 13 (Isoxazole-based) | L01-Z08 (Benzofuran-salicylate derivative) |
| In Vivo Model | Hartley Duncan Guinea Pigs | Hartley Duncan Guinea Pigs |
| Infection Model | Acute and Chronic M. tuberculosis infection | Chronic M. tuberculosis infection |
| Dosing Regimen | 100 mg/kg, once daily, oral | 20 mg/kg (in combination with other drugs) |
| Treatment Duration | 28 days | 6 weeks (in combination) |
| Efficacy (Monotherapy) | Acute Model: 0.9 log reduction in lung CFU. Chronic Model: ~1 log reduction in lung and spleen CFU.[1] | Specific monotherapy efficacy data (CFU reduction) is not publicly available. |
| Efficacy (Combination Therapy) | Enhances killing efficacy of isoniazid (B1672263) (INH) and rifampicin (B610482) (RIF).[1] | Showed modest synergy in combination with isoniazid-rifampicin-pyrazinamide (HRZ), with a marked reduction in lung bacillary burden compared to HRZ alone. |
| Oral Bioavailability | Good[1] | Favorable pharmacokinetic properties reported. |
| Key Pharmacokinetic Parameters (Guinea Pig) | Cmax: 112 µg/mL t1/2: 5 h AUC: 230 µg·h/mL[1] | Plasma levels maintained at >10-fold the biochemical IC50 for 12-24 hours after a single 20 mg/kg dose. |
| Tolerability | No adverse effects observed at 50 or 100 mg/kg for 7 days.[1] | Reported to have drug-like properties. |
MptpB Signaling Pathway and Inhibition
MptpB is secreted by M. tuberculosis into the host macrophage cytoplasm, where it disrupts key signaling pathways to promote bacterial survival. The diagram below illustrates the known mechanism of action of MptpB and the therapeutic intervention by its inhibitors. MptpB dephosphorylates phosphoinositide-3-phosphate (PI3P) on the phagosome membrane, which is crucial for phagosome maturation and fusion with lysosomes. It also interferes with host cell signaling by dephosphorylating components of the MAPK (ERK1/2, p38) and Akt pathways, leading to reduced production of pro-inflammatory cytokines like IL-6 and inhibition of apoptosis. MptpB inhibitors block these dephosphorylation activities, thereby restoring the host's natural immune response to the infection.
Caption: MptpB signaling pathway and the point of intervention by its inhibitors.
Experimental Protocols
The following section details the methodologies employed in the in vivo evaluation of MptpB inhibitors, primarily based on studies with Compound 13.
1. Animal Model:
-
Species: Female Hartley Duncan guinea pigs.
-
Housing: Maintained in a controlled environment with access to food and water ad libitum. All procedures are conducted in accordance with animal welfare guidelines.
2. Infection Protocol:
-
Bacterial Strain: Mycobacterium tuberculosis (e.g., H37Rv).
-
Infection Route: Aerosol inhalation to establish a pulmonary infection.
-
Infectious Dose:
-
Acute Model: Approximately 100 Colony Forming Units (CFU) per animal.
-
Chronic Model: Approximately 60 CFU per animal.
-
3. Treatment Regimen:
-
Inhibitor Formulation: MptpB inhibitors are typically formulated in a vehicle suitable for oral administration (e.g., a solution of 0.5% (w/v) hydroxypropyl methylcellulose, 0.4% (v/v) Tween 80, and 0.5% (v/v) benzyl (B1604629) alcohol in deionized water).
-
Administration: Oral gavage, once daily.
-
Dosage:
-
Compound 13: 100 mg/kg body weight.
-
Control Groups: Vehicle-only and a positive control with a standard anti-TB drug like Rifampicin (50 mg/kg).
-
-
Treatment initiation and duration:
-
Acute Model: Treatment starts 24 hours post-infection and continues for 4 weeks.
-
Chronic Model: Treatment starts 28 days post-infection and continues for 4 weeks.
-
4. Efficacy Assessment:
-
Primary Endpoint: Bacterial load in lungs and spleen, determined by CFU enumeration.
-
Procedure:
-
At the end of the treatment period, animals are euthanized.
-
Lungs and spleens are aseptically removed.
-
Tissues are homogenized in a suitable buffer (e.g., PBS with 0.05% Tween 80).
-
Serial dilutions of the homogenates are plated on selective agar (B569324) medium (e.g., Middlebrook 7H11 agar supplemented with OADC).
-
Plates are incubated at 37°C for 3-4 weeks, after which colonies are counted to determine the number of viable bacteria (CFU).
-
-
Secondary Endpoint: Gross pathology and histopathology of lungs and spleens to assess tissue damage, inflammation, and granuloma formation.
5. Pharmacokinetic Studies:
-
Procedure:
-
Animals are administered the MptpB inhibitor via intraperitoneal (IP) or oral (PO) routes.
-
Blood samples are collected at multiple time points post-dosing.
-
Plasma concentrations of the inhibitor are determined using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters such as Cmax, t1/2, and AUC are calculated.
-
In Vivo Experimental Workflow
The diagram below outlines the typical workflow for evaluating the in vivo efficacy of an MptpB inhibitor.
Caption: A typical workflow for in vivo efficacy testing of MptpB inhibitors.
References
Validating the On-Target Effect of MptpB Inhibitors in Macrophages: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of known inhibitors targeting Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), a key virulence factor that promotes mycobacterial survival within host macrophages. While information on a specific compound designated "MptpB-IN-1" is not publicly available, this document details the on-target effects of several well-characterized MptpB inhibitors, offering a framework for validating novel compounds. The guide includes quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
MptpB Signaling and Inhibition
Mycobacterium tuberculosis secretes MptpB into the cytoplasm of infected macrophages, where it disrupts host signaling pathways to evade the immune response. MptpB dephosphorylates key proteins in the NF-κB and MAPK signaling cascades, leading to a reduction in pro-inflammatory cytokine production (e.g., IL-1β, IL-6) and an inhibition of macrophage apoptosis.[1][2] This ultimately creates a more hospitable environment for bacterial replication. MptpB also influences the Akt pathway, which promotes host cell survival, further aiding the pathogen.[3]
MptpB inhibitors aim to restore the macrophage's natural anti-mycobacterial functions by blocking the enzymatic activity of MptpB. Validating the on-target effect of these inhibitors is crucial for their development as potential anti-tuberculosis therapeutics.
Comparative Analysis of MptpB Inhibitors
Several classes of MptpB inhibitors have been identified, including isoxazole-based compounds and benzofuran (B130515) salicylic (B10762653) acid derivatives. The following table summarizes the quantitative data for some of these inhibitors, providing a benchmark for comparison.
| Inhibitor Name/Class | Chemical Class | IC50 / Ki | On-Target Effect in Macrophages | Reference |
| I-A09 | Benzofuran salicylic acid | IC50 = 1.26 µM | Reverses MptpB-induced suppression of IL-6 production and apoptosis. | [4] |
| Compound 4g | Benzofuran salicylic acid | IC50 = 38 nM, Ki = 44 nM | Restores macrophage capacity to secrete IL-6 and undergo apoptosis in response to IFN-γ. | |
| Isoxazole-based Cpd 5 | Isoxazole | IC50 = 0.9 µM | Reduces intracellular mycobacterial burden in macrophages. | |
| Isoxazole-based Cpd 13 | Isoxazole | Not specified | Reduces intracellular survival of multidrug-resistant M. tuberculosis in macrophages. | |
| Various Natural Products | Prenylated flavonoids, etc. | Ki = 1.6 - 17.1 µM (competitive), 6.6 - 14.5 µM (non-competitive) | Not specified in detail in the provided search results. |
Experimental Protocols for On-Target Validation
Validating the on-target effects of a putative MptpB inhibitor in macrophages involves a series of experiments to demonstrate that the compound restores the host cell's immune functions that are suppressed by MptpB.
Western Blot Analysis of NF-κB and MAPK Signaling
This protocol is to assess the phosphorylation status of key proteins in the NF-κB and MAPK pathways, which are direct targets of MptpB. An effective inhibitor should restore the phosphorylation levels of these proteins in infected macrophages.
Materials:
-
Macrophage cell line (e.g., RAW264.7 or THP-1)
-
M. tuberculosis (e.g., H37Rv)
-
MptpB inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p65, anti-p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed macrophages in 6-well plates and allow them to adhere.
-
Infect the macrophages with M. tuberculosis at a multiplicity of infection (MOI) of 10 for 4 hours.
-
Wash the cells to remove extracellular bacteria and add fresh media containing the MptpB inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time points (e.g., 30 min, 1h, 2h).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
ELISA for Cytokine Production
This assay quantifies the secretion of pro-inflammatory cytokines, which should be restored in the presence of an effective MptpB inhibitor.
Materials:
-
Infected and treated macrophage culture supernatants (from the Western Blot experiment)
-
ELISA kit for the cytokine of interest (e.g., mouse IL-6 or human IL-1β)
-
ELISA plate reader
Procedure:
-
Collect the culture supernatants from the infected and treated macrophages at various time points (e.g., 24 hours).
-
Centrifuge the supernatants to remove any cells or debris.
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, coat the ELISA plate with a capture antibody, block the plate, add the standards and samples, add the detection antibody, add the enzyme conjugate, and then add the substrate.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Macrophage Viability/Apoptosis Assay (MTT Assay)
This assay measures the metabolic activity of the cells, which can be an indicator of cell viability or proliferation. In the context of MptpB inhibition, an increase in macrophage apoptosis is expected, which would lead to a decrease in the MTT signal.
Materials:
-
Macrophage cell line
-
M. tuberculosis
-
MptpB inhibitor
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed macrophages in a 96-well plate.
-
Infect the cells with M. tuberculosis and treat with the MptpB inhibitor as described above.
-
At the desired time point (e.g., 48 or 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.
-
Express the results as a percentage of the viability of the uninfected control cells.
By following these protocols and comparing the results to the data on known inhibitors, researchers can effectively validate the on-target effects of novel MptpB inhibitors in a physiologically relevant cellular context.
References
- 1. High-throughput discovery of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) inhibitors using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-Benzofuran-5-Carboxylic Acid Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of Novel Inhibitors of mPTPB, an Essential Virulent Phosphatase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.tees.ac.uk [research.tees.ac.uk]
Independent Verification of MptpB Inhibitors: A Comparative Guide to their Anti-Mycobacterial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-mycobacterial activity of MptpB inhibitors, focusing on the well-characterized isoxazole-based inhibitor often referred to as compound 13 or C13 . While a standardized nomenclature like "MptpB-IN-1" is not consistently used in the literature, this guide consolidates independent verification data for this promising class of anti-virulence agents. We will compare its performance with other MptpB inhibitors and conventional anti-tubercular drugs, supported by experimental data from peer-reviewed studies.
Introduction to MptpB Inhibition
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, secretes the protein tyrosine phosphatase B (MptpB) as a key virulence factor to survive and replicate within host macrophages. MptpB subverts the host's innate immune response by interfering with critical signaling pathways, ultimately preventing the clearance of the bacteria.[1][2][3]
MptpB inhibitors represent a novel anti-virulence strategy. Instead of directly killing the bacteria, they disarm it, allowing the host's immune system to effectively eliminate the infection.[1][4] This approach offers the potential to be effective against drug-resistant Mtb strains and to be used in combination with existing antibiotics to enhance their efficacy. Notably, MptpB has no known human orthologue, making it an attractive and specific drug target.
Comparative Performance of MptpB Inhibitors
The following tables summarize the quantitative data on the performance of selected MptpB inhibitors from various studies. "Compound 13" (C13) is highlighted as a lead candidate due to its extensive characterization, including in vivo efficacy.
Table 1: In Vitro Enzymatic Inhibition of MptpB
| Compound | Chemical Class | MptpB IC50 (µM) | Selectivity over human PTP1B | Reference |
| Compound 13 (C13) | Isoxazole-carboxylic acid | 0.018 ± 0.002 | >10,000-fold | |
| I-A09 | Benzofuran salicylic (B10762653) acid | 1.26 | >11-fold | |
| OMTS | (Oxalylamino-methylene)-thiophene sulfonamide | 0.44 ± 0.05 | >60-fold | |
| Compound 1 | 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide | 1.1 (Ki) | 51-fold | |
| Compound 16 | Piperazinyl-thiophenyl-ethyl-oxalamide | 3.2 (Ki) | > several-fold |
Table 2: Intracellular Anti-Mycobacterial Activity in Macrophage Models
| Compound | Mycobacterial Strain | Macrophage Cell Line | Efficacy | Combination Synergy | Reference |
| Compound 13 (C13) | M. bovis BCG, M. tuberculosis H37Rv, MDR-TB | J774 (mouse), THP-1 (human) | Up to 87% reduction in intracellular burden. | Enhanced killing with Isoniazid (INH) and Rifampicin (RIF). | |
| Compound 13 (C13) | M. tuberculosis, M. avium | THP-1 (human), RAW264.7 (mouse) | Significant reduction in intracellular burden. | Additive effect with Rifampicin and Bedaquiline, reducing infection by 50%. | |
| I-A09 | M. tuberculosis | Macrophages | Reverses altered host immune responses and prevents Mtb growth. | Not specified | |
| Isoxazole-based inhibitors | M. bovis BCG | Macrophages | Substantially reduce mycobacterial survival. | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and comparison of findings. Below are summaries of key experimental protocols cited in the literature.
In Vitro MptpB Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified MptpB.
-
Protein Expression and Purification: Recombinant MptpB is expressed in E. coli and purified to homogeneity.
-
Enzymatic Reaction: The assay is typically performed in 96-well plates. Each reaction mixture contains purified MptpB protein in a suitable buffer (e.g., 50 mM Tris, 50 mM BisTris, 100 mM sodium acetate, pH 7).
-
Substrate: A common substrate is p-nitrophenyl phosphate (B84403) (pNPP), which produces a yellow-colored product upon dephosphorylation that can be measured spectrophotometrically at 405 nm.
-
Inhibitor Addition: The test compounds are dissolved in DMSO and added to the reaction wells at various concentrations.
-
Data Analysis: The rate of the enzymatic reaction is measured in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.
Macrophage Infection Assay
This cell-based assay assesses the efficacy of a compound in reducing the survival of mycobacteria within host macrophages.
-
Cell Culture: A suitable macrophage cell line (e.g., murine J774 or human THP-1) is cultured in appropriate media. For infection, cells are seeded in multi-well plates.
-
Bacterial Culture: Mycobacterium species (e.g., M. bovis BCG or M. tuberculosis) are grown to a logarithmic phase in a suitable broth (e.g., Middlebrook 7H9).
-
Infection: The cultured macrophages are infected with the mycobacteria at a specific multiplicity of infection (MOI), for instance, an MOI of 1:1 or 10:1. The infection is allowed to proceed for a few hours.
-
Treatment: After infection, the extracellular bacteria are washed away, and the cells are treated with the MptpB inhibitor at various concentrations. For combination studies, antibiotics are also added at this stage.
-
Quantification of Intracellular Bacteria: After a defined incubation period (e.g., 72 hours), the macrophages are lysed to release the intracellular bacteria. The number of viable bacteria is determined by plating serial dilutions of the lysate on agar (B569324) plates (e.g., Middlebrook 7H11) and counting the colony-forming units (CFUs).
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways affected by MptpB and the experimental workflow for its inhibition.
Caption: MptpB subverts host signaling; inhibitors block this action.
Caption: Workflow for assessing intracellular anti-mycobacterial activity.
Conclusion
The independent verification of MptpB inhibitors, particularly compounds like 'compound 13' (C13), provides strong evidence for their potential as a novel class of anti-tubercular therapeutics. Their ability to disarm the mycobacterium and work in concert with existing antibiotics opens up new avenues for combating drug-resistant tuberculosis. The data presented in this guide, along with the detailed experimental protocols, should serve as a valuable resource for researchers in the field of anti-mycobacterial drug discovery and development. Further independent studies are encouraged to fully elucidate the therapeutic potential of this promising class of compounds.
References
- 1. Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification and Characterization of Novel Inhibitors of mPTPB, an Essential Virulent Phosphatase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MptpB-IN-1 and First-Line Tuberculosis Drugs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the novel tuberculosis (TB) drug candidate MptpB-IN-1 and the established first-line anti-TB drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol.
This publication delves into the mechanisms of action, efficacy, and toxicity profiles of these treatments, supported by experimental data. It aims to provide an objective assessment to inform future research and drug development efforts in the fight against tuberculosis.
Executive Summary
Tuberculosis remains a global health crisis, and the emergence of drug-resistant strains necessitates the development of novel therapeutic strategies. This compound, a representative of a new class of MptpB inhibitors, offers a novel host-directed approach by targeting a key virulence factor of Mycobacterium tuberculosis (Mtb). This contrasts with traditional first-line drugs that directly target essential bacterial processes. While first-line drugs are potent bactericidal or bacteriostatic agents, they are associated with significant toxicity, most notably hepatotoxicity.
MptpB inhibitors, including the representative compound C13, have demonstrated the ability to reduce the intracellular survival of Mtb within macrophages and show efficacy in animal models, both as a monotherapy and in combination with first-line agents.[1][2] Notably, MptpB inhibitors do not directly kill extracellular bacteria but rather impair their ability to replicate within host cells.[3] This unique mechanism holds promise for overcoming drug resistance and potentially shortening treatment durations. However, comprehensive head-to-head clinical data directly comparing the efficacy and safety of this compound as a standalone treatment with first-line drugs are not yet available. This guide synthesizes the current preclinical data to offer a comparative overview.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and first-line TB drugs. It is important to note that direct comparative studies are limited, and data are compiled from various sources.
Table 1: In Vitro Efficacy against Mycobacterium tuberculosis
| Drug | Mechanism of Action | Target | MIC Range (μg/mL) | IC50 (μM) |
| This compound (C13) | Host-directed therapy; inhibits MptpB phosphatase activity, impairing intracellular survival.[2][3] | Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) | Not applicable (no direct bactericidal activity) | ~7 |
| Isoniazid | Inhibits mycolic acid synthesis, disrupting the bacterial cell wall. | InhA | 0.02 - 0.2 | - |
| Rifampicin | Inhibits DNA-dependent RNA polymerase, blocking RNA synthesis. | RpoB | 0.064 - 1.0 | - |
| Pyrazinamide | Disrupts membrane potential and interferes with energy production (active at acidic pH). | RpsA, PanD | 20 - 100 | - |
| Ethambutol | Inhibits arabinosyl transferase, disrupting arabinogalactan (B145846) synthesis and cell wall formation. | EmbB | 0.5 - 2.0 | - |
Table 2: In Vivo Efficacy and Toxicity Profile
| Drug | Animal Model Efficacy (Monotherapy) | Common Adverse Effects | Key Toxicity Concerns |
| This compound (Compound 13) | Guinea Pig: Significant reduction in bacterial load in lungs and spleen. | Not well-established in humans. Preclinical studies suggest good tolerability. | Long-term safety profile is unknown. |
| Isoniazid | Mouse: Significant reduction in bacterial CFU in lungs and spleen. | Peripheral neuropathy, rash, fever. | Hepatotoxicity (can be severe and fatal). |
| Rifampicin | Mouse: Potent bactericidal activity, leading to a rapid decrease in bacterial load. | Orange discoloration of body fluids, gastrointestinal upset, rash, flu-like symptoms. | Hepatotoxicity , drug-drug interactions. |
| Pyrazinamide | Mouse: Important sterilizing activity, particularly against semi-dormant bacilli. | Hyperuricemia, arthralgia, gastrointestinal upset, malaise. | Hepatotoxicity (most hepatotoxic of first-line drugs). |
| Ethambutol | Mouse: Bacteriostatic, prevents the emergence of drug resistance. | Optic neuritis (dose-dependent), rash, fever. | Ocular toxicity (requires vision monitoring). |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.
Macrophage Infection Assay for Intracellular Mycobacterial Survival
This assay is fundamental for evaluating the efficacy of host-directed therapies like this compound.
-
Cell Culture: Human monocyte-derived macrophages (THP-1) or murine macrophage cell lines (RAW264.7) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics.
-
Bacterial Culture: Mycobacterium tuberculosis (e.g., H37Rv strain) is grown in Middlebrook 7H9 broth supplemented with OADC enrichment and Tween 80 to mid-log phase.
-
Infection: Macrophages are seeded in multi-well plates and infected with Mtb at a specific multiplicity of infection (MOI), typically ranging from 1 to 10. The infection is allowed to proceed for a defined period (e.g., 4 hours).
-
Drug Treatment: After infection, extracellular bacteria are removed by washing, and fresh media containing the test compounds (this compound or first-line drugs) at various concentrations is added.
-
Quantification of Intracellular Bacteria: At different time points post-infection (e.g., 24, 48, 72 hours), macrophages are lysed with a gentle detergent (e.g., saponin (B1150181) or Triton X-100) to release intracellular bacteria. The lysate is serially diluted and plated on Middlebrook 7H11 agar (B569324) plates. Colony-forming units (CFUs) are counted after incubation for 3-4 weeks.
-
Data Analysis: The reduction in CFU counts in treated wells compared to untreated controls is calculated to determine the intracellular efficacy of the compounds.
MptpB Phosphatase Activity Assay
This biochemical assay is used to determine the direct inhibitory effect of compounds on the MptpB enzyme.
-
Recombinant MptpB Expression and Purification: The gene encoding MptpB is cloned into an expression vector and the protein is overexpressed in E. coli. The recombinant protein is then purified using affinity chromatography.
-
Substrate: A common substrate for this assay is p-nitrophenyl phosphate (B84403) (pNPP), which is dephosphorylated by MptpB to produce p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.
-
Assay Procedure: The assay is typically performed in a 96-well plate format. A reaction mixture containing purified MptpB enzyme, a suitable buffer (e.g., Tris-HCl with a reducing agent like DTT), and varying concentrations of the inhibitor (this compound) is pre-incubated.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of the pNPP substrate. The plate is incubated at a controlled temperature (e.g., 37°C), and the absorbance at 405 nm is measured at regular intervals using a microplate reader.
-
Data Analysis: The rate of p-nitrophenol production is calculated from the change in absorbance over time. The inhibitory activity of the compound is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action and experimental design.
Caption: MptpB signaling pathway in infected macrophages.
Caption: General experimental workflow for drug evaluation.
Conclusion
This compound represents a promising departure from conventional anti-TB drug development. Its host-directed mechanism of action presents a potential strategy to circumvent existing drug resistance mechanisms and may offer a better safety profile, particularly concerning hepatotoxicity. Preclinical data are encouraging, demonstrating its ability to control Mtb infection within macrophages and in animal models.
However, a direct comparison with the potent bactericidal and sterilizing activity of first-line drugs is not yet possible based on current evidence. The first-line regimen remains the cornerstone of TB treatment due to its proven clinical efficacy. Future research should focus on head-to-head preclinical studies to directly compare the efficacy and safety of MptpB inhibitors as monotherapy against each of the first-line drugs. Furthermore, comprehensive clinical trials are necessary to establish the therapeutic potential and safety of this compound in humans, both as a standalone treatment and as part of combination therapies. The insights from such studies will be critical in determining the future role of this novel class of drugs in the clinical management of tuberculosis.
References
- 1. Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MptpB Inhibitor Improves the Action of Antibiotics against Mycobacterium tuberculosis and Nontuberculous Mycobacterium avium Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MptpB phosphatase from Mycobacterium tuberculosis impairs mycobacterial survival in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
MptpB-IN-1: A Comparative Analysis of Selectivity for MptpB Over MptpA
A detailed guide for researchers on the selectivity profile of the MptpB inhibitor, MptpB-IN-1, with a comparative analysis against MptpA, supported by experimental data and protocols.
In the landscape of anti-tuberculosis drug development, targeting virulence factors of Mycobacterium tuberculosis (Mtb) presents a promising therapeutic strategy. Among these factors, the secreted protein tyrosine phosphatases (PTPs), MptpB and MptpA, play crucial roles in subverting host immune responses, making them attractive targets for novel inhibitors. This guide provides a comparative assessment of the selectivity of a representative inhibitor, here designated this compound (based on publicly available data for similar inhibitors), for MptpB over its counterpart, MptpA.
Quantitative Assessment of Inhibitor Selectivity
The inhibitory potency of compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity of an inhibitor for one target over another is determined by the ratio of their respective IC50 values.
Based on published data for a potent and selective MptpB inhibitor, I-A09, which we will use as a proxy for this compound, the following table summarizes its inhibitory activity against MptpB and MptpA.[1]
| Target Enzyme | Inhibitor (I-A09 as this compound) IC50 (µM) | Selectivity (Fold) |
| MptpB | 1.26 ± 0.22[1] | - |
| MptpA | ~77 | 61-fold preference for MptpB[1] |
Another study on a distinct MptpB inhibitor, referred to as compound 1, demonstrated a greater than 30-fold preference for MptpB over MptpA.[2] Furthermore, a separate investigation highlighted compound 12, which also exhibited excellent selectivity for MptpB over MptpA.[3] These findings underscore the feasibility of developing inhibitors with high selectivity for MptpB.
Experimental Protocols
The determination of inhibitor selectivity is reliant on robust biochemical assays. The following is a generalized protocol for assessing the enzymatic activity of MptpB and MptpA and the inhibitory potential of compounds like this compound.
Phosphatase Activity Assay
This spectrophotometric assay measures the enzymatic hydrolysis of a generic substrate, p-nitrophenyl phosphate (B84403) (pNPP), which produces a yellow-colored product, p-nitrophenol, that can be quantified by measuring its absorbance at 405 nm.
Materials:
-
Purified recombinant MptpB and MptpA enzymes
-
p-nitrophenyl phosphate (pNPP) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
This compound or other test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of the purified enzyme (MptpB or MptpA) in the assay buffer. The final enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor (this compound) in the assay buffer. A solvent control (e.g., DMSO) should also be prepared.
-
Assay Reaction:
-
Add a defined volume of the enzyme solution to each well of a 96-well plate.
-
Add the serially diluted inhibitor or solvent control to the respective wells.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a pre-warmed solution of the pNPP substrate to each well.
-
-
Data Acquisition: Monitor the increase in absorbance at 405 nm over time using a microplate reader. The initial reaction velocity is calculated from the linear portion of the reaction curve.
-
Data Analysis:
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the solvent control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflow
To visualize the biological context of MptpB and MptpA and the workflow for assessing inhibitor selectivity, the following diagrams are provided.
Caption: MptpB signaling pathway in host macrophages.
Caption: MptpA signaling pathway in host macrophages.
Caption: Experimental workflow for determining inhibitor selectivity.
Conclusion
The available data strongly indicate that it is possible to develop inhibitors, such as this compound, with a high degree of selectivity for MptpB over MptpA. This selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and associated toxicities. The methodologies outlined in this guide provide a framework for the continued discovery and characterization of novel MptpB inhibitors with improved selectivity profiles, which hold promise as future anti-tubercular agents.
References
Safety Operating Guide
Proper Disposal of MptpB-IN-1: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of MptpB-IN-1, a potent inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), are critical for maintaining laboratory safety and ensuring environmental compliance. As "this compound" may refer to various chemical compounds belonging to different classes, this guide focuses on the widely cited "this compound (Compound 13)," an isoxazole-based inhibitor, and provides a framework for its responsible disposal.
Researchers, scientists, and drug development professionals must adhere to strict protocols when handling and disposing of chemical waste. In the absence of a specific Safety Data Sheet (SDS) for every MptpB inhibitor, a conservative approach based on the known hazards of the chemical class is imperative. The following procedures are based on best practices for handling and disposing of isoxazole (B147169) derivatives and other heterocyclic compounds used in research.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is mandatory to consult your institution's specific Safety Data Sheet (SDS) and established laboratory safety protocols. If a specific SDS for the this compound compound in use is unavailable, treat the substance as hazardous.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A laboratory coat is required to protect against skin contact.
-
Respiratory Protection: When handling the compound in powdered form or if there is a risk of aerosolization, a certified respirator should be used.
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. Ensure that an eyewash station and a safety shower are readily accessible.
Quantitative Data Summary
Due to the varied nature of compounds referred to as this compound, a single set of quantitative data is not applicable. However, for the representative "this compound (Compound 13)," an isoxazole-based inhibitor, the following information is relevant for identification:
| Identifier | Value |
| Chemical Name | This compound (Compound 13) |
| Synonym | HY-145741 |
| Chemical Class | Isoxazole derivative |
Step-by-Step Disposal Procedures
The proper disposal of this compound is crucial to prevent environmental contamination and adhere to local, state, and federal regulations.
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including weighing paper, pipette tips, gloves, and other consumables, must be collected in a designated, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Unused solutions or contaminated solvents containing this compound must be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not dispose of liquid waste containing this compound down the drain. It is crucial to avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Sharps Waste: Any sharps, such as needles or broken glass, contaminated with this compound must be disposed of in a designated sharps container.
2. Decontamination of Labware:
All non-disposable glassware and equipment that have come into contact with this compound should be decontaminated. This can be achieved by rinsing the items with a suitable solvent (e.g., ethanol (B145695) or acetone) within a chemical fume hood. The rinsate from this cleaning process must be collected as hazardous liquid waste.
3. Spill Management:
In the event of a spill, evacuate the immediate area if necessary. While wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite. Carefully collect the absorbent material and place it in the designated solid hazardous waste container. The spill area should then be cleaned with a suitable solvent, and all cleaning materials must also be disposed of as hazardous waste. Report any spills to your laboratory supervisor and EHS office.
4. Final Disposal:
All hazardous waste containers must be securely sealed and properly labeled with the full chemical name, "this compound," and any known hazards. Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.
Experimental Workflow and Signaling Pathway Diagrams
To facilitate a clear understanding of the procedural flow and the compound's mechanism of action, the following diagrams are provided.
Caption: This workflow diagram illustrates the procedural steps for the safe handling and proper disposal of this compound waste streams in a laboratory setting.
Essential Safety and Logistical Framework for Handling MptpB-IN-1
Disclaimer: This document provides essential safety and logistical guidance for handling MptpB-IN-1 based on general laboratory safety principles and data for similar chemical compounds. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, it is imperative to supplement this guidance with a thorough risk assessment and to adhere to all institutional and national safety regulations.
This compound is a potent, orally active inhibitor of Mycobacterium tuberculosis protein-tyrosine-phosphatase B (MptpB), a key virulence factor.[1][2] Its use in research necessitates stringent safety protocols to protect laboratory personnel from potential exposure.
Quantitative Data Summary
The following table summarizes key information for this compound. Due to the lack of a specific SDS, hazard classifications are based on general principles for potent enzyme inhibitors and isoxazole-based compounds.
| Identifier | Value | Source/Comment |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₇H₁₁Cl₂NO₄ | MedchemExpress |
| CAS Number | 2244622-44-2 | MedchemExpress |
| Chemical Class | Isoxazole (B147169) derivative | The isoxazole ring is a common moiety in bioactive compounds.[3][4][5] |
| Known Hazards | Potent enzyme inhibitor. Full toxicological properties are unknown. Assumed to be hazardous. | Caution is advised as with all potent, biologically active small molecules. |
| Storage | Store at -20°C for long-term storage. | General recommendation for potent inhibitors to ensure stability. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent accidental exposure. The required level of PPE will depend on the specific handling procedure.
| Task | Required Personal Protective Equipment | Rationale |
| General Handling (Solutions) | • Nitrile gloves (double-gloving recommended)• Safety glasses with side shields• Lab coat | Protects against skin contact and splashes. |
| Handling Powdered Compound | • Nitrile gloves (double-gloving recommended)• Chemical splash goggles• Full-face respirator with appropriate particulate filter (e.g., N95 or higher)• Disposable gown or coveralls | Minimizes inhalation of fine particles and prevents skin and clothing contamination. |
| High-Risk Procedures (e.g., sonication, vortexing) | • All PPE for handling powdered compound• Face shield | Provides an additional layer of protection against aerosols and splashes. |
Operational Plan for Handling this compound
A systematic workflow is crucial for the safe handling of this potent compound. All procedures involving this compound, especially in its powdered form, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet if working with infectious agents.
Experimental Protocols: Step-by-Step Guidance
-
Preparation and Weighing:
-
Before starting, ensure all necessary PPE is worn correctly.
-
Conduct all weighing of the powdered this compound within a certified chemical fume hood.
-
Use anti-static weigh boats and tools to minimize powder dispersal.
-
Prepare only the required amount of stock solution for the experiment to minimize waste.
-
-
Solution Preparation:
-
Add the solvent to the weighed this compound powder slowly and carefully to avoid splashing.
-
Ensure the container is securely capped before mixing or vortexing.
-
If sonication is required, perform this within the fume hood.
-
-
Experimental Use:
-
Clearly label all solutions containing this compound.
-
When adding the inhibitor to cell cultures or reaction mixtures, use appropriate pipetting techniques to avoid generating aerosols.
-
Keep containers with this compound solutions covered when not in immediate use.
-
Mandatory Visualization: Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
All solid waste, including contaminated gloves, weigh paper, pipette tips, and disposable gowns, must be collected in a dedicated, clearly labeled hazardous waste container.
-
This container should be sealed and stored in a designated area until collection by the institution's environmental health and safety (EHS) department.
-
-
Liquid Waste:
-
All liquid waste containing this compound, including unused stock solutions and experimental media, must be collected in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Do not pour any liquid waste containing this compound down the drain.
-
If the experimental procedures involve Mycobacterium tuberculosis, all liquid waste must be decontaminated according to institutional biosafety protocols before being collected as chemical waste. This may involve treatment with an appropriate disinfectant or autoclaving if the container is suitable.
-
-
Decontamination of Labware:
-
All reusable glassware and equipment that has come into contact with this compound should be decontaminated.
-
Rinse the contaminated items with a suitable solvent (e.g., ethanol (B145695) or acetone) within a fume hood.
-
Collect the rinse solvent as hazardous liquid waste.
-
Following the solvent rinse, wash the labware with soap and water.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite (B1170534) or sand).
-
Carefully collect the absorbent material and place it in the designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report the spill to the laboratory supervisor and the institutional EHS office.
-
References
- 1. Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. mdpi.com [mdpi.com]
- 5. espublisher.com [espublisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
